molecular formula C10H21NO6 B1667103 Amino-PEG4-CH2CO2H CAS No. 195071-49-9

Amino-PEG4-CH2CO2H

Cat. No.: B1667103
CAS No.: 195071-49-9
M. Wt: 251.28 g/mol
InChI Key: NPRAKTLKDKKZAV-UHFFFAOYSA-N
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Description

Amino-PEG4-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRAKTLKDKKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594283
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195071-49-9
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-CH2CO2H: Properties, Synthesis, and Applications in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the heterobifunctional linker, Amino-PEG4-CH2CO2H, a molecule of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile linker. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and application, and explore its pivotal role in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Every technical claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity and provide a foundation for further investigation.

Introduction: The Strategic Importance of Heterobifunctional PEG Linkers

In the intricate landscape of modern therapeutics and diagnostics, the covalent linkage of distinct molecular entities is a fundamental requirement.[1] Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, enabling the controlled and sequential conjugation of biomolecules.[2] Among these, polyethylene glycol (PEG) linkers have garnered considerable attention for their unique and advantageous properties.[3] The incorporation of a PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles by increasing the hydrodynamic radius, and can reduce the immunogenicity of the resulting conjugate.[4][5]

This compound, the subject of this guide, is a prime example of a discrete PEG (dPEG®) linker, featuring a terminal primary amine and a terminal carboxylic acid separated by a four-unit polyethylene glycol chain. This defined structure offers precise control over the spatial separation of conjugated molecules, a critical parameter in optimizing the biological activity of complex constructs like ADCs and PROTACs.[4][6] The amine and carboxyl functionalities provide orthogonal reactivity, allowing for directed conjugation strategies.[7][8] This guide will serve as a detailed resource for the effective utilization of this compound in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions and the characteristics of the final conjugate.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a primary amine at one terminus and a carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol spacer.

Caption: Chemical structure of this compound.

  • Common Name: this compound

  • Synonyms: Amino-PEG4-acetic acid, H2N-PEG3-CH2CO2H[4]

  • IUPAC Name: 14-amino-3,6,9,12-tetraoxatetradecanoic acid[9]

  • CAS Number: 195071-49-9[9]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experiments, preparing solutions, and understanding the behavior of the linker in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO₆[9]
Molecular Weight 251.28 g/mol [9]
Exact Mass 251.1369 Da[9]
Appearance White solid or colorless liquid/oil[4]
Purity Typically >95%[9]
Solubility Soluble in water and most organic solvents such as DMSO and DMF.[4][10]
Boiling Point 397.6 ± 32.0 °C (Predicted)[11]
Density 1.156 ± 0.06 g/cm³ (Predicted)[11]
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[9]

Synthesis and Purification: A Practical Approach

While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or understand potential impurities. A common synthetic strategy involves the use of orthogonally protected PEG precursors. The following is a representative synthetic workflow, adapted from established methods for similar PEGylated compounds.[12]

Synthesis_Workflow start Boc-NH-PEG4-CH₂COOtBu (Protected Precursor) step1 Step 1: Boc Deprotection (Acidic Conditions, e.g., TFA in DCM) start->step1 intermediate H₂N-PEG4-CH₂COOtBu (Amine-functionalized Intermediate) step1->intermediate step2 Step 2: t-Butyl Ester Hydrolysis (Stronger Acidic Conditions, e.g., neat TFA) intermediate->step2 product H₂N-PEG4-CH₂COOH (Final Product) step2->product purification Purification (Reversed-Phase HPLC) product->purification final_product Purified Amino-PEG4-CH₂CO₂H purification->final_product

Caption: A generalized synthetic workflow for this compound.

Detailed Synthesis Protocol (Adapted)

This protocol describes the synthesis of this compound from a commercially available Boc- and t-butyl-protected precursor.

Materials:

  • Boc-NH-PEG4-CH2COOtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Cold diethyl ether

  • Piperidine (for Fmoc deprotection alternative)

  • N,N-Dimethylformamide (DMF) (for Fmoc deprotection alternative)

Protocol:

  • Boc Deprotection:

    • Dissolve Boc-NH-PEG4-CH2COOtBu in anhydrous DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • t-Butyl Ester Hydrolysis:

    • The crude product from the previous step can be directly subjected to hydrolysis.

    • Treat the residue with neat TFA and stir at room temperature for 1-2 hours.

    • Remove the TFA by rotary evaporation.

  • Product Precipitation and Isolation:

    • Dissolve the oily residue in a minimal amount of DCM.

    • Precipitate the product by adding the solution to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate (often the TFA salt of the amine) by filtration or centrifugation.

    • Wash the solid with cold diethyl ether to remove organic impurities.

Purification by Reversed-Phase HPLC

Purification of the crude product is essential to achieve the high purity required for bioconjugation applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[12]

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A.

  • Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-40 minutes).

  • Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound makes it a versatile tool for covalently linking two different molecules. The primary amine can react with carboxylic acids, activated esters (like N-hydroxysuccinimide esters), or carbonyls, while the carboxylic acid can be activated to react with primary amines.[7][8]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can serve as a linker to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and the PEG linker ensures the payload does not sterically hinder antibody binding while improving the overall physicochemical properties of the ADC.[4]

ADC_Workflow mAb Monoclonal Antibody (mAb) + Lysine Residues conjugation2 Step 2: Conjugation to mAb mAb->conjugation2 linker Amino-PEG4-CH₂CO₂H + Activated Carboxyl Group (NHS ester) conjugation1 Step 1: Linker-Payload Conjugation linker->conjugation1 payload Cytotoxic Payload + Amine Group payload->conjugation1 intermediate Linker-Payload Conjugate + Free Amine conjugation1->intermediate intermediate->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc

Caption: Generalized workflow for creating an Antibody-Drug Conjugate using this compound.

Experimental Protocol: Two-Step ADC Synthesis

This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody using this compound.

Part 1: Activation of the Linker and Conjugation to the Payload

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.

  • Conjugation to Payload:

    • Add the amine-containing payload (1 equivalent) to the activated linker solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Purify the linker-payload conjugate by HPLC.

Part 2: Conjugation of Linker-Payload to the Antibody

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the purified linker-payload conjugate (with its free amine) to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and byproducts.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[13]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound is an ideal linker for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are crucial for the formation of a stable and productive ternary complex.[4][6]

PROTAC_Mechanism protac PROTAC E3 Ligase Ligand Amino-PEG4-CH₂CO₂H Linker Target Protein Ligand e3 E3 Ubiquitin Ligase protac:f0->e3 Binds target Target Protein protac:f2->target Binds ternary Ternary Complex (PROTAC-E3-Target) protac->ternary e3->ternary target->ternary ub_target Ubiquitinated Target Protein ternary->ub_target Ubiquitination ub Ubiquitin ub->ternary Recruited proteasome Proteasome ub_target->proteasome Recognized by degradation Degradation Products proteasome->degradation Degrades

Caption: The catalytic cycle of a PROTAC leading to protein degradation, facilitated by a flexible linker like this compound.

Experimental Protocol: PROTAC Synthesis

This protocol outlines the general steps for synthesizing a PROTAC molecule.

  • Activation and Coupling to the First Ligand:

    • Activate the carboxylic acid of this compound with EDC and NHS in DMF as described in the ADC protocol.

    • Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature.

    • Purify the resulting ligand-linker intermediate by HPLC.

  • Activation of the Second Ligand and Final Coupling:

    • In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.

    • Add the purified ligand-linker intermediate (with its free amine) to the activated E3 ligase ligand.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.[4]

Conclusion: A Versatile Tool for Innovative Bioconjugation

This compound stands out as a highly versatile and valuable tool in the armamentarium of the modern biopharmaceutical researcher. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the construction of complex and highly functional bioconjugates. The principles and protocols outlined in this guide are intended to provide a solid foundation for the application of this linker in the development of next-generation therapeutics and diagnostics. As with any chemical synthesis and bioconjugation, empirical optimization for each unique combination of molecules is essential to achieve the desired outcome. The continued exploration and application of such precisely engineered linkers will undoubtedly fuel further innovation in the fields of drug delivery and targeted therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of Amino-PEG4-CH2CO2H. This heterobifunctional linker is a cornerstone in modern bioconjugation, offering a discrete-length polyethylene glycol (PEG) spacer that imparts favorable physicochemical properties to complex biologics.[1][2] We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format to ensure scientific integrity and reproducibility.

The Strategic Importance of this compound in Bioconjugation

This compound is a hydrophilic linker featuring a terminal primary amine and a carboxylic acid, separated by a tetraethylene glycol spacer.[1] This distinct architecture is pivotal in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

The strategic incorporation of the PEG moiety offers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can shield conjugated proteins from enzymatic degradation.[4][5][6]

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system.[4][7]

  • Improved Pharmacokinetics: The increased hydrodynamic radius resulting from PEGylation reduces renal clearance, thereby extending the circulation half-life of the therapeutic.[4][7]

The bifunctional nature of this compound allows for versatile and controlled conjugation strategies. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxylic acid can be coupled to primary amines on a target molecule using carbodiimide chemistry.[2][8] This flexibility, however, necessitates rigorous control over the synthetic and purification processes to ensure the production of a homogenous and well-defined final product.[9]

Synthesis Pathway: A Two-Step Approach

The most common and reliable route to synthesize this compound involves a two-step process starting from a commercially available Boc-protected precursor, Boc-NH-PEG4-CH2COOH.[10][11] This strategy ensures selective functionalization and high yields.

The overall synthesis pathway is illustrated below:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Boc Deprotection cluster_2 A Boc-NH-PEG4-CH2COOH B This compound (as TFA salt) A->B  TFA, DCM   C Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature G A Crude Product (TFA Salt) B RP-HPLC System A->B Injection C Fraction Collection B->C Elution Gradient (H2O/ACN with 0.1% TFA) D Lyophilization C->D Pooling of Pure Fractions E Pure this compound D->E Removal of Solvents

References

Amino-PEG4-CH2CO2H molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on Amino-PEG4-CH2CO2H, a heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document provides not only the fundamental physicochemical properties but also practical insights into its application, ensuring scientific integrity and immediate utility for professionals in the field.

Core Molecular Attributes of this compound

This compound, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile crosslinking reagent.[1] Its structure is characterized by a primary amine group at one terminus and a carboxylic acid group at the other, separated by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad utility in bioconjugation and drug delivery.

Molecular Formula and Weight

Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The precise molecular formula and weight of this compound are as follows:

  • Molecular Formula: C₁₀H₂₁NO₆[2][3]

  • Molecular Weight: 251.28 g/mol [2][3][4]

These values are essential for determining molar ratios in reaction protocols, ensuring optimal conjugation efficiency and batch-to-batch consistency.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

PropertyValue
Synonyms H2N-PEG3-CH2CO2H, Amino-PEG4-acetic acid
CAS Number 195071-49-9[2][3]
Appearance White solid or colorless liquid/viscous oil[3]
Purity ≥95-97% (typical)[2][3][5]
Solubility Soluble in water and most organic solvents

The Rationale Behind the Application: A Mechanistic Perspective

The utility of this compound stems from its bifunctional nature, allowing for the sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule and can reduce non-specific binding and immunogenicity.[6]

Bioconjugation Strategies

The terminal amine and carboxylic acid groups are orthogonal reactive handles.

  • The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or ketones.[2][5]

  • The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in the presence of NHS, to form a stable amide bond with primary amines on a target molecule.[2][5][6]

This dual reactivity is fundamental to its role in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[6]

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Resulting Conjugate Amine\n(H2N) Amine (H2N) PEG4_Spacer PEG4 Spacer (Hydrophilic) Target_Molecule_A Target A (e.g., NHS Ester) Amine\n(H2N)->Target_Molecule_A Forms stable bond Carboxyl\n(COOH) Carboxyl (COOH) Target_Molecule_B Target B (e.g., Protein Amine) Carboxyl\n(COOH)->Target_Molecule_B EDC/NHS Activation Forms amide bond Conjugate Target A - Linker - Target B Target_Molecule_A->Conjugate Target_Molecule_B->Conjugate

Caption: Reaction schematic of this compound.

Field-Proven Experimental Protocol: EDC/NHS Coupling

The following protocol provides a robust, self-validating methodology for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule, such as a protein or antibody.

Materials and Reagents
  • This compound

  • Target biomolecule with primary amines (e.g., Lysozyme)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Step-by-Step Conjugation Workflow
  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer at a concentration of 10-20 mM.

    • Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester, which is more reactive towards primary amines and less susceptible to hydrolysis than the EDC-activated intermediate alone.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the target biomolecule in Reaction Buffer. A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters, preventing unwanted secondary reactions.

  • Purification:

    • Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against PBS or through size-exclusion chromatography. This step is critical for the purity of the final conjugate and the reliability of downstream applications.

  • Validation:

    • Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional assays to ensure the biological activity of the target molecule is retained.

G A Prepare Fresh EDC/NHS Solutions B Activate Carboxyl Group of This compound (15-30 min, RT) A->B C Add Activated Linker to Target Biomolecule B->C D Incubate for Conjugation (2h RT or O/N 4°C) C->D E Quench Reaction with Tris Buffer D->E F Purify Conjugate (Dialysis or SEC) E->F G Characterize and Validate (SDS-PAGE, MS, etc.) F->G

Caption: Experimental workflow for protein conjugation.

References

A Senior Application Scientist's Guide to the Heterobifunctional Nature of Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterobifunctional linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex molecular architectures like antibody-drug conjugates (ADCs) and functionalized surfaces. Among these, Amino-PEG4-CH2CO2H has emerged as a particularly versatile reagent. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its heterobifunctional design. We will dissect its molecular structure, elucidate the distinct reactivity of its terminal amine and carboxyl groups, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique properties to advance their scientific objectives.

Introduction: The Power of Controlled Linkage

In the realm of complex biologics and materials science, the ability to covalently link two different molecules with precision is paramount. Heterobifunctional crosslinkers are the chemical instruments that make this possible.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct chemical moieties.[2] This intrinsic asymmetry is their greatest strength, as it allows for sequential, controlled conjugation, drastically minimizing the formation of unwanted homodimers or polymers—a common pitfall in single-step reactions.[3]

This compound is a canonical example of such a linker. It consists of a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[4] This structure provides a robust platform for a two-step conjugation strategy, which is the cornerstone of building well-defined bioconjugates. The central PEG4 chain is not merely a spacer; it imparts critical physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the final conjugate.[5][6] This guide will provide the technical insights necessary to harness the full potential of this powerful molecule.

Chapter 1: Molecular Profile of this compound

Chemical Structure and Properties

The efficacy of this compound originates from its well-defined structure. Each component serves a distinct and vital purpose in a bioconjugation workflow.

G cluster_mol cluster_labels N H₂N- C1 CH₂ N->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 O4 O C8->O4 C9 CH₂ O4->C9 COOH COOH C9->COOH amine_label Primary Amine (Amine-Reactive Target) peg_label Hydrophilic PEG4 Spacer carboxyl_label Carboxylic Acid (Requires Activation)

Caption: Molecular structure of this compound.

Physicochemical Data Summary

PropertyValueSource
Chemical Name 14-amino-3,6,9,12-tetraoxatetradecanoic acid[4]
CAS Number 195071-49-9[4]
Molecular Formula C10H21NO6[4]
Molecular Weight 251.28 g/mol [4]
Purity Typically >95%[4][7]
Appearance Varies (Liquid gel to solid)[7]
Solubility Soluble in water and most organic solvents[8][9]
The Advantage of the PEG4 Spacer

The polyethylene glycol (PEG) spacer is critical to the linker's function and the success of the final conjugate.[10] Its inclusion is a deliberate engineering choice designed to overcome common challenges in bioconjugation.

  • Enhanced Hydrophilicity: Many therapeutic payloads, dyes, or other small molecules are hydrophobic. Attaching them to proteins or antibodies can induce aggregation, reducing efficacy and creating manufacturing challenges.[11] The hydrophilic PEG chain improves the overall solubility of the conjugate in aqueous buffers, mitigating these issues.[5][]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can shield the conjugate from proteolytic degradation and reduce recognition by the immune system.[6][10] This "stealth" effect often leads to a longer circulation half-life and improved biodistribution.[]

  • Flexible Spacer Arm: The PEG4 chain provides a flexible, defined-length spacer (approximately 18.0 Å) that separates the two conjugated molecules.[8] This separation can be crucial for preserving the biological activity of a protein or antibody by preventing the attached molecule from sterically hindering its active site or binding domain.[]

Chapter 2: The Dual Reactivity Engine: Amine and Carboxyl Groups

The heterobifunctional nature of this compound allows for a highly controlled, two-step conjugation process. Understanding the distinct chemistry of each terminal group is essential for designing a successful experimental strategy.

The Nucleophilic Amine (-NH2) Terminus

The primary amine group is a potent nucleophile, making it readily reactive with a variety of electrophilic functional groups without prior activation.[13]

  • Primary Reactivity: Its most common application is reacting with N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient at physiological to slightly alkaline pH (7.2-8.5) and forms a stable, covalent amide bond.[13][14]

  • Self-Validation: The reaction's progress can be monitored by tracking the consumption of the starting materials via HPLC. The quenching of the reaction with a small amine-containing molecule like Tris or glycine provides a definitive endpoint, preventing further, unwanted reactions.[14]

G start Molecule-A with NHS Ester product Molecule-A-Linker Conjugate (Stable Amide Bond) start->product + linker This compound (Amine Terminus) linker->product pH 7.2-8.5 nhs NHS Byproduct product->nhs releases

Caption: Reaction of the amine terminus with an NHS ester.

The Carboxylic Acid (-COOH) Terminus: Activation is Key

Unlike the amine group, the carboxylic acid is not inherently reactive with amines. It must first be converted into a more reactive intermediate. The most robust and widely used method for this is carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[15]

  • Mechanism of Action:

    • EDC Activation: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[15]

    • NHS Stabilization: This intermediate is susceptible to hydrolysis in aqueous solutions. To prevent this and increase reaction efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[15][16]

    • Amine Coupling: This newly formed, amine-reactive NHS ester can then efficiently react with a primary amine on the target molecule (e.g., a lysine residue on an antibody) to form a stable amide bond.[17]

  • Causality and Trustworthiness: This two-step activation protocol (EDC followed by NHS) is superior to using EDC alone because the semi-stable NHS ester intermediate has a longer half-life than the O-acylisourea intermediate.[15] This provides a larger window for the desired reaction with the target amine to occur, leading to higher yields and a more predictable outcome. The reaction is typically performed in a buffer devoid of extraneous amines or carboxyls, such as MES buffer at pH 4.5-6.0 for the activation step, to ensure specificity.[15]

G cluster_workflow Carboxyl Activation & Conjugation Workflow start Linker-COOH edc_nhs Add EDC + NHS (pH 4.5-6.0) start->edc_nhs intermediate Linker-NHS Ester (Activated Intermediate) edc_nhs->intermediate Forms stable ester target Add Target Molecule with Amine (-NH2) (pH 7.2-7.5) intermediate->target product Final Conjugate (Stable Amide Bond) target->product Reacts to form

Caption: Workflow for EDC/NHS activation of the carboxyl group.

Chapter 3: Field-Proven Applications & Experimental Protocols

The true value of this compound is demonstrated in its application. Its heterobifunctional nature is ideal for complex multi-step syntheses.

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs are a class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11][18] The linker is a critical component, and this compound is well-suited for this purpose.[4][10]

Workflow Rationale: A common strategy involves first attaching a drug payload (containing a reactive group) to the linker's amine terminus. This drug-linker construct is then purified. In the second step, the construct's carboxyl group is activated and reacted with lysine residues on the antibody. This sequential approach provides maximum control over the final product's composition.

Protocol 3.1.1: Two-Step ADC Synthesis

Part A: Conjugation of Drug-NHS to Linker

  • Dissolution: Dissolve this compound (1.2 molar equivalents) in a suitable organic solvent like DMF or DMSO. Dissolve the NHS-ester-functionalized drug payload (1 molar equivalent) in the same solvent.

  • Reaction: Add the linker solution to the drug solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 molar equivalents), to maintain a pH of ~8.0-8.5.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Monitoring & Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the drug-linker construct.

    • Scientist's Insight: The use of molar excess of the linker ensures full consumption of the more valuable drug payload. Purification at this stage is critical for a well-defined final product.

Part B: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation: Prepare the antibody in an amine-free buffer, such as MES or phosphate buffer, at pH 6.0.

  • Activation: Dissolve the purified drug-linker construct (e.g., 10 molar equivalents relative to the antibody) in an organic co-solvent (e.g., DMSO, up to 10% final volume). In a separate vial, prepare fresh solutions of EDC (20 eq) and Sulfo-NHS (20 eq) in the reaction buffer.

  • Conjugation: Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to activate the carboxyl group. Immediately add this activated mixture to the antibody solution.

  • Reaction: Adjust the pH of the antibody-linker mixture to 7.2-7.5 and allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 100 mM Tris, to consume any remaining activated esters.

  • Purification: Remove unconjugated drug-linker and other reagents by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[19]

Application: Surface Functionalization for Biosensors

Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, microarrays, and other diagnostic tools.[20] this compound can act as a flexible spacer to attach proteins to a functionalized surface, improving their orientation and accessibility.[21][22]

Protocol 3.2.1: Immobilization of a Protein onto an Amine-Reactive Surface

  • Surface Preparation: Use a surface pre-functionalized with an amine-reactive group, such as an NHS-ester coated plate or slide.

  • Linker Attachment: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Apply the solution to the amine-reactive surface and incubate for 1-2 hours at room temperature. This reaction couples the linker's amine group to the surface, leaving a field of terminal carboxyl groups.

  • Washing: Wash the surface thoroughly with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound linker.

  • Carboxyl Activation: Prepare fresh solutions of EDC (e.g., 5 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in an activation buffer (e.g., MES, pH 6.0). Apply this activation mixture to the carboxyl-terminated surface and incubate for 15-30 minutes.

  • Washing: Quickly wash the surface with the activation buffer to remove excess EDC/Sulfo-NHS.

  • Protein Immobilization: Immediately apply a solution of the target protein (dissolved in PBS, pH 7.4) to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Blocking: Wash the surface and then add a blocking buffer (e.g., 1 M ethanolamine or a commercial protein-based blocker) to deactivate any remaining active ester sites and minimize non-specific binding.

  • Final Wash: Perform a final series of washes. The surface is now functionalized with the target protein and ready for use.

    • Scientist's Insight: The PEG linker not only provides spacing but its hydrophilic nature helps to create a non-fouling surface, reducing the non-specific adsorption of other proteins during subsequent assays, which is a self-validating feature for any high-quality biosensor.[6]

Conclusion

This compound is more than a simple spacer; it is a sophisticated chemical tool that provides researchers with precise control over bioconjugation. Its heterobifunctional termini, combined with the beneficial properties of its hydrophilic PEG4 core, enable the construction of complex, well-defined, and highly functional molecular assemblies.[19] From enhancing the therapeutic index of ADCs to improving the signal-to-noise ratio in diagnostics, the applications are vast and impactful. By understanding the distinct chemistries of its amine and carboxyl groups and employing controlled, sequential reaction strategies, scientists can reliably build the next generation of bioconjugates.

References

A Senior Application Scientist's Guide to Protein-Peptide Ligation Using Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Amino-PEG4-CH2CO2H, a heterobifunctional linker, for the covalent conjugation of proteins and peptides. It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation to enhance the therapeutic properties of biomolecules.

Introduction: The Strategic Imperative of PEGylation

In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for optimizing drug efficacy.[1][2][3] PEGylation confers several advantageous properties to proteins and peptides, including:

  • Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain improves the solubility of conjugated molecules, particularly those that are hydrophobic, in aqueous environments.[4][5][]

  • Prolonged Systemic Circulation : By increasing the hydrodynamic volume of the biomolecule, PEGylation shields it from renal clearance and proteolytic degradation, thereby extending its in vivo half-life.[1][2][][7][8]

  • Reduced Immunogenicity : The PEG chain can mask antigenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[2][3][5]

This compound stands out as a discrete (monodisperse) PEG linker, offering precise control over the spacing between conjugated molecules.[9] Its structure, featuring a terminal primary amine and a carboxylic acid separated by a four-unit PEG chain, provides the versatility for a two-step conjugation strategy, minimizing homodimerization.[10][11][12][13]

Core Principles: The Chemistry of Conjugation

The successful ligation of a protein to a peptide using this compound hinges on the principles of carbodiimide chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[14]

The process is a sequential, two-step reaction:

  • Activation of the Carboxyl Group : The carboxylic acid terminus of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to hydrolysis, making its immediate stabilization crucial.[14][15] The addition of NHS traps the activated carboxyl group as a more stable NHS ester, which is less prone to hydrolysis and can be efficiently reacted with primary amines.[14][16] This activation step is optimally performed at a slightly acidic pH (4.5-6.0) to ensure the stability of the NHS ester.[17]

  • Formation of the Amide Bond : The NHS-activated linker is then introduced to the protein solution. The NHS ester reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[18][19] This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[15][17] The same principle applies to the subsequent conjugation of the peptide to the free amine terminus of the PEG linker, which is reacted with an activated carboxyl group on the peptide.

G cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Protein Conjugation cluster_conjugation2 Step 3: Peptide Conjugation Linker_COOH This compound (Carboxyl End) O_Acylisourea O-Acylisourea Intermediate (Unstable) Linker_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS NHS Activated_Linker NHS-Ester Activated Linker NHS->Activated_Linker Linker_Protein Linker-Protein Conjugate Activated_Linker->Linker_Protein + Protein O_Acylisourea->Activated_Linker + NHS Protein Protein (-NH2) Protein->Linker_Protein Final_Conjugate Protein-Linker-Peptide Conjugate Linker_Protein->Final_Conjugate + Activated Peptide Peptide_COOH Peptide (-COOH) Activated_Peptide Activated Peptide (EDC/NHS) Peptide_COOH->Activated_Peptide + EDC/NHS Activated_Peptide->Final_Conjugate

Caption: Generalized workflow for protein-peptide conjugation using this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for conjugating a protein to a peptide using this compound. Optimization of molar ratios, reaction times, and buffer conditions is essential for each specific protein-peptide pair.

Materials and Reagents:

  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • Peptide of interest (with a terminal carboxylic acid)

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Desalting columns

  • Reaction vessels and stirring equipment

Procedure:

  • Preparation of Reagents :

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[17]

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or an appropriate buffer immediately before use.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Ensure the protein and peptide are in their respective appropriate buffers and at the desired concentrations.

  • Activation of this compound :

    • In a reaction vessel, combine the this compound solution with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS.[14][16]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein :

    • Immediately add the activated linker solution to the protein solution. A 10-20 fold molar excess of the activated linker to the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification :

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[17]

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the Coupling Buffer.[14]

  • Activation of the Peptide :

    • In a separate reaction, activate the carboxylic acid of the peptide using EDC and NHS/Sulfo-NHS, following a similar procedure as in step 2.

  • Final Conjugation :

    • Add the activated peptide to the purified protein-linker conjugate. A 5-10 fold molar excess of the activated peptide is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching and Purification :

    • Quench the reaction as described in step 4.

    • Purify the final protein-peptide conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to separate the conjugate from unreacted components.[][21][22]

G cluster_prep Preparation cluster_activation Linker Activation cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation cluster_final Finalization A Prepare Reagent Stock Solutions B Activate this compound with EDC/NHS A->B C Conjugate Activated Linker to Protein B->C D Quench and Purify Protein-Linker C->D F Conjugate Activated Peptide to Protein-Linker D->F E Activate Peptide with EDC/NHS E->F G Final Quench and Purify Protein-Peptide Conjugate F->G H Characterize Final Product G->H

Caption: Step-by-step experimental workflow for protein-peptide conjugation.

Validation and Characterization: Ensuring Success

Rigorous characterization is paramount to confirm the successful synthesis of the desired conjugate and to determine its purity and homogeneity.

Analytical Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight upon conjugation.A shift to a higher molecular weight band for the conjugate compared to the unconjugated protein.[23]
Size-Exclusion Chromatography (SEC) To separate the conjugate from unreacted protein, peptide, and linker, and to assess for aggregation.Elution of the conjugate at an earlier retention time than the unconjugated protein.[][21]
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the precise mass of the conjugate and determine the degree of PEGylation.A mass spectrum showing a peak corresponding to the theoretical mass of the protein-peptide conjugate.
Reverse-Phase HPLC (RP-HPLC) To assess the purity of the conjugate and separate different PEGylated species.A distinct peak for the desired conjugate, with minimal contamination from starting materials.[]

Troubleshooting Common Challenges

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Inactive EDC or NHS.Use fresh, high-quality reagents and store them under appropriate desiccated conditions.[17]
Presence of primary amines in the buffer (e.g., Tris).Perform buffer exchange into an amine-free buffer like PBS or MES prior to the reaction.[17]
Incorrect pH for activation or conjugation.Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[17]
Protein Aggregation High protein concentration.Reduce the protein concentration during the reaction.[24]
Suboptimal buffer conditions.Optimize buffer components, ionic strength, and consider the addition of stabilizing excipients.
Polydispersity of the Final Product Multiple reactive sites on the protein (lysine residues).Optimize the molar ratio of linker to protein to favor mono-PEGylation. Consider site-specific conjugation strategies if homogeneity is critical.[24]
Inconsistent reaction conditions.Ensure thorough mixing and precise control over reaction times and temperatures.[17]

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound, in conjunction with well-established EDC/NHS chemistry, provides a robust and versatile platform for the creation of protein-peptide conjugates. The discrete PEG spacer offers precise control over the linker length, while the heterobifunctional nature of the molecule allows for a directed and efficient conjugation strategy. By carefully controlling reaction conditions and implementing rigorous analytical characterization, researchers can successfully synthesize well-defined conjugates with enhanced therapeutic potential. The applications of such conjugates are vast, ranging from targeted drug delivery and vaccine development to the creation of novel diagnostic reagents.[7][25][26]

References

Introduction: The Molecular Swiss Army Knife of Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Introductory Guide to Using Amino-PEG4-CH2CO2H in Research

In the landscape of modern biopharmaceutical research, the ability to precisely link different molecular entities is paramount. This compound has emerged as a cornerstone heterobifunctional linker, a molecular tool of choice for scientists in drug development and diagnostics.[1][2] Its structure is elegant in its simplicity and powerful in its application: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) are separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[3][4]

This guide provides an in-depth, field-proven perspective on leveraging this compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to not only apply this linker but to innovate with it. The inherent properties of the PEG4 spacer—enhancing aqueous solubility, reducing aggregation, and improving the pharmacokinetic profile of conjugates—make this linker an invaluable asset in complex biological systems.[1][5][6] Its applications are diverse, ranging from the construction of sophisticated Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the modification of peptides and surfaces for enhanced biocompatibility.[1][7][8]

Core Principles: The Chemistry of Covalent Linkage

The utility of this compound is rooted in the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise approach to conjugation, where one end of the linker can be coupled to a molecule of interest, followed by the coupling of the other end to a second molecule.

The Amine Terminus (-NH2)

The primary amine is a potent nucleophile, readily reacting with several functional groups.[9][10] Its most common application is coupling with:

  • Activated Esters (e.g., N-hydroxysuccinimide Esters - NHS): This is a highly efficient and widely used reaction that forms a stable, irreversible amide bond. The reaction proceeds smoothly in aqueous buffers at a slightly basic pH (7.2-8.5).[][12]

  • Carboxylic Acids: Direct coupling with a carboxyl group can be achieved using carbodiimide chemistry (e.g., EDC), which is detailed in the next section.[10]

  • Carbonyls (Aldehydes and Ketones): Through reductive amination, the amine can form a stable secondary amine linkage.[3]

The Carboxylic Acid Terminus (-COOH)

The carboxylic acid is typically the electrophilic partner in the reaction, requiring activation to become susceptible to nucleophilic attack by a primary amine (e.g., the N-terminus or a lysine side chain on a protein). The gold standard for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[13]

This is a two-step mechanism that is critical for efficient conjugation[13]:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and efficiently reacts with a primary amine to form a robust amide bond.[][13]

The entire process is a "zero-length" crosslinking reaction, meaning no additional atoms from the coupling agents are incorporated into the final product.[13]

EDC_NHS_Coupling linker Amino-PEG4-CH2COOH (-COOH Terminus) o_acylisourea O-Acylisourea Intermediate (Reactive, Unstable) linker->o_acylisourea + EDC edc EDC nhs_ester Amine-Reactive NHS Ester (Semi-Stable) o_acylisourea->nhs_ester + NHS - EDC Urea Byproduct hydrolysis Hydrolysis (Side Reaction) o_acylisourea->hydrolysis in aqueous buffer nhs NHS final_conjugate Stable Amide Bond (Final Conjugate) nhs_ester->final_conjugate + Target Amine - NHS target_amine Target Molecule (-NH2 Terminus)

EDC/NHS activation and coupling of the carboxyl terminus.

Key Research Applications & Experimental Protocols

The versatility of this compound makes it a valuable component in several cutting-edge research areas.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker is a critical component connecting a potent cytotoxic payload to a monoclonal antibody (mAb).[1] The PEG4 spacer helps to improve the solubility of often-hydrophobic drug payloads and ensures the payload does not sterically hinder the antibody's binding to its target antigen.[14]

This protocol describes the conjugation of a payload containing a primary amine to a mAb via the linker's carboxylic acid.

Step 1: Activation of this compound

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13] Prepare a solution of the linker in an "Activation Buffer" (e.g., 0.1 M MES, pH 5.5).[15]

  • Activation: In a microcentrifuge tube, combine the linker solution with EDC and NHS. A typical starting molar ratio is 1:1.2:1.5 (Linker:EDC:NHS).[15] Vortex briefly to mix.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester-activated linker.[13]

Step 2: Conjugation to Monoclonal Antibody (mAb)

  • Antibody Preparation: Ensure the mAb is in an amine-free "Coupling Buffer" (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4. The concentration should typically be between 2-10 mg/mL.

  • Conjugation: Add the activated linker solution from Step 1 to the mAb solution. The molar ratio of linker to mAb will determine the final drug-to-antibody ratio (DAR) and must be optimized empirically. A starting point is often a 5-20 fold molar excess of the linker.[15]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[13]

  • Quenching: Add a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS esters.[13] Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and other reagents to purify the linker-modified mAb. This is typically achieved using a desalting column or dialysis against PBS.

Step 3: Payload Conjugation

  • Reaction: The purified linker-mAb from Step 2 now has a terminal amine. If the payload has an NHS-ester, it can be directly added to the linker-mAb solution (in PBS, pH 7.2-7.4) and reacted for 2-4 hours at room temperature.

  • Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[16]

ADC_Workflow start Start: Reagents activate_linker 1. Activate Linker (Amino-PEG4-COOH + EDC/NHS) in Activation Buffer start->activate_linker conjugate_mab 2. Conjugate to mAb (Add activated linker to mAb in Coupling Buffer) activate_linker->conjugate_mab 15-30 min, RT quench1 3. Quench Reaction (e.g., Tris Buffer) conjugate_mab->quench1 2-4h, RT or O/N, 4°C purify1 4. Purify Linker-mAb (Desalting or Dialysis) quench1->purify1 conjugate_payload 5. Conjugate Payload (Add NHS-activated payload to Linker-mAb) purify1->conjugate_payload purify2 6. Purify Final ADC (SEC or HIC) conjugate_payload->purify2 2-4h, RT characterize 7. Characterize ADC (LC-MS, HIC, SEC) purify2->characterize end End: Purified ADC characterize->end

General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[7] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal linker, as its length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[1][17]

PROTAC_Mechanism protac PROTAC E3 Ligase Ligand PEG4 Linker Target Ligand ternary Ternary Complex (E3-PROTAC-Target) protac:L1->ternary protac:L2->ternary e3 E3 Ubiquitin Ligase e3->ternary target Target Protein target->ternary ub_target Ubiquitinated Target Protein ternary->ub_target + Ub ub Ubiquitin (Ub) ub->ternary proteasome Proteasome ub_target->proteasome Recruitment degraded Degraded Peptides proteasome->degraded Degradation

Mechanism of PROTAC-mediated protein degradation.
Peptide and Protein Modification (PEGylation)

PEGylation of therapeutic peptides or proteins can dramatically improve their clinical potential by enhancing solubility, extending circulation half-life, and reducing immunogenicity.[18][19] this compound can be used to attach this short PEG chain to a peptide, for example, by reacting its activated carboxyl group with the peptide's N-terminal amine or a lysine residue.

Experimental Design and Optimization

Transitioning from a protocol to a robust, reproducible experiment requires careful optimization. The success of a conjugation reaction hinges on several interdependent parameters.

ParameterRecommended RangeRationale & Expert Insights
Molar Ratio (Linker:Molecule) 5:1 to 50:1A molar excess of the linker drives the reaction to completion, but excessive amounts can complicate purification. Start with a 10-fold excess and titrate to find the optimal balance between conjugation efficiency and ease of purification.[16]
Molar Ratio (Linker:EDC:NHS) 1 : 1.2 : 1.5A slight excess of EDC and NHS ensures efficient activation of all carboxyl groups on the linker. Using Sulfo-NHS instead of NHS can improve solubility in fully aqueous buffers.[13]
Activation pH 4.5 - 6.0EDC/NHS chemistry is most efficient at a slightly acidic pH, which minimizes the hydrolysis of the O-acylisourea intermediate.[8][20] MES buffer is a common choice.
Conjugation pH 7.2 - 8.5This pH range ensures that the target primary amines are deprotonated and thus sufficiently nucleophilic to react with the NHS ester. For N-terminal specific PEGylation, a pH closer to 7.2-7.6 can provide selectivity over lysine residues (pKa ~10.0-10.2).[][21]
Reaction Time & Temperature 2-4 hours at RT or Overnight at 4°CLower temperatures (4°C) can reduce the rate of hydrolysis of the NHS ester and minimize potential protein degradation, making it a safer choice for sensitive biomolecules.[13]
Quenching Agent Tris, Hydroxylamine, GlycineQuenching is a critical step to stop the reaction and prevent further modification during purification and analysis. The agent must contain a primary amine to react with any remaining activated esters.[22]

Characterization of Conjugates: Validating Success

Successful conjugation must be confirmed analytically. A multi-pronged approach is essential to verify the identity, purity, and stability of the final product.

  • Size-Exclusion Chromatography (SEC-HPLC): This is the primary method to assess purity and detect aggregation.[23] A successful conjugation will result in a shift to an earlier retention time compared to the unconjugated starting material, indicating an increase in hydrodynamic radius. The absence of aggregation is critical for biological function and safety.

  • Mass Spectrometry (LC-MS): This is the definitive technique to confirm the identity of the conjugate.[24] ESI-MS analysis will show a mass shift corresponding to the addition of the linker and payload. For ADCs, this can also help determine the distribution of different drug-to-antibody ratio species.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, HIC can separate species based on the number of conjugated linkers/payloads.[16] This allows for the calculation of the average DAR, a critical quality attribute.

  • SDS-PAGE: A simple gel electrophoresis analysis can provide a quick visual confirmation of conjugation. The PEGylated protein will migrate more slowly than its unconjugated counterpart, appearing as a higher molecular weight band.[25]

Troubleshooting Common Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield - Inactive reagents (hydrolyzed EDC/NHS)- Incorrect buffer pH- Insufficient molar excess of linker- Competing nucleophiles in buffer (e.g., Tris)- Use fresh, anhydrous EDC/NHS stocks.[22]- Verify pH of activation and coupling buffers.- Perform a titration to find the optimal linker:protein molar ratio.[21]- Ensure buffers are free of primary amines. Use PBS or HEPES for coupling.
Protein Aggregation - High protein concentration- Sub-optimal buffer conditions (pH, ionic strength)- Hydrophobic nature of payload (for ADCs)- Reduce the protein concentration during the reaction.[21]- Screen different buffers and pH values to find conditions that maintain protein stability.- The inherent hydrophilicity of the PEG linker helps, but if aggregation persists, consider adding stabilizing excipients.
Difficulty in Purification - Large excess of unreacted linker/payload- Aggregation of the conjugate- Optimize the molar ratio to use less excess reagent.- Use multi-step purification (e.g., affinity chromatography followed by SEC) for higher purity.- Address aggregation issues before attempting purification (see above).

Handling and Storage

To ensure maximum reactivity and longevity, this compound should be handled with care.

  • Storage: Store the solid reagent desiccated at -20°C.[2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like DMF or DMSO.[22]

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined structure, discrete PEG length, and orthogonal reactive ends provide a robust platform for the precise construction of complex bioconjugates. By understanding the underlying chemical principles, carefully optimizing reaction parameters, and employing rigorous analytical characterization, scientists can effectively harness the potential of this linker to advance therapeutic and diagnostic innovation.

References

Methodological & Application

Application Notes and Protocols for the Strategic Use of Amino-PEG4-CH2CO2H in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is profoundly influenced by the linker's composition and length.[3][4] This guide provides an in-depth technical overview and detailed protocols for the application of Amino-PEG4-CH2CO2H, a bifunctional tetra-polyethylene glycol (PEG) linker, in the rational design and synthesis of potent PROTACs. We will explore the causality behind its selection, its impact on critical physicochemical properties, and provide step-by-step methodologies for its incorporation and subsequent biological evaluation.

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

A PROTAC molecule's function is to orchestrate the formation of a productive ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and proteasomal degradation.[5][6][7] While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. It is an active contributor that governs the PROTAC's:

  • Ternary Complex Geometry: The linker's length and flexibility dictate the relative orientation of the two proteins, which is paramount for efficient ubiquitin transfer.[1][8]

  • Physicochemical Properties: As PROTACs are often large molecules that violate traditional drug-like rules (e.g., Lipinski's Rule of Five), the linker significantly impacts solubility, cell permeability, and overall pharmacokinetic behavior.[3]

  • Selectivity and Potency: Subtle changes in linker composition can dramatically alter degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ), and can even impart selectivity between homologous proteins.[3][9]

Among the various linker classes, those based on polyethylene glycol (PEG) are frequently employed due to their unique advantages.[6][10] The bifunctional linker, this compound, represents a versatile and powerful building block for PROTAC synthesis.

Rationale for Use: The Physicochemical Advantages of this compound

The selection of this compound is a strategic choice rooted in its distinct structural features, which are designed to overcome common challenges in PROTAC development.

  • Enhanced Aqueous Solubility: The four hydrophilic ethylene glycol units significantly increase the water solubility of the final PROTAC conjugate.[6][11] This is a critical feature, as many warheads and E3 ligase ligands are hydrophobic, and poor solubility can hinder both synthesis and biological testing.

  • Optimal Length and Flexibility: The PEG4 chain provides a flexible spacer of a defined length, which is often sufficient to span the distance between the target and E3 ligase without inducing steric hindrance, thereby facilitating stable ternary complex formation.[4][11]

  • Dual Functional Handles for Sequential Synthesis: The terminal primary amine (-NH₂) and carboxylic acid (-CO₂H) groups allow for controlled, stepwise conjugation. This modular approach is essential for building complex PROTAC libraries and ensuring a clean synthesis, typically by using a protected version of the linker in the initial step.

  • Biocompatibility and Reduced Non-specific Binding: PEG is a well-established biocompatible polymer that can shield the PROTAC from non-specific interactions with other cellular components, potentially reducing off-target effects.[6]

Table 1: Physicochemical Properties of this compound
PropertyValueRationale for Importance in PROTAC Synthesis
Molecular Formula C₁₁H₂₃NO₇Defines the elemental composition and contributes to molecular weight.
Molecular Weight 281.30 g/mol A defined building block for precise control over final PROTAC properties.
Appearance White to off-white solid or oilStandard quality control parameter.
Solubility Soluble in water, DMF, DMSO, DCMHigh solubility in common organic solvents simplifies reaction setup.
Structure NH₂-(CH₂CH₂O)₄-CH₂COOHBifunctional nature allows for versatile and controlled conjugation chemistry.

Synthetic Strategy: A Modular Approach to PROTAC Assembly

The synthesis of a PROTAC using a bifunctional linker like this compound is best approached in a modular fashion to ensure regioselectivity and simplify purification. The general workflow involves three key stages: coupling the first ligand to a protected version of the linker, deprotection, and coupling the second ligand. For this guide, we will use Boc-NH-PEG4-CH2COOH for the initial coupling to ensure the amine terminus remains protected.

G cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Coupling L1 Ligand 1 (Amine-functionalized) e.g., E3 Ligase Ligand Intermediate1 Boc-Protected Intermediate (Ligand 1-Linker) L1->Intermediate1 Amide Coupling (HATU, DIPEA) Linker Boc-NH-PEG4-CH2COOH Linker->Intermediate1 Intermediate2 Amine-Functionalized Intermediate (Ligand 1-Linker) Intermediate1->Intermediate2 Acidic Deprotection (TFA in DCM) FinalPROTAC Final PROTAC Intermediate2->FinalPROTAC Amide Coupling (HATU, DIPEA) L2 Ligand 2 (Acid-functionalized) e.g., Warhead L2->FinalPROTAC

Fig 1. Modular workflow for PROTAC synthesis using a protected PEG4 linker.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization based on the specific properties of the warhead and E3 ligase ligands.

Protocol 1: Stage 1 - Coupling of Amine-Functionalized Ligand to Boc-NH-PEG4-CH2COOH

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine on the first ligand (e.g., an E3 ligase ligand like pomalidomide with an amino-functionalized exit vector).

Reagents and Materials:

  • Amine-functionalized Ligand 1 (1.0 eq)

  • Boc-NH-PEG4-CH2COOH (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG4-CH2COOH in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid, forming the active ester in situ.

  • Coupling: Add a solution of the amine-functionalized Ligand 1 in anhydrous DMF dropwise to the activated linker solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure Boc-protected intermediate.[12]

Protocol 2: Stage 2 - Boc Deprotection

This step removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal the primary amine for the second coupling reaction.

Reagents and Materials:

  • Boc-Protected Intermediate from Stage 1 (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (20-30% v/v in DCM)

Procedure:

  • Reaction Setup: Dissolve the purified Boc-protected intermediate in DCM in a round-bottom flask.

  • Deprotection: Add the TFA/DCM solution to the flask at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.[13]

Protocol 3: Stage 3 - Final PROTAC Synthesis

This protocol describes the final amide coupling between the newly deprotected amine on the linker-intermediate and a carboxylic acid on the second ligand (e.g., a warhead).

Reagents and Materials:

  • Amine-TFA salt from Stage 2 (1.0 eq)

  • Carboxylic acid-functionalized Ligand 2 (1.1 eq)

  • HATU (1.2 eq), DIPEA (4.0 eq - extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid-functionalized Ligand 2 in anhydrous DMF.

  • Activation: Add HATU and DIPEA, and stir for 15-20 minutes at room temperature.

  • Coupling: Add a solution of the amine-TFA salt from Stage 2 in anhydrous DMF to the activated Ligand 2 solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification: Upon completion, filter the reaction mixture and purify the crude product directly by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final PROTAC.[13]

  • Characterization: Confirm the identity and purity (>95%) of the final PROTAC by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Biological Evaluation of the Synthesized PROTAC

Following successful synthesis and purification, the biological activity of the PROTAC must be rigorously assessed. The primary assay is to quantify the degradation of the target protein in a relevant cell line.

G cluster_0 Biological Workflow A Synthesized PROTAC B Cell Culture Treatment (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D Western Blot Analysis C->D E Densitometry & Data Analysis D->E F Determine DC₅₀ & Dₘₐₓ E->F

Fig 2. Standard workflow for evaluating PROTAC-mediated protein degradation.
Protocol 4: Western Blotting for Target Protein Degradation

Reagents and Materials:

  • Relevant cell line (e.g., MV4-11 for BRD4)

  • Synthesized PROTAC

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Plating: Seed cells in 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[14][15][16]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 2: Representative Data - Impact of PEG Linker Length on BRD4 Degradation

This table presents representative data illustrating why linker optimization, for which a PEG4 linker is a common starting point, is crucial.

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Rationale/Interpretation
Degrader-1 Amino-PEG2-COOH85~70%A shorter linker may introduce steric hindrance, preventing optimal ternary complex formation and leading to lower potency.
Degrader-2 (Ref.) Amino-PEG4-COOH 5.2 >95% The PEG4 length appears to be optimal, allowing for a highly stable and productive ternary complex. [11][17]
Degrader-3 Amino-PEG6-COOH25~90%A longer linker might be too flexible, increasing the entropic penalty of complex formation and slightly reducing potency.[3]

Troubleshooting and Key Considerations

  • PROTAC Purification: The free carboxylic acid on the warhead and the overall amphipathic nature of PROTACs can lead to poor peak shape during reverse-phase HPLC. Using an acidic modifier like 0.1% TFA in the mobile phase is critical as it acts as an ion-pairing agent, ensuring the acid is fully protonated and improving chromatography.[13]

  • The Hook Effect: Be aware that at very high concentrations, PROTACs can lead to the formation of binary (PROTAC-Target, PROTAC-E3) complexes rather than the productive ternary complex, resulting in decreased degradation. A full dose-response curve is essential to identify this effect.[1]

  • Empirical Optimization is Key: While this guide focuses on a PEG4 linker, it serves as an excellent starting point. The optimal linker length is highly dependent on the specific target and E3 ligase pair. It is standard practice to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to empirically determine the optimal degrader.[1][3]

Conclusion

The bifunctional linker this compound is a cornerstone reagent in modern PROTAC synthesis. Its inherent hydrophilicity, ideal flexibility, and dual functional handles for modular synthesis directly address many of the challenges associated with developing effective protein degraders. By providing enhanced solubility and facilitating the formation of productive ternary complexes, this linker enables the creation of potent PROTACs with improved drug-like properties. The protocols and strategic insights provided herein offer a robust framework for researchers to successfully design, synthesize, and evaluate novel PROTACs, accelerating the discovery of next-generation therapeutics.

References

Application Notes & Protocols: A Step-by-Step Guide to the Activation of Amino-PEG4-CH2CO2H for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Amino-PEG4-CH2CO2H in Modern Therapeutics

The heterobifunctional linker, this compound, represents a critical tool in the fields of drug delivery, diagnostics, and bioconjugation.[1][2] It features a primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a discrete, hydrophilic 4-unit polyethylene glycol (PEG) spacer. This architecture provides a versatile platform for covalently linking two different molecules, such as a targeting antibody and a therapeutic payload.[3][4]

The PEG spacer is not merely a passive connector; its inclusion is a strategic design choice that confers significant advantages. PEGylation, the process of attaching PEG chains to molecules, is known to enhance aqueous solubility, improve stability by shielding from enzymatic degradation, and reduce the immunogenicity of the conjugated molecule.[5][6] Furthermore, it increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and significantly extend its circulation half-life in the body.[5] These benefits are pivotal in the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[3][7][]

The utility of the this compound linker hinges on the controlled and efficient activation of its terminal carboxylic acid. This application note provides a detailed, step-by-step guide to activating this carboxyl group using the widely adopted and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, preparing it for subsequent conjugation to amine-containing biomolecules.

The Cornerstone of Conjugation: The EDC/NHS Activation Mechanism

The conversion of a relatively unreactive carboxylic acid into a highly reactive intermediate is the key to forming a stable amide bond with a primary amine. The combination of EDC and NHS is the gold standard for this "zero-length" crosslinking process.[9][10] The reaction proceeds through a well-defined two-step mechanism.[11][12]

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is notoriously unstable in aqueous solutions and is susceptible to rapid hydrolysis, which would revert it back to the original carboxylic acid.[9][10]

  • Formation of a Stable NHS Ester: To mitigate the instability of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS efficiently reacts with the intermediate to form a more stable, amine-reactive NHS ester.[13] This semi-stable NHS ester is significantly less prone to hydrolysis, thereby increasing the overall efficiency of the subsequent conjugation reaction.[10][11]

The resulting Amino-PEG4-CH2CO-NHS is now "activated" and ready to react with a primary amine on a target molecule (e.g., the ε-amino group of a lysine residue on a protein) to form a highly stable amide bond.[]

EDC_NHS_Activation cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization cluster_2 Step 3: Conjugation R_COOH Amino-PEG4-COOH Intermediate O-acylisourea (Unstable Intermediate) R_COOH->Intermediate + EDC EDC EDC Urea Isourea Byproduct Intermediate->Urea NHS_Ester Amino-PEG4-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate PEG-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Target-NH2 Target Target-NH2

Figure 1: Mechanism of EDC/NHS-mediated carboxyl activation.

Materials and Reagents

  • Linker: this compound

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, EDAC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Note: Amine- and carboxylate-free buffers are critical for this step.[15]

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[16]

  • Quenching Solution (Optional): Hydroxylamine-HCl or Tris-HCl, to a final concentration of 10-50 mM.[17]

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions.

  • Equipment:

    • pH meter

    • Magnetic stirrer and stir bars

    • Reaction vials

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification.[16]

    • Standard laboratory glassware and pipettes.

Safety Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[18] Handle EDC and NHS in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. EDC and NHS are moisture-sensitive; always allow reagents to equilibrate to room temperature in a desiccator before opening to prevent condensation.[15][19]

Detailed Experimental Protocol: Two-Step Aqueous Activation

This protocol details the activation of the carboxyl group on this compound in an aqueous environment, followed by conjugation to a generic amine-containing protein.

Reagent Preparation
  • Equilibrate Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature in a desiccator for at least 30 minutes before opening. This is a critical step to prevent moisture contamination and hydrolysis of the reagents.[10]

  • Prepare Buffers: Prepare fresh Activation Buffer (0.1 M MES, pH 6.0) and Coupling Buffer (PBS, pH 7.2-7.5). Degas buffers if the target protein is sensitive to oxidation.

  • Prepare Linker Solution: Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

  • Prepare EDC/Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions as they are prone to hydrolysis.[20]

  • Prepare Target Molecule: Dissolve or exchange the amine-containing target molecule (e.g., protein) into the Coupling Buffer.

Step-by-Step Activation and Conjugation Procedure

Figure 2: Experimental workflow for the two-step activation and conjugation.
  • Activation Reaction:

    • In a reaction vial, combine the this compound solution with EDC and Sulfo-NHS. A common starting point is a molar ratio of 1:2:5 (Carboxyl-PEG : EDC : Sulfo-NHS).[16][17]

    • Rationale: A molar excess of EDC and Sulfo-NHS drives the reaction towards the formation of the NHS ester. The activation step is performed at pH 4.5-6.0 because EDC chemistry is most efficient in this range, while hydrolysis of the intermediate is minimized.[9][16]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[11][20]

  • Conjugation Reaction:

    • Immediately add the activated PEG-linker solution to the target molecule solution in Coupling Buffer. Alternatively, perform a rapid buffer exchange of the activated linker into the Coupling Buffer before adding the target.

    • Rationale: The reaction with primary amines is most efficient at a pH of 7.2-8.5, where the amine groups are deprotonated and thus more nucleophilic.[16][21]

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11][22]

  • Quenching and Purification:

    • (Optional but Recommended) Quench the reaction by adding a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[16][17] This step deactivates any remaining NHS esters, preventing unwanted side reactions.

    • Purify the final conjugate to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents. Size-exclusion chromatography (SEC) or dialysis are effective methods.[23]

Key Parameters and Optimization

The success of the conjugation is highly dependent on reaction conditions. The following table summarizes critical parameters and provides a rationale for their optimization.

ParameterRecommended RangeRationale & Key Considerations
Activation pH 4.5 - 6.0Maximizes EDC efficiency and minimizes hydrolysis of the O-acylisourea intermediate. MES buffer is ideal as it lacks competing amines or carboxyls.[9][15]
Conjugation pH 7.2 - 8.5Ensures primary amines on the target molecule are deprotonated and nucleophilic, promoting efficient amide bond formation.[][21]
Molar Ratios PEG:EDC:NHS = 1:2:5 (Starting)Molar excess of coupling reagents drives the reaction. Ratios should be optimized for each specific application to control the degree of labeling and avoid precipitation.[16][17]
Activation Time 15 - 30 minutes at RTSufficient time for NHS-ester formation. Longer times can increase hydrolysis of the intermediate.[10]
Conjugation Time 2-4 hours at RT or Overnight at 4°CReaction kinetics depend on the reactivity of the target amine. Longer incubation at 4°C can improve yield for sensitive proteins.[11]
Reagent Quality Use fresh, high-purity reagentsEDC and NHS are highly sensitive to moisture. Use fresh aliquots and allow vials to warm to RT before opening to prevent degradation.[15][24]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC/NHS have hydrolyzed due to moisture.[15]Use fresh, high-quality EDC and NHS. Allow reagents to warm to RT in a desiccator before opening. Store desiccated at -20°C.[15]
Suboptimal pH: Incorrect pH for activation or conjugation steps.Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer (e.g., MES) for activation (pH 4.5-6.0) and a buffer like PBS for conjugation (pH 7.2-8.0).[15]
Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, Glycine).Perform a buffer exchange into an appropriate buffer (MES, PBS) before starting the reaction.[15]
Precipitation of Conjugate High Degree of Labeling: Excessive modification of the target protein can lead to insolubility.Reduce the molar excess of the activated PEG linker in the reaction. Optimize the stoichiometry.[15]
Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability of the final conjugate.Ensure the protein remains in a buffer that maintains its stability and solubility throughout the process.[15]
Hydrolysis of NHS Ester Reaction Conditions: The activated NHS ester is susceptible to hydrolysis, especially at high pH and in dilute solutions.[21]Perform the conjugation step immediately after activation. Work with reasonably concentrated solutions of the target molecule.[25]

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate to confirm success and determine the degree of labeling.

  • SDS-PAGE: A simple method to visualize a shift in molecular weight between the unconjugated and PEGylated protein.[26]

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess purity and detect the presence of aggregates or unconjugated starting material.[23]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of PEG linkers attached to the target molecule.[23]

References

Mastering Bioconjugation: A Detailed Guide to EDC/NHS Coupling with Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the ability to covalently link molecules with precision and efficiency is paramount. Among the arsenal of chemical tools available, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) stands out as a robust and versatile method for forming stable amide bonds. This guide provides an in-depth exploration of EDC/NHS coupling chemistry, with a specific focus on its application with the heterobifunctional linker, Amino-PEG4-CH2CO2H. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting to ensure the success of your conjugation experiments.

The Cornerstone of Amide Bond Formation: The Chemistry of EDC/NHS Coupling

EDC-mediated coupling is a "zero-length" crosslinking technique, meaning no part of the crosslinker itself is incorporated into the final bond between the two target molecules.[1] This is instrumental in creating conjugates where the native structure and function of the biomolecules are preserved. The reaction fundamentally links a molecule bearing a carboxyl group (-COOH) to another with a primary amine (-NH2).[1]

The process unfolds in two key stages:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2][3] This activation step is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[1][4]

  • Nucleophilic Attack by the Amine: The O-acylisourea intermediate can then be targeted by a primary amine, which results in the formation of a stable amide bond and the release of a soluble urea byproduct.[3]

However, the O-acylisourea intermediate is notoriously unstable in aqueous solutions and is prone to hydrolysis, which would regenerate the original carboxyl group and diminish the efficiency of the conjugation.[1][5] This is where NHS comes into play.

The Critical Role of N-hydroxysuccinimide (NHS)

To overcome the instability of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][3] This semi-stable intermediate is less susceptible to hydrolysis, thereby significantly increasing the overall efficiency of the conjugation reaction.[6] The subsequent reaction of the NHS ester with a primary amine to form the final amide bond is most efficient at a pH range of 7.0 to 8.5.[1]

Visualizing the Mechanism: EDC/NHS Coupling Pathway

EDC_NHS_Coupling cluster_activation Activation (pH 4.5 - 6.0) cluster_coupling Coupling (pH 7.0 - 8.5) Carboxyl R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Primary Amine)

Caption: The two-stage mechanism of EDC/NHS coupling chemistry.

The Advantage of PEGylation: Introducing this compound

The featured linker in this guide, this compound, is a heterobifunctional molecule containing a primary amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer.[7][8] This structure offers several advantages in bioconjugation:

  • Enhanced Solubility: The hydrophilic PEG chain increases the solubility of the resulting conjugate in aqueous media, which is often a challenge when working with hydrophobic molecules.[9][10]

  • Reduced Steric Hindrance: The flexible PEG spacer provides distance between the conjugated molecules, minimizing potential steric hindrance that could interfere with their biological activity.[6]

  • Improved Pharmacokinetics: In drug delivery applications, PEGylation has been shown to prolong the circulation time and reduce the immunogenicity of therapeutic molecules.[11][12]

Experimental Protocols: A Step-by-Step Guide

The versatility of EDC/NHS chemistry allows for either a one-step or a two-step protocol. The choice depends on the nature of the molecules being conjugated. A two-step protocol is generally preferred when conjugating two proteins to prevent unwanted polymerization of the second protein.[13][14]

Essential Pre-Reaction Preparations
  • Reagent Handling: EDC and NHS are moisture-sensitive.[15] Always allow the vials to equilibrate to room temperature before opening to prevent condensation.[16] Prepare stock solutions of EDC and NHS fresh immediately before use.[4]

  • Buffer Selection: The choice of buffer is critical to the success of the reaction. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the target molecules.[16][17]

Reaction Step Recommended Buffers pH Range
Activation MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0[4]
Coupling Phosphate-Buffered Saline (PBS), HEPES, Borate7.0 - 8.5[1][4]
Protocol 1: Activating the Carboxyl Group of this compound

This protocol is designed for conjugating the activated PEG linker to a molecule containing a primary amine.

Materials:

  • This compound

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Amine-containing molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • To the this compound solution, add EDC and NHS from their stock solutions. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).[18]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[13]

  • Conjugation:

    • Immediately add the activated PEG linker solution to the solution of the amine-containing molecule.

    • The final pH of the reaction mixture should be between 7.2 and 7.4. Adjust with Coupling Buffer if necessary.[6]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching:

    • To stop the reaction and deactivate any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[6][17]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[19]

Visualizing the Workflow: Protocol 1

Protocol1_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification Reagents Equilibrate EDC & NHS Prepare Stock Solutions Dissolve PEG & Amine Molecule Activate_PEG Add EDC & NHS to PEG Solution (pH 5.0-6.0) Incubate 15-30 min @ RT Reagents->Activate_PEG Conjugate Add Activated PEG to Amine Molecule (pH 7.2-7.4) Incubate 2-4h @ RT or O/N @ 4°C Activate_PEG->Conjugate Quench Add Quenching Buffer (Tris or Hydroxylamine) Incubate 15-30 min @ RT Conjugate->Quench Purify Desalting Column or Dialysis Quench->Purify

Caption: Experimental workflow for activating this compound.

Protocol 2: Activating a Carboxyl-Containing Molecule for Conjugation to the Amine of this compound

This protocol is suitable for when your molecule of interest contains a carboxyl group that you wish to link to the primary amine of the PEG linker.

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in Protocol 1, but dissolve your carboxyl-containing molecule in Activation Buffer and this compound in Coupling Buffer.

  • Activation of the Carboxyl-Containing Molecule:

    • To the solution of your carboxyl-containing molecule, add EDC and NHS. Recommended molar ratios can be found in the table below.

    • Incubate for 15-30 minutes at room temperature.[13]

  • Conjugation:

    • Add the this compound solution to the activated molecule solution.

    • Ensure the final pH is between 7.2 and 7.4.[6]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching and Purification:

    • Follow the same quenching and purification steps as in Protocol 1.

Optimization and Troubleshooting

The success of an EDC/NHS coupling reaction is dependent on several factors. The following table provides guidance on common issues and their solutions.

Issue Potential Cause Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Ensure reagents are equilibrated to room temperature before opening.[20]
Incorrect pH for activation or conjugation.Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.0).[20]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation of the carboxyl group.[4][20]
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[17][20]
Protein Precipitation Over-activation or uncontrolled cross-linking.Optimize the molar ratio of EDC and NHS to your protein. A good starting point is a 1:10:25 molar ratio of Protein:EDC:NHS.[17][18] Ensure timely and effective quenching.[17]
Unexpected Modification of Other Molecules Insufficient or no quenching of the reaction.Ensure a quenching agent is added at the end of the coupling reaction at the recommended concentration and incubation time.[17]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate.

  • HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unreacted components.[19]

Conclusion

EDC/NHS coupling chemistry, particularly when combined with the advantages of a PEG linker like this compound, provides a powerful and adaptable platform for a wide range of bioconjugation applications. By understanding the underlying chemical principles, adhering to optimized protocols, and being mindful of critical parameters, researchers can confidently generate well-defined and functional conjugates to advance their scientific endeavors.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linker Chemistry in Advanced Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and therapeutic index.[2] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical properties of ADCs.[3] This guide provides a comprehensive overview and detailed protocols for the use of Amino-PEG4-CH2CO2H, a heterobifunctional linker, in the development of next-generation ADCs.

The inclusion of a discrete PEG spacer, such as the tetraethylene glycol unit in this compound, offers several distinct advantages. The hydrophilic nature of the PEG chain can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation, which is a common challenge in ADC development.[4] This enhanced solubility and stability in aqueous media can lead to improved pharmacokinetic profiles, including a longer circulation half-life.[3] The defined length of the PEG4 spacer provides a precise distance between the antibody and the drug, which can be crucial for optimal biological activity.

This document will detail the chemical principles, step-by-step protocols, and characterization methodologies for the successful conjugation of cytotoxic payloads to antibodies using this compound. We will explore a two-step conjugation strategy involving the activation of a carboxyl-containing payload and its subsequent reaction with the primary amine of the linker, which has been pre-conjugated to the antibody. This approach offers a robust and reproducible method for generating well-defined ADCs.

Chemical Principle: Two-Step Amide Bond Formation

The conjugation strategy detailed herein relies on the formation of stable amide bonds through carbodiimide chemistry. The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for a sequential conjugation approach.[5]

  • Antibody Modification: The carboxylic acid end of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. This activated linker is then reacted with the primary amine groups on the lysine residues of the monoclonal antibody, forming a stable amide bond.

  • Payload Conjugation: The now antibody-linker conjugate presents a terminal primary amine from the PEG linker. In a separate reaction, the carboxylic acid group on the cytotoxic payload is activated with EDC and NHS. This activated payload is then reacted with the amine-functionalized antibody-linker conjugate to form the final ADC.

This two-step process provides greater control over the conjugation reaction and can help to minimize unwanted side reactions.

Materials and Equipment

Reagents and Buffers:
  • Monoclonal Antibody (mAb)

  • This compound

  • Cytotoxic Payload with a Carboxylic Acid Moiety

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification Buffers (e.g., for Size-Exclusion Chromatography or Hydrophobic Interaction Chromatography)

Equipment:
  • Reaction Vials

  • Magnetic Stirrer and Stir Bars

  • pH Meter

  • Spectrophotometer (for concentration determination)

  • High-Performance Liquid Chromatography (HPLC) System

  • Mass Spectrometer (for characterization)

  • Centrifugal Filtration Devices

  • Dialysis Cassettes

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound linker to the antibody.

Step 1: Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Dissolve this compound in Activation Buffer.

  • Prepare the antibody in Coupling Buffer at a concentration of 5-10 mg/mL.

Step 2: Activation of this compound

  • In a reaction vial, combine this compound with EDC and NHS. Recommended molar ratios are provided in Table 1.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester-activated linker.

Table 1: Recommended Molar Ratios for Linker Activation

ReagentMolar Ratio (relative to Linker)
This compound1
EDC1.5 - 2.0
NHS1.5 - 2.0

Step 3: Conjugation to the Antibody

  • Add a 10-20 fold molar excess of the freshly activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 50 mM.

  • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

Step 5: Purification of the Antibody-Linker Conjugate

  • Purify the antibody-linker conjugate from excess linker and reaction byproducts using a desalting column or dialysis against PBS.

ADC_Protocol_1 cluster_activation Step 2: Linker Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 5: Purification Linker This compound Activated_Linker NHS Ester-Activated Linker Linker->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Activated_Linker_Input Antibody Monoclonal Antibody Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker 2-4 hours, RT Antibody_Linker_Output Activated_Linker_Input->Antibody_Linker Purification Size-Exclusion Chromatography or Dialysis Final_Product Purified Antibody-Linker Conjugate Purification->Final_Product Antibody_Linker_Output->Purification

Caption: Workflow for Antibody Modification with this compound.

Protocol 2: Payload Conjugation to the Antibody-Linker Conjugate

This protocol describes the attachment of the cytotoxic payload to the amine-functionalized antibody-linker conjugate.

Step 1: Reagent Preparation

  • Prepare a stock solution of the purified antibody-linker conjugate in Coupling Buffer.

  • Dissolve the carboxyl-containing cytotoxic payload in anhydrous DMF or DMSO.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

Step 2: Activation of the Cytotoxic Payload

  • In a separate reaction vial, activate the carboxylic acid of the payload with EDC and NHS, similar to the linker activation in Protocol 1.

Step 3: Conjugation to the Antibody-Linker

  • Add the activated payload solution to the antibody-linker conjugate solution. The molar excess of the activated payload will influence the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

Step 4: Quenching and Purification of the Final ADC

  • Quench the reaction as described in Protocol 1.

  • Purify the final ADC using an appropriate chromatographic method, such as Size-Exclusion Chromatography (SEC) to remove small molecule impurities or Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.[6][7]

ADC_Protocol_2 cluster_payload_activation Step 2: Payload Activation cluster_final_conjugation Step 3: Final Conjugation cluster_final_purification Step 4: Purification Payload Carboxyl-Payload Activated_Payload Activated Payload Payload->Activated_Payload 15-30 min, RT EDC_NHS_Payload EDC + NHS EDC_NHS_Payload->Activated_Payload Activated_Payload_Input Antibody_Linker Antibody-Linker Conjugate Final_ADC Antibody-Drug Conjugate Antibody_Linker->Final_ADC 2-4 hours, RT Final_ADC_Output Activated_Payload_Input->Final_ADC Purification_Final SEC or HIC Purified_ADC Purified ADC Purification_Final->Purified_ADC Final_ADC_Output->Purification_Final

Caption: Workflow for Payload Conjugation to the Antibody-Linker Conjugate.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and desired therapeutic properties.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[8] Several methods can be employed for DAR determination:

  • UV-Vis Spectroscopy: This method can provide an average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload). This requires that the extinction coefficients of both the antibody and the payload are known.[9]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on differences in their hydrophobicity.[10] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody. This allows for the quantification of the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a precise measurement of the molecular weight of the ADC and its subunits (light and heavy chains). This allows for the unambiguous determination of the number of conjugated drugs and the calculation of the average DAR.[8]

Table 2: Comparison of DAR Determination Methods

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Absorbance measurement at two wavelengthsSimple, rapid, and non-destructiveProvides only an average DAR; requires accurate extinction coefficients
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityProvides information on DAR distribution; non-denaturing conditionsMay require method development; high salt concentrations can be corrosive
Mass Spectrometry (MS) Measurement of mass-to-charge ratioHighly accurate and provides detailed structural informationRequires specialized equipment; can be complex for heterogeneous mixtures
Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity of the ADC and quantifying the presence of high molecular weight species (aggregates) and fragments.[11]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under both reducing and non-reducing conditions, can be used to visualize the purity of the ADC and confirm the covalent attachment of the drug-linker to the antibody chains.

In Vitro Biological Activity
  • Binding Affinity Assays: The binding affinity of the ADC to its target antigen should be assessed to ensure that the conjugation process has not compromised the antibody's binding capabilities. This can be evaluated using techniques such as ELISA or surface plasmon resonance (SPR).

  • In Vitro Cytotoxicity Assays: The potency of the ADC should be determined using cell-based assays on target-expressing cancer cell lines. This will establish the concentration of the ADC required to achieve a specific level of cell killing (e.g., IC50).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of carboxyl groups; hydrolysis of NHS esters; suboptimal reaction pHEnsure use of fresh EDC/NHS solutions; perform activation in anhydrous solvent; maintain recommended pH for each step.[]
ADC Aggregation High DAR; hydrophobic payload; conjugation buffer pH near the antibody's isoelectric point (pI)Optimize the molar excess of the activated payload to achieve a lower DAR; screen different formulation buffers to find the optimal pH and ionic strength for stability.[4]
Inconsistent DAR Variability in reaction conditions; inconsistent reagent qualityTightly control reaction time, temperature, and reagent concentrations; use high-quality, well-characterized reagents.[]

Conclusion

The use of this compound as a linker in the construction of ADCs offers a powerful strategy to enhance the physicochemical properties and therapeutic potential of these targeted therapies. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and drug development professionals to successfully synthesize and evaluate novel ADCs. By carefully controlling the conjugation process and thoroughly characterizing the final product, it is possible to develop next-generation ADCs with improved efficacy and safety profiles.

References

Introduction: The Power of Precision PEGylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, drug delivery, and diagnostics, polyethylene glycol (PEG) linkers are indispensable tools.[1][2][3] The process of PEGylation—the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs—is a cornerstone strategy for enhancing therapeutic properties.[4] Key benefits include improved drug solubility and stability, prolonged plasma half-life, and reduced immunogenicity.[4][5][][7]

This guide focuses on a highly versatile heterobifunctional linker, Amino-PEG4-CH2CO2H . This molecule features a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH), separated by a discrete, hydrophilic 4-unit PEG spacer.[8] The carboxylic acid end is the focus of this protocol, as it allows for the covalent attachment of the linker to primary amines (-NH₂) found on target biomolecules, most notably the N-terminus and the ε-amino group of lysine residues on proteins.[4]

We will delve into the robust and widely adopted chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to achieve this conjugation, providing not just the steps, but the scientific rationale behind them to empower researchers to optimize this reaction for their specific applications.

The Chemistry of Amide Bond Formation: An EDC/NHS-Mediated Approach

The direct reaction between a carboxylic acid and a primary amine to form a stable amide bond is not spontaneous and requires chemical activation of the carboxyl group.[9] The EDC/NHS system is a "zero-length" crosslinking method that facilitates this bond formation with high efficiency and is a cornerstone of bioconjugation chemistry.[10][11]

The reaction proceeds through a well-defined two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the this compound linker. This is most efficient under slightly acidic conditions (pH 4.5–6.0). This step forms a highly reactive but unstable O-acylisourea intermediate.[10] This intermediate is susceptible to hydrolysis in aqueous solutions, which would reverse the reaction and regenerate the original carboxyl group.[10][11]

  • Stabilization and Amine Reaction: To prevent hydrolysis and improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.[10] NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, semi-permanent NHS ester. This amine-reactive ester is less prone to hydrolysis and can efficiently react with a primary amine on the target molecule.[10][11] The reaction with the primary amine, which forms the final, stable amide bond, is most effective at a pH of 7.0–8.5.[10]

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: Stabilization & Conjugation (pH 7.0-8.5) PEG_COOH Amino-PEG4-CH2COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->Acylisourea + EDC EDC EDC EDC->Acylisourea NHS NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) NHS->NHS_Ester Target_NH2 Target Molecule (Primary Amine) Final_Conjugate Final PEGylated Conjugate (Stable Amide Bond) Target_NH2->Final_Conjugate Acylisourea->NHS_Ester + NHS NHS_Ester->Final_Conjugate + Target-NH₂ Byproduct Urea Byproduct NHS_Ester->Byproduct:w Workflow prep_reagents 1. Prepare Reagents (Target, Linker, Buffers) activation 2. Activate PEG-COOH (Add EDC/NHS, pH 5.5, 15-60 min) prep_reagents->activation conjugation 3. Conjugate to Target (Add activated PEG to Target-NH₂, pH 7.5, 1-2 hr) activation->conjugation quenching 4. Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification 5. Purify Conjugate (SEC, IEX, or Dialysis) quenching->purification characterization 6. Characterize Product (MS, HPLC, SDS-PAGE) purification->characterization

References

Application Notes and Protocols for the Purification of Amino-PEG4-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conjugation of biomolecules with polyethylene glycol (PEG) linkers, such as Amino-PEG4-CH2CO2H, is a cornerstone strategy in modern drug development to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. This process, known as PEGylation, improves solubility, extends serum half-life, and reduces immunogenicity.[1] However, the inherent nature of the conjugation reaction produces a complex and heterogeneous mixture, presenting a formidable purification challenge.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound conjugates. We will delve into the fundamental principles of separation, provide detailed, field-proven protocols for various chromatographic techniques, and offer systematic troubleshooting advice to ensure the isolation of a pure, well-characterized final product.

The Purification Imperative: Understanding the Post-PEGylation Mixture

The successful synthesis of a PEGylated conjugate is only the first step. The crude reaction mixture is a heterogeneous landscape of desired and undesired products that must be meticulously resolved.[][5] Failure to adequately purify the target conjugate can compromise downstream applications, leading to inaccurate analytical results, reduced therapeutic efficacy, and potential safety concerns.

The primary challenge stems from the complexity of the reaction output, which typically includes:

  • Desired Mono-PEGylated Conjugate: The target molecule with a single PEG linker attached.

  • Multi-PEGylated Species: Molecules with two or more PEG linkers attached.

  • Positional Isomers: Mono-PEGylated conjugates where the linker is attached at different sites on the biomolecule.[3][]

  • Unreacted Biomolecule: The original, unmodified protein or peptide.[3]

  • Unreacted/Hydrolyzed PEG Reagent: Excess this compound linker and its degradation byproducts.[3][]

This complexity necessitates a robust and multi-modal purification strategy to isolate the desired product with high purity.

cluster_0 Crude PEGylation Reaction Mixture crude Crude Product unreacted_protein Unreacted Biomolecule crude->unreacted_protein unreacted_peg Unreacted/Hydrolyzed PEG Linker crude->unreacted_peg mono_peg Desired Mono-PEGylated Conjugate crude->mono_peg multi_peg Multi-PEGylated Species crude->multi_peg isomers Positional Isomers crude->isomers

Figure 1: Composition of a typical crude PEGylation reaction mixture.

A Strategic Approach to Purification

A successful purification workflow is rarely a single-step process. It typically involves an initial "capture" or "bulk separation" step to remove major contaminants, followed by one or more high-resolution "polishing" steps to resolve closely related species like positional isomers.

start Crude Reaction Mixture sec Initial Cleanup: Size-Exclusion Chromatography (SEC) start->sec Removes unreacted PEG & protein iex High-Resolution Polishing: Ion-Exchange Chromatography (IEX) sec->iex Separates isomers & n-PEG species rphplc High-Resolution Polishing: Reversed-Phase HPLC (RP-HPLC) sec->rphplc Separates isomers & hydrophobic variants analysis Purity & Identity Analysis: SDS-PAGE, MS, etc. iex->analysis rphplc->analysis final Pure Conjugate analysis->final

Figure 2: A general workflow for the purification of PEGylated conjugates.

Principal Purification Methodologies

The choice of chromatographic technique is dictated by the physicochemical properties of the conjugate and the specific impurities to be removed. Each method offers a unique separation mechanism.[1]

Comparative Overview of HPLC Methods
MethodPrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size-Exclusion (SEC) Hydrodynamic radius (molecular size)Removal of unreacted PEG and native protein from the larger conjugate.[3][]Robust, predictable, preserves protein structure. Excellent for initial cleanup.[]Low resolution; generally cannot separate isomers or species with similar sizes.[6][7]
Ion-Exchange (IEX) Net surface chargeSeparation of positional isomers and species with different degrees of PEGylation.[3][]High capacity and resolution for charge variants. Can separate isomers due to PEG's charge-shielding effect.[][8]Performance is highly dependent on buffer pH and ionic strength. May not resolve all species.
Reversed-Phase (RP-HPLC) Polarity (hydrophobicity)High-resolution analysis and purification of smaller PEGylated peptides and proteins.[3][]Excellent resolution, capable of separating positional isomers.[6]Can cause protein denaturation due to organic solvents and hydrophobic stationary phases. Peak broadening is a common issue.[2]
Hydrophobic Interaction (HIC) Hydrophobicity (under non-denaturing conditions)Separation of PEGylated species, often complementary to IEX.[3][]Operates under mild, non-denaturing conditions, preserving bioactivity.[8]Generally has lower capacity and resolution compared to IEX or RP-HPLC.[3][] High salt concentrations can cause protein precipitation.[3]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective HPLC techniques for purifying this compound conjugates.

Protocol 1: Bulk Separation via Size-Exclusion Chromatography (SEC)

Causality: SEC separates molecules based on their size in solution. The PEGylated conjugate, having a larger hydrodynamic radius than the unreacted biomolecule and the small PEG linker, will elute earlier from the column.[][7] This makes SEC an ideal first step to remove the most disparate-sized contaminants.

Materials:

  • SEC Column: TSKgel G3000SWXL or similar, appropriate for the molecular weight range of the conjugate.[7]

  • Mobile Phase/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer system that ensures protein stability and solubility (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).

  • Sample: Crude PEGylation reaction mixture, filtered through a 0.22 µm filter.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the crude reaction mixture in the Mobile Phase if necessary to reduce viscosity and ensure it is within the optimal concentration range for the column (typically 1-5 mg/mL).

  • Injection: Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume to prevent band broadening.

  • Isocratic Elution: Elute the sample with the Mobile Phase under isocratic conditions (constant buffer composition).

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins). The PEGylated conjugate should elute first, followed by the unreacted protein, and finally the unreacted PEG linker (if it has a UV chromophore or if another detector like Refractive Index is used).[9]

  • Analysis: Analyze collected fractions using SDS-PAGE and/or Mass Spectrometry to identify which fractions contain the pure conjugate.

  • Pooling: Pool the fractions containing the purified conjugate.

Protocol 2: High-Resolution Separation via Ion-Exchange Chromatography (IEX)

Causality: IEX separates molecules based on differences in their net surface charge. The covalent attachment of a neutral PEG chain shields the surface charges of the biomolecule, reducing its interaction with the IEX resin.[][10] Molecules with more PEG chains (multi-PEGylated) or with PEG attached at sites that mask more charge will elute earlier in a salt gradient. This charge-shielding phenomenon is the key to separating different PEGylated species and positional isomers.[1]

cluster_elution resin Positively Charged Anion-Exchange Resin protein Unmodified Protein (Strongly Bound) resin->protein Strong electrostatic interaction isomer1 Isomer A (Weakly Bound) resin->isomer1 Shielded interaction isomer2 Isomer B (Very Weakly Bound) resin->isomer2 Highly shielded interaction elute2 1. Isomer B elute1 2. Isomer A elute_prot 3. Unmodified Protein

Figure 3: Principle of separating PEGylated isomers by Ion-Exchange Chromatography.

Materials:

  • IEX Column: A strong or weak ion-exchange column (e.g., TSKgel SP-5PW for cation exchange, POROS HQ for anion exchange).[7][11] The choice depends on the pI of the protein.

  • Mobile Phase A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange).

  • Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.[3]

  • Sample: Partially purified conjugate from SEC, buffer-exchanged into Mobile Phase A.

Procedure:

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A until pH and conductivity are stable.

  • Sample Loading: Load the sample onto the column at a low flow rate.

  • Wash Step: Wash the column with 2-5 column volumes of Mobile Phase A to remove any unbound species.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes. This gradual increase in salt concentration will elute molecules based on their binding strength.

  • Fraction Collection: Collect fractions across the gradient elution profile, paying close attention to distinct and overlapping peaks.

  • Analysis: Analyze fractions by RP-HPLC, SDS-PAGE, and Mass Spectrometry to identify the pure mono-PEGylated species and distinguish between isomers.

  • Pooling: Pool the fractions containing the target isomer with the desired purity.

Protocol 3: High-Resolution Separation via Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain generally decreases the retention time of a molecule on a hydrophobic stationary phase (like C4 or C18). However, the specific site of PEGylation can subtly alter the overall conformation and exposure of hydrophobic patches, allowing for the high-resolution separation of positional isomers.[6]

Recommended Starting Conditions for RP-HPLC of PEGylated Proteins

ParameterRecommendationRationale
Column Jupiter 300 C4 (300Å, 5µm)Wide-pore C4 chemistry provides good retention without being overly hydrophobic, which can cause poor recovery of large, PEGylated proteins.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier that effectively elutes proteins from the stationary phase.[6]
Gradient 20-65% B over 25-30 minutesA shallow gradient is crucial for resolving closely eluting PEGylated forms.[6][12]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 45-60 °CElevated temperature can improve peak shape and resolution for large molecules.[6][13]
Detection UV at 220 nm or 280 nm220 nm for peptide bonds, 280 nm for aromatic residues.

Procedure:

  • System Equilibration: Equilibrate the column at the starting gradient condition (e.g., 20% B) until a stable baseline is achieved.

  • Sample Injection: Inject the sample, which should be dissolved in a solution with low organic content (ideally Mobile Phase A).

  • Gradient Elution: Run the defined gradient from low to high concentration of Mobile Phase B.

  • Fraction Collection: Collect sharp, well-resolved peaks for subsequent analysis.

  • Analysis and Pooling: As with other methods, analyze fractions to confirm identity and purity before pooling. Be aware that exposure to organic solvents may affect protein activity.

Characterization and Validation of the Final Product

Purification is incomplete without rigorous characterization to confirm the identity, purity, and integrity of the final conjugate.

  • SDS-PAGE: Provides a visual confirmation of increased molecular weight compared to the unmodified protein and assesses purity.

  • Intact Mass Analysis (Mass Spectrometry): Confirms the covalent addition of the PEG linker and determines the degree of PEGylation (mono-, di-, etc.).[14][15]

  • Peptide Mapping (LC-MS/MS): Following proteolytic digestion, this powerful technique can identify the exact amino acid residue(s) where the PEG linker is attached, confirming the site of conjugation.[14][16]

  • NMR Spectroscopy: Can be used for in-depth structural confirmation of the linker and its attachment site.[14]

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor SEC Resolution - Sample volume too large.- Inappropriate column for MW range.- Non-ideal interactions with the matrix.- Reduce injection volume.- Select a column with an optimal fractionation range for your conjugate.- Modify mobile phase ionic strength (e.g., increase NaCl to 150-250 mM) to minimize secondary interactions.
No Binding to IEX Column - Incorrect buffer pH (protein has no net charge).- Ionic strength of sample is too high.- Adjust buffer pH to be at least 1 unit away from the protein's pI.- Desalt or buffer-exchange the sample into the low-salt binding buffer before loading.
Poor Recovery from RP-HPLC - Irreversible binding to the stationary phase.- Protein precipitation on the column.- Use a less hydrophobic column (e.g., C4 instead of C18).[6]- Increase column temperature.- Try a different organic modifier (e.g., isopropanol) or additive.
Broad Peaks in RP-HPLC - Inherent polydispersity of the PEG chain.[2]- Slow mass transfer kinetics.- Sub-optimal gradient.- This is partly unavoidable with PEG. Focus on consistency.- Increase column temperature and use a lower flow rate.- Optimize the gradient to be shallower for better resolution.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Amine-PEG-Carboxyl Conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino-PEG4-CH2CO2H and related amine-PEG-carboxyl conjugations. As researchers and drug development professionals, achieving high-yield, reproducible conjugations is paramount. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low conjugation yield. We will explore the critical parameters of carbodiimide chemistry, offering logical troubleshooting workflows and scientifically grounded explanations for each step.

Part 1: The Troubleshooting Guide

This section is structured as a direct, problem-oriented Q&A to help you systematically identify and solve issues in your workflow.

Q1: My final yield is unexpectedly low. Where do I even begin to troubleshoot?

Low yield is a frustratingly common issue that can stem from multiple points in the conjugation process. A systematic approach is the most effective way to pinpoint the root cause. Before diving into complex analytics, start with a logical process of elimination.

The flowchart below outlines a recommended diagnostic workflow. Begin by assessing the quality of your starting materials and reagents, as this is often the simplest and most common source of failure. From there, systematically evaluate each critical step of the reaction: carboxyl activation, amine coupling, and finally, purification.

Troubleshooting_Workflow Start Start: Low Conjugate Yield Reagents Step 1: Reagent Integrity Check - Are EDC/NHS fresh? - Stored properly (desiccated, -20°C)? - Are buffers free of competing amines/carboxyls? Start->Reagents Always start here Activation Step 2: Carboxyl Activation Problem? - pH correct for activation (4.5-6.0)? - Molar ratios of EDC/NHS sufficient? - Reaction time adequate (15-30 min)? Reagents->Activation Reagents OK Coupling Step 3: Amine Coupling Problem? - pH correct for coupling (7.2-8.5)? - Is target amine available and unprotonated? - Steric hindrance an issue? Activation->Coupling Activation OK Hydrolysis Step 4: Intermediate Instability? - Was activated PEG-acid used immediately? - Is reaction too dilute? - Is coupling pH too high (>8.5)? Coupling->Hydrolysis Coupling OK Purification Step 5: Purification Loss? - Is purification method appropriate (SEC, IEX)? - Incorrect MWCO for dialysis/UF? - Product aggregation/precipitation? Hydrolysis->Purification Stability OK End Problem Identified & Optimized Purification->End Purification OK

Caption: A systematic workflow for troubleshooting low conjugation yield.

Q2: What is the optimal pH for the reaction, and why is it so critical?

The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction is a two-stage process, with each stage having a distinct and conflicting optimal pH. This is the most common parameter that, when misunderstood, leads to poor outcomes.[1][2]

  • Step 1: Carboxyl Activation: The activation of the carboxylic acid on your PEG linker by EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[3][4][5] In this range, the carboxyl group is sufficiently reactive, and the EDC reagent is most stable and effective.

  • Step 2: Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH, typically pH 7.2-8.5 .[4][6] At this pH, the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS-ester.[7]

The Causality: Performing the entire reaction at a single, compromised pH (e.g., 7.4) will result in suboptimal conditions for both steps. The activation will be slow, and the competing hydrolysis of the NHS-ester will be significant. For maximal yield, a two-step protocol is highly recommended: activate at pH 5.0-6.0, then adjust the pH to 7.2-8.0 before adding your amine-containing molecule.[2][6][8]

Reaction Step Optimal pH Range Recommended Buffer (Non-Interfering)
Carboxyl Activation4.5 - 6.00.1 M MES
Amine Coupling7.2 - 8.5100 mM Phosphate-Buffered Saline (PBS)

Table 1: Recommended pH ranges and buffers for the two key steps in EDC/NHS conjugation chemistry.[2]

Q3: I suspect my reagents are the problem. How can I verify their quality?

EDC and NHS are highly sensitive to moisture and can rapidly lose activity if not stored and handled correctly.[1][4]

  • Storage: Both reagents should be stored desiccated at -20°C.[1][4]

  • Handling: Crucially, always allow the vials to warm to room temperature before opening.[1][4] Opening a cold vial will cause atmospheric moisture to condense on the powder, initiating hydrolysis and inactivating the reagent. For frequent use, consider making single-use aliquots to minimize exposure.

  • Preparation: Always prepare EDC and NHS solutions immediately before use.[4][5] They are not stable in aqueous solutions for extended periods.

If you suspect reagent quality, the most straightforward troubleshooting step is to use fresh, unopened vials of EDC and NHS.

Q4: Could side reactions be consuming my reagents or target molecules?

Yes, several competing reactions can drastically lower your yield. The most significant side reaction is the hydrolysis of the reactive intermediates .

  • O-acylisourea Hydrolysis: The initial intermediate formed when EDC reacts with a carboxyl group is highly unstable in water and can quickly hydrolyze back to the starting carboxylic acid.[9][10] This is why NHS is used.

  • NHS-Ester Hydrolysis: The NHS-ester is more stable than the O-acylisourea intermediate, but it is still highly susceptible to hydrolysis, especially as the pH increases.[7][11] This competing reaction converts your activated PEG linker back into an unreactive carboxylic acid, directly reducing your potential yield.

The half-life of an NHS-ester is highly pH-dependent. At pH 7.0 and 4°C, it's about 4-5 hours, but at pH 8.6 and 4°C, this drops to just 10 minutes.[11] This underscores the importance of proceeding to the amine coupling step immediately after activation.

Reaction_Pathways cluster_main Reaction Pathways Carboxyl PEG-COOH Activated O-Acylisourea Intermediate Carboxyl->Activated + EDC NHSEster Amine-Reactive NHS-Ester Activated->NHSEster + NHS Hydrolysis Hydrolyzed PEG-COOH (Inactive) Activated->Hydrolysis + H2O (Hydrolysis) (fast, competing) Conjugate Desired Conjugate (Amide Bond) NHSEster->Conjugate + Target-NH2 (pH 7.2-8.5) NHSEster->Hydrolysis + H2O (Hydrolysis) (competing reaction) Amine Target-NH2

Caption: Desired reaction pathway vs. competing hydrolysis side reaction.

Q5: How do I properly quench the reaction?

Quenching is a critical final step to deactivate any remaining reactive NHS-esters, preventing unwanted modification of your product or other molecules in downstream applications.[9][12] An unquenched reaction can lead to aggregation or unintended cross-linking.

Common quenching agents are small molecules containing primary amines. They are added in molar excess to consume any remaining NHS-esters.

Quenching Agent Typical Final Concentration Incubation Time Notes
Tris or Glycine20-50 mM15 minutes at RTWill add a small modification to any unreacted sites.[12]
Hydroxylamine10-50 mM15 minutes at RTSpecifically cleaves the NHS-ester, regenerating the original carboxyl group.[6][8]
2-Mercaptoethanol~20 mM~10 minutes at RTUsed specifically to inactivate EDC, often after the activation step in a two-step protocol.[6][12]

Table 2: Common quenching agents and recommended conditions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the specific role of NHS in the reaction? Why not just use EDC alone? While EDC alone can facilitate amide bond formation, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[10][13] N-hydroxysuccinimide (NHS) is added to react with this unstable intermediate to form a more stable, amine-reactive NHS-ester.[3][9] This two-step activation significantly increases the overall efficiency and yield of the conjugation by creating a semi-stable intermediate that has a longer lifetime to react with the target amine.[14][15]

FAQ 2: What are the best buffers to use? Which ones must I avoid? The cardinal rule is to use buffers that do not contain competing nucleophiles (primary amines) or other carboxyl groups.[1][16]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES buffer is the most commonly recommended choice.[3][17]

    • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.[6][18]

  • Buffers to AVOID:

    • Amine-containing buffers: Tris and Glycine will compete directly with your target amine, quenching the reaction and lowering yields.[12][16]

    • Carboxylate-containing buffers: Acetate or Citrate will compete with your PEG-acid for activation by EDC.[1]

FAQ 3: How long should the activation and conjugation reactions run?

  • Activation: The activation of the carboxyl group with EDC/NHS is typically very rapid. An incubation time of 15-30 minutes at room temperature is usually sufficient.[1][5]

  • Conjugation: The subsequent coupling to the amine can vary. A common starting point is 2 hours at room temperature or overnight at 4°C .[1][4] Longer, colder incubations can sometimes improve yield, especially for sterically hindered reactions or sensitive proteins.[1]

FAQ 4: How can I optimize the purification of my final PEGylated conjugate? The addition of a PEG chain significantly increases the hydrodynamic radius of a molecule, making Size Exclusion Chromatography (SEC) a very effective method for separating the larger conjugate from unreacted small molecules and reagents.[][20] Ion Exchange Chromatography (IEX) is also highly effective, as PEGylation often shields surface charges, altering the elution profile of the conjugate compared to the unmodified starting material.[][21][22] For removing very small molecules like excess reagents and salts, dialysis or diafiltration/ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is also a simple and effective choice.[20]

Part 3: General Protocol

This protocol provides a robust starting point for a two-step conjugation. Optimization of molar ratios and incubation times may be necessary for your specific molecules.

Protocol: Two-Step Amino-PEG-Carboxyl Conjugation

Materials:

  • Activation Buffer: 0.1 M MES, pH 6.0[2]

  • Coupling Buffer: 100 mM PBS, pH 7.2-7.5[4][6]

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[2][7]

  • EDC and Sulfo-NHS (or NHS)

  • This compound (or other carboxyl-PEG)

  • Amine-containing target molecule

  • Desalting columns

Procedure:

  • Reagent Preparation: a. Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[1] b. Prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.[4]

  • Activation of Carboxyl-PEG (Step 1): a. Dissolve your carboxyl-PEG linker in Activation Buffer. b. Add EDC (e.g., 10-fold molar excess over the carboxyl-PEG) and Sulfo-NHS (e.g., 25-fold molar excess over the carboxyl-PEG) to the linker solution.[2] c. Incubate for 15-30 minutes at room temperature.[1][5]

  • Conjugation to Amine (Step 2): a. (Optional but Recommended) Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. This prevents EDC from modifying your amine-containing target.[6] b. Add the activated PEG solution to your amine-containing target molecule, which should be dissolved in Coupling Buffer. Ensure the final pH of the mixture is between 7.2 and 8.0.[1] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching: a. Add Quenching Buffer to a final concentration of 20-50 mM.[12] b. Incubate for 15 minutes at room temperature to stop the reaction.[12]

  • Purification: a. Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[][21][22]

References

Technical Support Center: Managing Steric Hindrance with Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical advice on utilizing Amino-PEG4-CH2CO2H while navigating a common experimental hurdle: steric hindrance. As a heterobifunctional linker, this compound offers significant advantages in bioconjugation, including enhanced solubility and reduced immunogenicity.[1] However, its spatial footprint can present challenges. This resource will equip you with the knowledge to anticipate, troubleshoot, and overcome these steric challenges in your experiments.

Understanding the Double-Edged Sword: The Role of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer in this compound is central to its function. It provides a hydrophilic bridge between two molecules, which can improve the solubility of hydrophobic compounds and reduce aggregation.[2][3] This spacer also creates distance between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from obstructing active sites.

However, the very presence of this spacer can also be a source of steric hindrance. Steric hindrance occurs when the size and shape of a molecule or a part of a molecule obstructs a chemical reaction that would otherwise occur.[4] In the context of this compound, the PEG4 chain can physically block the reactive termini (the amine and carboxylic acid groups) from accessing their target functional groups on other molecules, leading to reduced reaction efficiency.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team of application scientists receives regarding steric hindrance and the use of this compound.

Q1: What are the primary experimental signs that suggest steric hindrance is an issue with my this compound conjugation?

A1: The most common indicators of steric hindrance include:

  • Low Conjugation Yield: The final amount of your desired product is significantly lower than expected, despite using appropriate molar ratios of reactants.[2]

  • Incomplete Reactions: Analysis of your reaction mixture (e.g., by HPLC or SDS-PAGE) shows a large proportion of unreacted starting materials.

  • Reduced Biological Activity: The conjugated molecule exhibits a significant loss of function (e.g., an antibody with reduced antigen-binding affinity or an enzyme with decreased catalytic activity). This suggests the PEG linker or its payload is blocking a critical functional site.[2]

Q2: Can the length of the PEG linker itself cause steric hindrance?

A2: Yes, while counterintuitive, a longer PEG chain can sometimes lead to steric hindrance.[2] A very long and flexible PEG chain might fold back on itself or entangle, obstructing the reactive ends of the linker from reaching the conjugation sites on the biomolecule.[2] This is particularly relevant when working in crowded molecular environments.

Q3: How does the structure of my target molecule contribute to steric hindrance?

A3: The accessibility of the target functional groups on your biomolecule is a critical factor. For instance, in antibody labeling, if the target lysine residues are located in a sterically crowded region, such as near the antigen-binding site, the PEG linker may struggle to access them.[5][6] Similarly, in peptide synthesis, bulky amino acid side chains near the conjugation site can create a sterically hindered environment.[7]

Q4: Are there specific reaction conditions that can exacerbate steric hindrance?

A4: While not a direct cause, suboptimal reaction conditions can worsen the effects of steric hindrance. For example, a non-optimal pH can reduce the reactivity of the functional groups, making the already challenging conjugation in a sterically hindered environment even less efficient.[8] Similarly, inappropriate buffer choice can lead to aggregation, which further increases steric crowding.[2]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to steric hindrance when using this compound in various applications.

Guide 1: Low Yield in Antibody-Drug Conjugate (ADC) Synthesis

Problem: You are synthesizing an ADC using this compound to link a cytotoxic payload to an antibody, but the final yield of the ADC is consistently low.

Troubleshooting Decision Tree

start Low ADC Yield q1 Is the Drug-to-Antibody Ratio (DAR) as expected? start->q1 q2 Is the antibody's binding affinity preserved? q1->q2 No, DAR is low sol1 Optimize Molar Ratio: Increase excess of activated linker-payload. q1->sol1 Yes, DAR is as expected, but overall yield is low a1_yes Yes a1_no No sol2 Consider Alternative Linker Length: Test a shorter or longer PEG linker. q2->sol2 No, binding affinity is reduced sol3 Change Conjugation Site: If possible, target residues in less hindered regions. q2->sol3 Yes, binding affinity is preserved a2_yes Yes a2_no No sol4 Optimize Reaction Conditions: Adjust pH, temperature, and reaction time. sol2->sol4 sol3->sol4

Caption: Troubleshooting workflow for low ADC yield.

Detailed Troubleshooting Steps
  • Evaluate Molar Ratios: A common first step is to increase the molar excess of the activated linker-payload construct to drive the reaction towards completion.[2] A 10- to 20-fold molar excess is a reasonable starting point.

  • Assess Linker Length: If increasing the molar ratio does not improve the yield, consider that the PEG4 length may not be optimal.

    • Hypothesis 1: Steric hindrance from the linker itself. The PEG4 chain may be too long and flexible, leading to self-shielding. In this case, testing a shorter PEG linker (e.g., Amino-PEG2-CH2CO2H) might be beneficial.[2]

    • Hypothesis 2: Steric hindrance at the antibody surface. The PEG4 chain may be too short to bridge a sterically crowded region on the antibody. Here, a longer PEG linker (e.g., Amino-PEG8-CH2CO2H) could provide the necessary reach.[2]

  • Consider the Conjugation Site: If you have the flexibility to modify your antibody, consider moving the conjugation site to a more accessible region. Site-specific conjugation technologies can offer greater control over where the linker is attached, minimizing the risk of steric hindrance near the antigen-binding site.

  • Optimize Reaction Conditions: Ensure your reaction buffer is free of competing amines (like Tris) and that the pH is optimal for the conjugation chemistry you are using (typically pH 7.2-8.5 for NHS esters).[8]

Guide 2: Poor Peptide Synthesis Efficiency

Problem: You are using this compound as a linker in solid-phase peptide synthesis (SPPS), and you are observing incomplete coupling reactions, leading to low purity of the final peptide.

Experimental Workflow for SPPS with PEG Linkers

cluster_spps Solid-Phase Peptide Synthesis resin PEG-based Resin linker This compound Attachment resin->linker deprotection1 Fmoc Deprotection linker->deprotection1 coupling Amino Acid Coupling deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 repeat Repeat Deprotection/Coupling Cycles deprotection2->repeat cleavage Cleavage from Resin repeat->cleavage purification RP-HPLC Purification cleavage->purification

Caption: General workflow for SPPS using a PEG linker.

Troubleshooting Steps
  • Improve Solvation: One of the primary advantages of PEG linkers in SPPS is their ability to improve the solvation of the growing peptide chain, which can disrupt aggregation.[7] If you are still observing poor coupling, consider using a "magic mixture" of solvents (e.g., a combination of DCM, DMF, and NMP) to enhance solvation further.

  • The "Spacer" Effect: The PEG4 linker acts as a flexible spacer, distancing the growing peptide from the resin backbone and reducing steric hindrance.[7] If you are working with a particularly "difficult" or hydrophobic peptide sequence, the PEG4 linker may not be providing enough separation. Consider using a resin with a longer, pre-attached PEG chain.

  • Check for Secondary Structure Formation: Peptides that form stable secondary structures (like α-helices or β-sheets) on the resin can cause the resin to shrink, leading to poor reagent accessibility and steric hindrance. The hydrophilic nature of the PEG linker should help disrupt these structures, but if problems persist, you may need to incorporate structure-breaking amino acid derivatives into your sequence.

Guide 3: Low Efficiency in Surface Modification of Nanoparticles

Problem: You are attempting to functionalize the surface of nanoparticles with this compound to improve their biocompatibility, but characterization shows low surface density of the PEG linker.

Troubleshooting Decision Tree

start Low Surface PEG Density q1 Is the nanoparticle surface properly activated? start->q1 q2 Is nanoparticle aggregation observed? q1->q2 Yes sol1 Optimize Activation Chemistry: Ensure optimal pH and reagent concentrations for EDC/NHS coupling. q1->sol1 No a1_yes Yes a1_no No sol2 Increase Linker Concentration: Use a higher molar excess of this compound. q2->sol2 No sol3 Improve Dispersion: Use sonication or other methods to prevent nanoparticle aggregation before and during conjugation. q2->sol3 Yes a2_yes Yes a2_no No sol4 Consider a Longer PEG Linker: A longer linker may overcome steric repulsion between nanoparticles. sol2->sol4

Caption: Troubleshooting workflow for low surface PEGylation.

Detailed Troubleshooting Steps
  • Verify Surface Activation: The covalent attachment of this compound to a surface often requires activation of either the linker's carboxyl group or the functional groups on the nanoparticle surface (e.g., using EDC/NHS chemistry to activate surface carboxyl groups for reaction with the linker's amine).[9][10] Ensure that this activation step is efficient by optimizing pH and reagent concentrations.

  • Address Nanoparticle Aggregation: Nanoparticles can aggregate in solution, which can sterically hinder the accessibility of their surface functional groups. Ensure that your nanoparticles are well-dispersed before and during the conjugation reaction. Sonication can be an effective method to break up aggregates.

  • Optimize Linker Concentration and Length: A higher concentration of the PEG linker can help drive the reaction. However, if steric hindrance between adjacent, already-conjugated PEG chains is the issue, a longer PEG linker might be necessary to provide more space for subsequent linkers to attach.

Data and Protocols

Table 1: Impact of PEG Linker Length on Bioconjugate Properties
PropertyNo PEGShort PEG (e.g., PEG4)Long PEG (e.g., PEG12)Rationale and Causality
Solubility Low (for hydrophobic payloads)ImprovedGreatly ImprovedThe hydrophilic nature of the PEG chain enhances water solubility.[11][12]
Steric Hindrance N/ACan be an issue if too short to bridge crowded areas or too long and flexible.May be necessary to overcome steric hindrance at the biomolecule's surface.[2]The linker must be long enough to reach the target site but not so long that it self-shields.
Circulation Half-Life ShortIncreasedSignificantly IncreasedThe larger hydrodynamic size reduces renal clearance.[2]
Immunogenicity HighReducedGreatly ReducedThe PEG chain can mask antigenic epitopes on the biomolecule's surface.[2]
Experimental Protocol: Activation of this compound Carboxyl Group with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid on this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker can then be used to conjugate to primary amines on a target molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Reagents: Allow all reagents to warm to room temperature before use to prevent condensation.[8] Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add NHS to the linker solution. A 1.2 to 1.5-fold molar excess of NHS over the linker is recommended.

    • Add EDC to the mixture. A 1.1 to 1.5-fold molar excess of EDC over the linker is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation: The activated NHS ester of this compound is now ready to be added to your amine-containing target molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5).

Note: The activated NHS ester is susceptible to hydrolysis, so it should be used immediately after preparation.[8]

References

Navigating the Nuances of pH in Amino-PEG4-CH2CO2H Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Amino-PEG4-CH2CO2H conjugation. As Senior Application Scientists, we understand that the success of your bioconjugation experiments hinges on a precise understanding of the reaction chemistry. This guide provides in-depth, experience-driven insights into the critical role of pH when using the versatile heterobifunctional linker, this compound. We will delve into the "why" behind the protocols, empowering you to troubleshoot effectively and optimize your conjugation strategies.

Understanding the Chemistry: The Two Faces of this compound

This compound is a valuable tool in bioconjugation due to its dual reactive ends: a primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for versatile coupling strategies, but also necessitates careful control of the reaction conditions, especially pH, to ensure the desired outcome.[3]

The terminal carboxylic acid can be coupled to primary amines on your target molecule (e.g., lysine residues on a protein) using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] Conversely, the primary amine of the PEG linker can react with carboxylic acids on a target molecule. This guide will focus on the EDC/NHS-mediated conjugation of the PEG's carboxylic acid to a primary amine on a target biomolecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your this compound conjugation experiments and provides actionable solutions grounded in chemical principles.

Question 1: Why is my conjugation efficiency so low? I'm not seeing the expected degree of PEGylation.

Low conjugation efficiency is a frequent challenge, often directly linked to suboptimal pH control at one or both stages of the EDC/NHS reaction.[6]

  • Inefficient Carboxyl Activation (pH is too low): The initial step, where EDC activates the carboxylic acid on the PEG linker, is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[5][7] Below this range, the reaction rate slows significantly.

  • Poor Nucleophilic Attack by the Amine (pH is too low): For the amine on your target molecule to react with the activated PEG, it must be in its deprotonated, nucleophilic state (-NH2).[8] At a pH significantly below the pKa of the amine (for lysine side chains, this is around 10.5), the amine will be protonated (-NH3+), rendering it unreactive.[8]

  • Hydrolysis of the Activated Ester (pH is too high): The NHS ester intermediate, while more stable than the initial O-acylisourea intermediate, is susceptible to hydrolysis, especially at alkaline pH.[8][9] This hydrolysis reaction competes with the desired amine coupling, and its rate increases dramatically as the pH rises.[8][10] For instance, the half-life of a typical NHS ester can drop from several hours at pH 7 to just minutes at pH 9.[9][10]

Solution:

A two-step pH procedure is highly recommended for optimal results.[10][11]

  • Activation Step: Perform the activation of the this compound with EDC and NHS in a buffer with a pH between 5.0 and 6.0, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[7][10]

  • Conjugation Step: After the activation period, raise the pH of the reaction mixture to between 7.2 and 8.0 before adding your amine-containing molecule.[6][10] A common choice for this step is a phosphate-buffered saline (PBS) solution.[7] This pH range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.[10]

G cluster_0 Step 1: Activation (pH 5.0-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.0) cluster_2 Competing Reaction: Hydrolysis (Increases with pH) PEG_COOH This compound EDC_NHS EDC + NHS Activated_PEG NHS-activated PEG Hydrolyzed_PEG Inactive PEG-COOH Activated_PEG->Hydrolyzed_PEG  (Undesired) Target_Amine Target Molecule (-NH2) Conjugate PEGylated Molecule H2O H2O H2O->Hydrolyzed_PEG

Question 2: I'm observing precipitation of my protein during the conjugation reaction. What could be the cause?

Protein aggregation and precipitation during a conjugation reaction can often be attributed to the pH of the buffer.[10]

  • Isoelectric Point (pI): When the pH of the reaction buffer is close to the isoelectric point (pI) of your protein, the net charge on the protein is close to zero. This minimizes electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.[10]

Solution:

Ensure that the pH of your conjugation buffer is at least 1-2 units away from the pI of your protein.[10] If the pI of your protein is in the optimal conjugation range (pH 7.2-8.0), you may need to carefully adjust the pH to find a compromise that maintains both protein solubility and acceptable reaction efficiency. Alternatively, consider performing the reaction in a more dilute solution.

Question 3: My experimental results are inconsistent, even though I follow the same protocol. How can I improve reproducibility?

Inconsistent results often point to a lack of precise pH control.

  • Inadequate Buffering: Using a buffer outside of its effective buffering range can lead to significant pH shifts during the reaction, especially upon the addition of acidic or basic reagents.[10] For example, MES buffer is a good choice for the activation step, but it is not an effective buffer below pH 5.5 or above pH 6.7.[10]

  • Reagent Addition: The addition of EDC and NHS, which are often prepared as stock solutions, can slightly alter the pH of the reaction mixture.[10]

Solution:

  • Always use a high-quality buffer within its optimal buffering range.

  • Verify the pH of the reaction mixture with a calibrated pH meter after all components have been added.

  • For two-step procedures, confirm the pH adjustment before adding the amine-containing target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a one-pot EDC/NHS conjugation reaction?

While a two-step reaction is generally recommended for maximizing efficiency, a one-pot reaction can be performed. A compromise pH range of 6.0-7.2 is often used.[10] The lower end of this range favors the activation step, while the higher end promotes the amine coupling. However, be aware that at the higher end of this range, hydrolysis of the NHS ester becomes more significant.[10]

Q2: How does pH affect the stability of the reagents and the activated intermediate?

Both EDC and the NHS-ester intermediate are susceptible to hydrolysis, which is accelerated at higher pH.[9][10] The O-acylisourea intermediate formed by the reaction of EDC with the carboxylic acid is particularly unstable in aqueous solutions.[5][7] The addition of NHS creates a more stable NHS ester, but this intermediate is still prone to hydrolysis, especially as the pH increases above neutral.[8][10]

Q3: Can I perform the amine coupling reaction at a pH above 8.5?

While a higher pH increases the nucleophilicity of the primary amine, it also dramatically accelerates the hydrolysis of the NHS ester.[8] At a pH of 8.6, the half-life of a typical NHS ester is only about 10 minutes. Therefore, performing the reaction at a pH above 8.5 is generally not recommended as the rapid hydrolysis will likely lead to a very low yield.[10]

Q4: What types of buffers should I avoid?

It is critical to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the reactants and reduce the efficiency of the conjugation.[12]

Q5: How should I prepare and handle the EDC and NHS reagents?

EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C.[12] Always allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.[9][12] It is also recommended to use freshly prepared solutions for each experiment.

Summary of pH Effects on EDC/NHS Conjugation

pH RangeCarboxyl Activation (Step 1)Amine Coupling (Step 2)NHS Ester StabilityRecommendation
4.5 - 6.0 Optimal[7][10]Slow (amines are protonated)[10]HighIdeal for the first step of a two-step protocol.
6.0 - 7.2 Moderate[10]Moderate (increasingly deprotonated amines)[10]ModerateA common compromise for one-pot reactions.
7.2 - 8.0 Suboptimal (EDC less stable)[10]Optimal (most amines are deprotonated)[10]DecreasingIdeal for the second step of a two-step protocol.
> 8.5 PoorVery FastVery Low (rapid hydrolysis)[8][10]Not recommended.

Detailed Experimental Protocol: Two-Step pH Conjugation

This protocol provides a general framework for conjugating this compound to an amine-containing protein. Optimization may be required for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7][10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[10]

  • Amine-containing protein in a suitable buffer (e.g., PBS)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS to the PEG solution.[7]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[12]

  • Conjugation to the Target Protein:

    • Immediately add the activated PEG solution to your protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[12] Adjust with the Coupling Buffer if necessary. The molar ratio of the activated PEG to the protein should be optimized, with a 10-20 fold molar excess of PEG being a common starting point.[12]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching the Reaction:

    • Add the Quenching Solution to deactivate any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts using a desalting column or dialysis.

G A Prepare Reagents (Equilibrate EDC/NHS) B Activate PEG-COOH (pH 6.0 MES Buffer) A->B C Add Activated PEG to Protein B->C D Adjust pH to 7.2-8.0 (with PBS Buffer) C->D E Incubate (1-2h RT or O/N 4°C) D->E F Quench Reaction (Tris or Hydroxylamine) E->F G Purify Conjugate (Desalting/Dialysis) F->G

By understanding and meticulously controlling the pH at each stage of your conjugation reaction, you can significantly improve the efficiency, reproducibility, and overall success of your experiments with this compound.

References

Technical Support Center: Buffer Selection for Amino-PEG4-CH2CO2H Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for selecting the optimal buffer system when working with the bifunctional linker, Amino-PEG4-CH2CO2H. Understanding the interplay between pH, buffer composition, and reagent stability is critical for successful conjugation outcomes.

Core Principles: The "Why" Behind Buffer Selection

This compound is a versatile hydrophilic linker possessing two distinct reactive functional groups: a primary amine (-NH₂) and a terminal carboxylic acid (-COOH). The reactivity of each group is fundamentally governed by the pH of the reaction medium. Buffers do not just prevent pH shifts; they are active components that can make or break a conjugation reaction.[1][2][3][4]

The central challenge is that the optimal pH conditions for activating the carboxylic acid are different from those required for reacting the primary amine. This necessitates a carefully planned buffer strategy, often involving a two-step, two-buffer process.

The Role of pH in Functional Group Reactivity

The protonation state of the amine and carboxyl groups is pH-dependent.

  • Carboxylic Acid (-COOH): To be activated by carbodiimides like EDC, the carboxyl group must be in its protonated state. However, the reaction proceeds through the attack of the deprotonated carboxylate (-COO⁻) on the EDC. The highest concentration of activated carboxylates is achieved at a pH slightly above the pKa of the carboxylic acid, where there is a sufficient concentration of the nucleophilic carboxylate form. For EDC/NHS chemistry, the activation of the carboxyl group is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[5][6][7]

  • Primary Amine (-NH₂): For the amine to act as an effective nucleophile and attack an activated ester (like an NHS-ester), it must be in its deprotonated, uncharged state (-NH₂). At acidic pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). The optimal pH for amine reactions is therefore neutral to slightly alkaline, typically pH 7.2-8.5 , to ensure a sufficient concentration of the reactive deprotonated amine.[5][6][8][9]

Caption: pH-dependent reactivity of this compound functional groups.

Frequently Asked Questions (FAQs)

Q1: Which reaction chemistry is best for coupling this compound?

The most common and robust method for forming an amide bond is using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10] This approach proceeds in two stages:

  • Activation: EDC activates the carboxyl group of the PEG linker, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[5] This intermediate is less susceptible to hydrolysis in aqueous solution compared to the O-acylisourea intermediate formed with EDC alone.[10]

  • Coupling: The activated PEG-NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[11]

Q2: Why can't I use a single buffer for the entire EDC/NHS reaction?

As explained in the core principles, the two steps of the reaction have conflicting optimal pH ranges.

  • Activation (Carboxyl): Requires pH 4.5-6.0.

  • Coupling (Amine): Requires pH 7.2-8.5.

Attempting a one-pot reaction at a compromise pH (e.g., 6.5-7.0) will result in suboptimal efficiency for both steps, leading to lower yields and increased side products due to hydrolysis of the NHS ester.[7][8] A two-step protocol with a buffer change or pH adjustment is strongly recommended for maximum yield and purity.[5][8]

Q3: What are the recommended buffers for each step?

It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as these will compete with the intended reaction.[6]

Reaction StepRecommended BufferpKa RangeRationale
Activation MES (2-(N-morpholino)ethanesulfonic acid)5.5 - 6.7Ideal for the acidic activation step. It contains no primary amines or carboxylates that would interfere with EDC/NHS chemistry.[5][6]
Coupling PBS (Phosphate-Buffered Saline)6.5 - 7.6Commonly used and effective in the required pH range for amine coupling. Widely available and biocompatible.[5][6]
Coupling HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.0 - 8.0An excellent alternative to PBS, especially if phosphate ions might interfere with downstream applications.
Coupling Borate Buffer 8.0 - 9.2Useful when a slightly higher pH is required to maximize the deprotonation of the target amine.
Q4: How do I perform the buffer exchange or pH adjustment between the activation and coupling steps?

There are two primary methods:

  • Desalting/Buffer Exchange (Recommended): After the 15-30 minute activation step in MES buffer, immediately pass the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) that has been pre-equilibrated with your chosen coupling buffer (e.g., PBS, pH 7.4).[5][8] This method is superior as it not only changes the buffer and pH but also removes excess EDC and NHS, preventing unwanted side reactions with your amine-containing target molecule.

  • pH Adjustment: Carefully add a concentrated, non-amine buffer (like a 10x PBS or a solution of sodium bicarbonate) to the activation mixture to raise the pH to the 7.2-8.0 range.[8] This method is faster but leaves residual EDC in the solution, which can potentially cross-link your target molecule if it also contains carboxyl groups.

Caption: Recommended two-step workflow for this compound conjugation.

Q5: How and why should I quench the reaction?

Quenching is a critical final step to deactivate any remaining reactive NHS esters.[12] This prevents unintended modification of other molecules if the conjugate is used in a complex biological sample.

  • How: Add a quenching agent containing a primary amine.

  • Common Quenching Agents:

    • Tris or Glycine: Add to a final concentration of 20-50 mM and incubate for at least 15-30 minutes.[6]

    • Hydroxylamine: Add to a final concentration of 10 mM. This hydrolyzes the NHS ester, regenerating the original carboxyl group.[5][8]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol details the activation of the PEG linker's carboxyl group and subsequent conjugation to a primary amine on a target protein.

Materials:

  • This compound

  • Target Protein (with primary amines, e.g., lysine residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5][11]

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl (PBS), pH 7.4[5][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Desalting Columns

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate completely to room temperature before opening to prevent moisture condensation.[6][10]

    • Prepare stock solutions of EDC and Sulfo-NHS immediately before use in ultrapure water or Activation Buffer.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-20 mM).

    • Prepare your target protein in the Coupling Buffer.

  • Activation of PEG Carboxyl Group:

    • In a microfuge tube, combine the this compound solution with EDC (e.g., 10-fold molar excess over PEG) and Sulfo-NHS (e.g., 25-fold molar excess over PEG).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11]

  • Buffer Exchange:

    • Equilibrate a desalting column with cold Coupling Buffer according to the manufacturer's instructions.

    • Load the entire activation reaction mixture from Step 2 onto the column.

    • Collect the eluate containing the activated PEG-NHS ester. This step should be performed quickly to minimize hydrolysis.

  • Coupling to Target Protein:

    • Immediately add the eluate containing the activated PEG-NHS ester to your prepared target protein solution. A typical starting molar ratio is 10:1 to 20:1 of PEG-linker to protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The lower temperature can help maintain the stability of sensitive proteins and reduces the rate of hydrolysis.[11]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to achieve a final Tris concentration of 20-50 mM.[6]

    • Incubate for 30 minutes at room temperature to deactivate any unreacted PEG-NHS esters.

  • Purification:

    • Purify the final PEG-protein conjugate from excess PEG and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Reagents: EDC and NHS are moisture-sensitive and hydrolyze quickly.[6]• Use fresh, high-quality EDC/NHS. Allow vials to warm to room temperature before opening.[11] • Prepare EDC/NHS solutions immediately before use.
2. Incorrect Buffer Choice: Use of Tris, glycine, or acetate buffers during activation or coupling.[6]• Strictly use non-amine, non-carboxylate buffers like MES for activation and PBS or HEPES for coupling.[6][11]
3. Incorrect pH: Suboptimal pH for either the activation or coupling step.[12]• Verify the pH of your buffers. Use pH 4.5-6.0 for activation and 7.2-8.0 for coupling.[5][6]
4. Hydrolysis of NHS-Ester: Too much time elapsed between activation and coupling.• Perform the buffer exchange and add the activated PEG to your target molecule immediately after the 15-minute activation step.[6]
Precipitation During Reaction 1. Protein Instability: The reaction pH is too close to the protein's isoelectric point (pI), causing aggregation.[7]• Ensure the coupling buffer pH is at least 1-2 units away from your protein's pI.[7]
2. High Degree of Conjugation: Over-modification of the protein leads to reduced solubility.• Reduce the molar excess of the PEG-linker used in the reaction. Optimize the ratio of PEG to protein.
Inconsistent Results 1. Poor pH Control: Buffer is used outside its effective range, or reagent addition shifts pH.[7]• Always use a high-quality buffer within its optimal pH range. • Re-verify the pH of the reaction mixture after all components have been added.[7]
2. Inconsistent Reagent Handling: Variable moisture contamination in EDC/NHS.[13]• Implement stringent anhydrous handling techniques. Store reagents under an inert atmosphere in a desiccator.[13][14]

References

Technical Support Center: Challenges in the Purification of Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile heterobifunctional linker. The purity of this compound is paramount for the success of downstream applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Impurities can lead to poorly defined conjugates, reduced efficacy, and unpredictable pharmacokinetics.[3]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this linker. Our approach is grounded in established scientific principles and field-proven experience to help you achieve the highest possible purity for your critical reagents.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems observed during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: Why does my product appear as a broad band or smear on my SDS-PAGE or HPLC analysis after a conjugation reaction?

This is a frequent observation when working with PEGylated molecules and can stem from the heterogeneity of the product.[4]

  • Probable Cause 1: Polydispersity of the PEG Linker. The starting PEG material used for synthesis is often not perfectly monodisperse, meaning it contains a distribution of different PEG chain lengths (e.g., PEG3, PEG5).[5] This inherent variation in mass contributes to band broadening.[4][6]

  • Solution: Source your this compound from a reputable supplier that provides high-purity, monodisperse linkers.[5] Always characterize the incoming material using mass spectrometry to confirm its molecular weight distribution before starting your synthesis.

  • Probable Cause 2: Heterogeneity of PEGylation. If you are analyzing a protein after conjugation, the reaction may produce a mixture of species with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated proteins), each migrating differently in SDS-PAGE or eluting at different times in HPLC.[4]

  • Solution: To control the degree of PEGylation, carefully optimize reaction conditions such as the molar ratio of linker to the target molecule, reaction time, and temperature.[7] Analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can often resolve species with different degrees of PEGylation.[4][]

Q2: My RP-HPLC chromatogram shows poor peak shape, with significant tailing or broadening. What's causing this and how can I fix it?

Peak distortion in chromatography of PEG compounds is a classic challenge, often resulting from undesirable secondary interactions or the nature of the PEG molecule itself.[4]

  • Probable Cause 1: Secondary Interactions. The free amine group in this compound can interact with residual acidic silanols on the silica-based stationary phase of the column, causing peak tailing.

  • Solution:

    • Adjust Mobile Phase: Add a competitive base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.

    • Use a Different Column: Employ a column with a biocompatible or hydrophilic coating designed to minimize such secondary interactions.[4] Alternatively, a less retentive column, such as a C4 instead of a C18, may yield better results.[9]

  • Probable Cause 2: Slow Mass Transfer/Kinetics. The flexible PEG chain can have slow kinetics on the stationary phase, which contributes to peak broadening.[10]

  • Solution: Increase the column temperature (e.g., to 45-60°C). This will decrease mobile phase viscosity and improve the kinetics of interaction between the analyte and the stationary phase, resulting in sharper peaks.[9]

Q3: My product recovery after column chromatography is consistently low. Where is my product going?

Low recovery is a frustrating issue that can often be traced to the physicochemical properties of the PEG linker and its interaction with the purification matrix.

  • Probable Cause 1: Non-Specific Binding. The product may be irreversibly or strongly adsorbing to the stationary phase.[10] This is particularly common with highly polar compounds on silica gel or during RP-HPLC.

  • Solution:

    • For Normal Phase (Silica): Add a small amount of a polar modifier or a competitive agent to the eluent. For example, adding 1% aqueous ammonia to a dichloromethane/methanol mobile phase can significantly improve the recovery of amine-containing compounds from silica gel.[11]

    • For RP-HPLC: Ensure adequate organic solvent in your mobile phase to elute the compound. If the compound precipitates on the column, you may need to adjust the pH or add solubilizing agents to the mobile phase.[10]

  • Probable Cause 2: Product Insolubility. The product may be precipitating during solvent removal post-purification. PEGs can be difficult to redissolve after complete drying.

  • Solution: Avoid complete evaporation to dryness. Instead, concentrate the fractions and then remove the remaining solvent by lyophilization (freeze-drying) from an aqueous solution, which often yields a more easily soluble fluffy powder.

Troubleshooting Workflow for Low Purity

The following diagram outlines a logical workflow for diagnosing and resolving issues of low product purity.

G cluster_impurities Impurity Type cluster_solutions Corrective Action start Low Purity Detected (by LC-MS, NMR, or HPLC) check_impurities Identify Impurities (Mass Spectrometry) start->check_impurities starting_material Unreacted Starting Material or Reagents check_impurities->starting_material Mass Match? side_product Side-Reaction Products (e.g., Dimers, Isomers) check_impurities->side_product Unexpected Mass? polydispersity Polydispersity (PEG3, PEG5, etc.) check_impurities->polydispersity Mass +/- 44 Da? optimize_stoichiometry Optimize Reaction Stoichiometry & Time starting_material->optimize_stoichiometry optimize_purification Optimize Purification (Gradient, Column, Method) side_product->optimize_purification source_material Source Monodisperse Starting Material polydispersity->source_material optimize_stoichiometry->start Re-run Synthesis optimize_purification->start Re-purify source_material->start Re-run Synthesis

Caption: A decision tree for troubleshooting low purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound products?

Impurities can arise from the starting materials or from side reactions during synthesis.[5][12] A thorough understanding of potential impurities is the first step to effective purification.

Impurity Type Origin Typical Analytical Signature
Polydisperse PEGs Non-monodisperse starting materials.Mass spectrometry (ESI or MALDI) will show a series of peaks separated by 44.03 Da (the mass of an ethylene glycol unit).[5]
Incompletely Functionalized Intermediates Incomplete reaction at either the amine or carboxyl terminus.LC-MS will show peaks with masses corresponding to intermediates (e.g., HO-PEG4-CH2CO2H).
Dimerized/Oligomerized Products Side reactions during synthesis.Mass spectrometry will reveal peaks at multiples of the expected product mass.
Residual Reagents/Solvents Incomplete removal during workup and purification.¹H NMR may show characteristic signals for solvents (e.g., DMF, DMSO). GC-MS is effective for identifying volatile organic impurities.[5]

Q2: What is the recommended chromatography method for purifying this compound?

There is no single "best" method, as the optimal choice depends on the specific impurities you need to remove. However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used technique.[13]

  • Reversed-Phase HPLC (RP-HPLC): Offers the highest resolution for separating PEG homologs and other closely related impurities.[13] It separates molecules based on hydrophobicity.[]

  • Normal Phase Chromatography: Can be effective, particularly on a preparative scale using silica gel (flash chromatography). It separates based on polarity.[14] A common challenge is the strong interaction of the amine group with the acidic silica, which requires mobile phase modifiers.[11]

  • Ion-Exchange Chromatography (IEX): A powerful orthogonal technique that separates based on charge.[] Since this compound is zwitterionic, its charge can be manipulated with pH. At low pH, the amine is protonated (-NH3+), allowing for cation exchange. At high pH, the carboxylic acid is deprotonated (-COO-), enabling anion exchange.

Q3: How can I confirm the identity and purity of my final product?

A multi-pronged analytical approach is essential for comprehensive characterization.[15]

  • ¹H NMR Spectroscopy: Confirms the chemical structure. Look for the characteristic complex multiplet of the PEG backbone between 3.5 and 3.7 ppm and signals for the protons adjacent to the amine and carboxylic acid groups.[15] Integration of impurity peaks relative to the product peaks can provide a purity estimate.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight. Use Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.[15] This is the most sensitive method for detecting mass-based impurities.[3]

  • HPLC with Universal Detectors: Since PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are necessary for accurate quantification of purity.[15][16]

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of the compound.

  • Temperature: Store at -20°C for long-term stability.[17]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Polyethylene glycols are hygroscopic and can absorb moisture from the air.[5]

  • Light: Protect from light to prevent potential photodegradation.[1]

Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for purifying this compound on a C18 column. Optimization will be required based on your specific system and impurity profile.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove particulates.

  • Instrumentation & Columns:

    • HPLC System: Preparative scale system with gradient capability.

    • Column: C18 stationary phase (e.g., 19 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 15-20 mL/minAdjusted for preparative column dimensions.
Detection 214 nm / ELSD / CAD214 nm detects the amide bond; ELSD/CAD are universal.[15]
Column Temp. 40°CImproves peak shape and reduces viscosity.[9]
Gradient 5% to 50% B over 30 minA broad gradient is a good starting point for method development.
  • Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction by analytical LC-MS.

  • Post-Purification Processing: Pool the pure fractions. Remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.

General Purification & Analysis Workflow

G cluster_purification cluster_analysis crude_product Crude Synthesis Product dissolve Dissolve in Appropriate Solvent crude_product->dissolve purification_step Purification Method dissolve->purification_step rphplc Preparative RP-HPLC purification_step->rphplc High Resolution flash_chrom Normal Phase Flash Chromatography purification_step->flash_chrom Bulk Scale extraction Liquid-Liquid Extraction purification_step->extraction Impurity Specific analysis_step Purity Analysis rphplc->analysis_step flash_chrom->analysis_step extraction->analysis_step lcms LC-MS (Identity) analysis_step->lcms nmr NMR (Structure) analysis_step->nmr hplc_quant HPLC-CAD/ELSD (Purity %) analysis_step->hplc_quant final_product Pure Product (Store at -20°C) lcms->final_product nmr->final_product hplc_quant->final_product

Caption: A generalized workflow from crude product to final analysis.

References

Technical Support Center: Enhancing the Stability of Amino-PEG4-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Amino-PEG4-CH2CO2H and its bioconjugates. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered during and after conjugation. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the long-term integrity of your valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule.[1][2] Its structure consists of a primary amine (-NH₂) and a terminal carboxylic acid (-COOH) separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[3][4] This configuration makes it an ideal tool for covalently linking two different molecules, such as a protein to a small molecule drug or a labeling agent. The amine group can react with activated esters or carboxylic acids, while the carboxylic acid can be activated to react with primary amines on a target molecule.[1][3][4] The PEG spacer enhances the aqueous solubility and can reduce aggregation of the final conjugate.[1][5]

Q2: What are the primary factors that compromise the stability of conjugates made with this linker?

The stability of the final conjugate is influenced by several factors, including:

  • Chemical Integrity of the Linker: The amide bond formed during conjugation can be susceptible to hydrolysis under harsh acidic or basic conditions.[6]

  • Physicochemical Properties of the Conjugated Molecule: The inherent stability of the protein or molecule being PEGylated is a critical factor.[7]

  • Reaction and Purification Conditions: Suboptimal pH, presence of competing reactants, and harsh purification methods can lead to side reactions or denaturation.[8][9]

  • Storage Conditions: The final formulation, including buffer composition, pH, temperature, and exposure to light or oxygen, dictates the long-term shelf-life.[10][11]

  • Aggregation: Intermolecular cross-linking or conformational changes can lead to the formation of soluble or insoluble aggregates, which is a common form of instability.[12][13]

Q3: What are the visible signs of instability or degradation in my conjugate sample?

Signs of instability can range from subtle to obvious. You may observe:

  • Precipitation or Cloudiness: This indicates the formation of large, insoluble aggregates.

  • Changes in Performance: A decrease in biological activity or binding affinity in your functional assays.

  • Chromatographic Profile Changes: When analyzed by techniques like Size-Exclusion Chromatography (SEC-HPLC), you may see a decrease in the main monomer peak and the appearance of new peaks corresponding to aggregates (eluting earlier) or fragments (eluting later).[12]

  • Mass Spectrometry Changes: LC-MS analysis can reveal cleavage of the conjugate, loss of the PEG chain, or other modifications.[14][15]

Q4: How should I store my final this compound conjugate for maximum stability?

For long-term stability, conjugates should typically be stored frozen at -20°C or -80°C in a carefully selected buffer.[4][11] The optimal buffer is protein-specific but is generally between pH 6.0 and 7.5 to minimize hydrolysis.[6] It is often beneficial to include cryoprotectants like glycerol or sugars (e.g., sucrose, trehalose) to prevent damage from freeze-thaw cycles.[7] Samples should be flash-frozen and stored in small aliquots to avoid repeated warming and cooling. Storage under an inert gas like argon or nitrogen can also prevent oxidation.[11]

Troubleshooting Guides: From Reaction to Storage

This section addresses specific, common problems encountered during the synthesis and handling of this compound conjugates.

Issue 1: Low or No Conjugation Yield

Question: I am following a standard EDC/NHS protocol to couple the carboxyl group of my this compound linker to a protein, but I'm seeing very low conjugation efficiency. What is going wrong?

Answer: Low conjugation yield using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is a frequent challenge. The root cause typically lies in reagent stability, reaction conditions, or competing side reactions.

Underlying Causality

The conjugation is a two-step process:

  • Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable (but still moisture-sensitive) NHS ester.[8]

  • Coupling: The NHS ester then reacts with a primary amine on the target protein (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing NHS.[9][16]

The efficiency of this entire process is highly dependent on pH and the absence of competing molecules.

G cluster_0 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_1 Step 2: Amine Coupling (pH 7.2-8.5) cluster_2 Competing Side Reaction PEG_COOH Amino-PEG-COOH EDC EDC NHS NHS Active_Intermediate O-acylisourea (Unstable) NHS_Ester Amine-Reactive NHS Ester Hydrolysis Hydrolysis (Inactive Carboxyl) NHS_Ester->Hydrolysis + H₂O (especially at high pH) Protein_NH2 Protein-NH2 Final_Conjugate Stable Amide Bond (PEG-Protein)

Caption: Two-step EDC/NHS conjugation workflow and competing hydrolysis reaction.

Troubleshooting Workflow & Solutions
  • Verify Reagent Activity:

    • Problem: EDC and NHS are highly sensitive to moisture and can hydrolyze and lose activity over time.[8][17]

    • Solution: Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature in a desiccator before opening to prevent moisture condensation.[8][18] Store desiccated at -20°C.[8] You can perform a qualitative test for NHS ester activity by measuring the absorbance of the NHS byproduct at 260 nm after intentional hydrolysis with a strong base.[17][18]

  • Optimize Reaction pH in a Two-Step Manner:

    • Problem: A single pH is suboptimal for both steps. The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is most efficient at a slightly alkaline pH (7.2-8.5).[8][19][20] At lower pH, amines are protonated and less nucleophilic; at higher pH, the NHS ester hydrolyzes rapidly.[9][16]

    • Solution: Perform a two-buffer reaction.

      • Activation: Dissolve your this compound, EDC, and NHS in an amine-free buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0.[8][19] Incubate for 15-30 minutes at room temperature.

      • Coupling: Add the activated PEG linker solution to your protein, which should be in an amine-free buffer like PBS or HEPES at pH 7.2-7.5.[8][19] Alternatively, you can raise the pH of the activation mixture by adding a concentrated buffer stock before adding it to the protein.

  • Eliminate Competing Nucleophiles:

    • Problem: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, drastically reducing yield.[8][9]

    • Solution: Ensure all buffers used during the reaction are free of competing functional groups. If your protein is stored in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to conjugation.[8]

Buffer ComponentCompatibility IssueRecommended Alternatives
Tris, Glycine Contain primary amines that compete with the target protein.[8][9]PBS, HEPES, Borate, Bicarbonate
Acetate, Citrate Contain carboxylates that compete with the PEG linker.MES (for activation step)
Azide Can react with EDC.Use azide-free buffers.

Table 1: Buffer Compatibility for EDC/NHS Chemistry.

Issue 2: Aggregation of the Final Conjugate

Question: My conjugation reaction appears to be successful, but my final product is cloudy, or SEC-HPLC analysis shows a significant high-molecular-weight peak. What causes this aggregation and how can I prevent it?

Answer: Aggregation is a common consequence of PEGylation and is often driven by an excessive degree of modification, suboptimal reaction conditions, or the inherent instability of the protein itself.[7] The goal is to favor intramolecular modification over intermolecular cross-linking.

G Start High Aggregation Observed Q1 Is PEG:Protein Molar Ratio > 20:1? Start->Q1 Q2 Is Protein Concentration High? Q1->Q2 No Sol1 Reduce Molar Ratio (Test 5:1 to 15:1) Q1->Sol1 Yes Q3 Are Reaction Kinetics Too Fast? Q2->Q3 No Sol2 Lower Protein Concentration Q2->Sol2 Yes Q4 Is Protein Unstable in Buffer? Q3->Q4 No Sol3 Lower Temperature (4°C) & Add PEG Stepwise Q3->Sol3 Yes Sol4 Add Stabilizing Excipients (e.g., Arginine) Q4->Sol4 Yes End Aggregation Minimized Q4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic tree for protein aggregation during PEGylation.

Troubleshooting Workflow & Solutions
  • Optimize PEG:Protein Molar Ratio:

    • Problem: A high molar excess of the activated PEG linker can lead to excessive modification of the protein surface. This can alter the protein's surface charge and hydrophobicity, promoting protein-protein interactions and aggregation.[7][8]

    • Solution: Systematically screen a range of PEG:protein molar ratios.[12] Start with a 5- to 20-fold molar excess and analyze the results by SDS-PAGE and SEC-HPLC. Often, a lower ratio is sufficient for effective PEGylation without inducing aggregation.[7]

  • Adjust Protein Concentration:

    • Problem: High protein concentrations increase the likelihood of intermolecular collisions, which can favor cross-linking and aggregation over the desired intramolecular reaction.[7]

    • Solution: Test a range of lower protein concentrations. While this may slow the reaction rate, it often significantly reduces aggregation.[7]

  • Control the Reaction Rate:

    • Problem: A very rapid conjugation reaction can promote non-specific and intermolecular cross-linking.

    • Solution: Slow the reaction down by performing the incubation at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature).[8] Another effective strategy is the stepwise addition of the activated PEG reagent over a period of time rather than adding it all at once.[7]

  • Incorporate Stabilizing Excipients:

    • Problem: The native protein may be inherently unstable under the required reaction conditions (e.g., pH, buffer salts).

    • Solution: Add stabilizing excipients to the reaction buffer to help maintain the protein's native conformation.[7][12]

Excipient ClassExamplesMechanism of Action
Sugars/Polyols Sucrose, Trehalose, GlycerolPromote stability through preferential exclusion, favoring the compact native state.[7]
Amino Acids Arginine, Glycine, ProlineCan suppress non-specific protein-protein interactions and increase solubility.[7]
Non-ionic Surfactants Polysorbate 20/80 (low conc.)Can prevent surface-induced aggregation and denaturation.[7]

Table 2: Common Stabilizing Excipients to Prevent Aggregation.

Issue 3: Conjugate Degradation During Storage

Question: My purified conjugate looks good initially, but after storage and a freeze-thaw cycle, I see evidence of fragmentation and loss of activity. How can I improve its shelf-life?

Answer: Long-term stability requires careful formulation and strict adherence to optimal storage protocols. Degradation can occur through chemical pathways (e.g., hydrolysis) or physical stress.

Potential Degradation Pathways
  • Amide Bond Hydrolysis: The amide bond linking the PEG to the protein is very stable at neutral pH but can undergo hydrolysis at very low or high pH.[6]

  • PEG Chain Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, though this is less common under standard storage conditions.[21]

  • Protein Denaturation/Degradation: The protein component of the conjugate can still be subject to its own degradation pathways, such as deamidation, oxidation, or proteolysis if contaminants are present. PEGylation often protects against proteolysis but may not prevent other modifications.[22]

  • Freeze-Thaw Stress: The formation of ice crystals and concentration of solutes during freezing can exert physical stress on the protein, leading to denaturation and aggregation.[10]

Solutions for Enhanced Storage Stability
  • Optimize Storage Buffer:

    • pH: Maintain a pH between 6.0 and 7.5. A phosphate-based buffer is a common choice.[6]

    • Excipients: Include cryoprotectants like glycerol (5-20% v/v) or sugars like sucrose (5-10% w/v) to protect against freeze-thaw damage.

    • Purity: Ensure the final product is sterile-filtered (0.22 µm) to remove any microbial contaminants that could cause enzymatic degradation.

  • Standardize Storage Temperature and Handling:

    • Temperature: For long-term storage (months to years), -80°C is preferable to -20°C.[4] For short-term storage (days to weeks), 2-8°C may be acceptable if the conjugate is proven to be stable at this temperature.

    • Aliquoting: Store the conjugate in single-use aliquots to minimize the number of freeze-thaw cycles.

    • Atmosphere: For highly sensitive conjugates, consider overlaying the sample with an inert gas like argon or nitrogen before sealing and freezing to prevent oxidation.[11]

ParameterRecommendationRationale
Temperature -80°C for long-term; 2-8°C for short-term (if validated)Minimizes chemical degradation rates and molecular motion.
pH 6.0 - 7.5Minimizes hydrolysis of the amide linkage.[6]
Cryoprotectant 5-20% Glycerol or 5-10% Sucrose/TrehaloseReduces physical stress from ice crystal formation during freezing.[10]
Aliquoting Store in single-use volumesAvoids damaging effects of repeated freeze-thaw cycles.[10]
Container Use low protein-binding polypropylene tubesPrevents loss of material due to surface adsorption.

Table 3: Recommended Storage Conditions for PEGylated Conjugates.

Analytical Techniques for Stability Assessment

Regularly assessing the purity, integrity, and stability of your conjugate is crucial. A multi-pronged approach using orthogonal techniques provides the most comprehensive picture.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is the gold standard for quantifying soluble aggregates. The conjugate is separated based on its hydrodynamic radius. Aggregates will elute before the monomeric conjugate, while fragments will elute after.[12]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the success of conjugation (a shift to higher molecular weight) and to detect gross fragmentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the precise molecular weight of the conjugate, confirming the degree of PEGylation and identifying any degradation products resulting from cleavage or other chemical modifications.[14][15][23]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is highly sensitive to the presence of large aggregates.

Appendix: Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and should be optimized for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[8] Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.

  • Buffer Exchange: If your protein is not in a suitable buffer, exchange it into the Coupling Buffer using a desalting column.

  • Activation of PEG Linker:

    • Dissolve this compound in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to your protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10- to 20-fold molar excess of PEG is common.[1]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[8]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[9] Incubate for 15 minutes.

  • Purification: Remove excess PEG and other reaction components by dialysis or size-exclusion chromatography.

Protocol 2: Analysis of Aggregates by SEC-HPLC

Objective: To separate and quantify the monomeric PEGylated protein from soluble aggregates.[12]

Materials:

  • HPLC system with a UV detector (e.g., monitoring at 280 nm)

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your conjugate.

  • Mobile Phase: A buffer that maintains protein stability and minimizes non-specific column interactions (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

  • Purified conjugate sample.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the chromatography with an isocratic elution using the mobile phase. Monitor the eluent at 280 nm.

  • Analysis: Integrate the peak areas. High-molecular-weight species (aggregates) will elute first, followed by the main monomer peak, and then any low-molecular-weight fragments. Calculate the percentage of monomer vs. aggregate to assess the stability of the sample.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Amino-PEG4-CH2CO2H Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a foundational technique for enhancing the therapeutic properties of molecules. The use of specific, heterobifunctional linkers like Amino-PEG4-CH2CO2H, which possesses a terminal primary amine and a carboxylic acid, allows for precise, controlled conjugation strategies.[1][2] However, the success of any conjugation reaction is not merely in its execution but in its rigorous validation. Ensuring that the desired conjugate has formed, quantifying the reaction's efficiency, and characterizing the product mixture are critical quality control steps that underpin the reliability of downstream applications, from antibody-drug conjugates (ADCs) to PROTACs.[3]

This guide provides an in-depth comparison of analytical methodologies for validating the conjugation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a framework for creating a self-validating analytical system.

The Analytical Challenge: Heterogeneity in PEGylation

The primary challenge in analyzing PEGylation reactions is the potential for a heterogeneous mixture of products. A typical reaction vial may contain the desired PEGylated conjugate, unreacted starting materials (both the target molecule and the this compound linker), and potentially side products or isomers if the target molecule has multiple potential conjugation sites. The goal of our analytical method is to resolve these different species with sufficient clarity to confirm the reaction's success and purity of the product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[4]

Primary Validation Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica particles modified with C18 or C4 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Molecules with greater hydrophobicity interact more strongly with the stationary phase and thus take longer to elute from the column.

The conjugation of a hydrophilic PEG linker like this compound will predictably alter the hydrophobicity of the target molecule.

  • If the target molecule is hydrophobic , adding the hydrophilic PEG chain will decrease its retention time.

  • If the target molecule is already highly hydrophilic , the addition of the PEG linker may modestly increase its retention time due to the overall increase in size and potential interactions.

This predictable shift in retention time is the fundamental principle we exploit for validation.

Causality Behind RP-HPLC Method Development

A robust RP-HPLC method is not accidental; it is the result of deliberate choices regarding the column, mobile phase, and other parameters. Understanding the "why" behind these choices is key to developing a self-validating system.

  • Column Chemistry (C4 vs. C18): The choice of alkyl chain length on the stationary phase is critical.

    • C18 Columns: These have long 18-carbon chains, making them highly hydrophobic. They are excellent for small molecules and peptides. However, for larger proteins, the long C18 chains can lead to strong, sometimes irreversible, binding or denaturation, resulting in poor peak shape and recovery.[5]

    • C4 Columns: With shorter 4-carbon chains, C4 columns are less hydrophobic. This makes them ideal for larger molecules like proteins and PEGylated conjugates.[6] The weaker interaction facilitates better peak shape, improved recovery, and sufficient resolution to separate the native protein from its PEGylated form.[6] For most protein conjugations involving this compound, a wide-pore (e.g., 300 Å) C4 column is the superior starting point.

  • Mobile Phase Modifier (Trifluoroacetic Acid - TFA): The addition of an ion-pairing agent like TFA to the mobile phase (typically at 0.1%) is a standard practice for several reasons.

    • Improved Peak Shape: TFA acts as an ion-pairing agent, forming a neutral complex with positively charged residues on proteins or peptides. This masks the interactions between the analyte and any residual free silanol groups on the silica stationary phase, significantly reducing peak tailing.[7][8]

    • Enhanced Retention: By neutralizing charges, TFA increases the overall hydrophobicity of the analyte, leading to more predictable and reproducible retention on the reversed-phase column.[9]

    • A Note on Mass Spectrometry (MS) Detection: While excellent for UV detection, TFA is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.[10] If LC-MS is the goal, replacing TFA with formic acid (0.1%) is often necessary, though this may require re-optimization of the chromatography to maintain peak shape.

  • Column Temperature: Elevating the column temperature (e.g., to 45-60 °C) often improves peak shape and resolution for large molecules.[6] Increased temperature reduces mobile phase viscosity, allowing for more efficient mass transfer, and can help mitigate strong secondary interactions between the analyte and the stationary phase.

Experimental Workflow for HPLC Validation

The following diagram and protocol outline a comprehensive workflow for validating an this compound conjugation reaction.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis & Validation Prep_Standards Prepare Standards: 1. Target Molecule 2. This compound Prep_Sample Prepare Reaction Sample: Dilute reaction mixture Filter Filter all samples (0.22 µm) Prep_Sample->Filter Inject_Std1 Inject Target Molecule Standard Filter->Inject_Std1 Inject_Std2 Inject PEG Linker Standard Inject_Std1->Inject_Std2 Inject_Sample Inject Reaction Mixture Inject_Std2->Inject_Sample Data_Acq Acquire Chromatograms (e.g., 220 nm & 280 nm) Inject_Sample->Data_Acq Compare_RT Compare Retention Times (RT) Data_Acq->Compare_RT Identify_Peaks Identify Peaks: - Unreacted Target - Unreacted PEG - Conjugated Product Compare_RT->Identify_Peaks Assess_Purity Assess Purity: Calculate % Area of Product Peak Identify_Peaks->Assess_Purity Conclusion Validation Conclusion: Confirm Conjugation Success Assess_Purity->Conclusion

Caption: Workflow for this compound conjugation validation via RP-HPLC.

Detailed Experimental Protocol: RP-HPLC Validation

This protocol provides a robust starting point for analysis. Optimization will be required based on the specific properties of the target molecule.

1. Materials & Reagents:

  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV-Vis Detector.

  • Column: Wide-pore (300 Å) C4, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Samples:

    • Unconjugated Target Molecule Standard (~1 mg/mL in Mobile Phase A).

    • This compound Standard (~1 mg/mL in Mobile Phase A).

    • Conjugation reaction mixture, diluted to ~1 mg/mL in Mobile Phase A.

2. HPLC Method Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 10-20 µL.

  • UV Detection: 280 nm (for proteins/aromatic molecules) and 220 nm (for peptide bonds).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 65
    26.0 90
    29.0 90
    30.0 20

    | 35.0 | 20 |

3. Experimental Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Standard Injections: Sequentially inject the unconjugated target molecule standard and the this compound standard to determine their individual retention times.

  • Sample Injection: Inject the diluted conjugation reaction mixture.

  • Data Analysis:

    • Overlay the chromatograms from the standards and the reaction mixture.

    • Identify the peak corresponding to the unreacted target molecule by matching its retention time.

    • A new, distinct peak (often appearing earlier than a hydrophobic target molecule) is indicative of the successful conjugate.

    • Calculate the percentage of conjugation by integrating the peak areas (Area_Product / (Area_Product + Area_Unreacted_Target) * 100). This provides an estimate of reaction conversion.

Comparison with Alternative & Complementary Methods

While HPLC is powerful, a truly self-validating system often relies on orthogonal techniques that measure different physicochemical properties.

Tech_Selection cluster_questions cluster_techniques Start Need to Validate Conjugation? HPLC HPLC (Purity & Conversion) Start->HPLC Q1 Need to confirm mass increase? Q2 Need to determine conjugation site? Q1->Q2 No MS Mass Spectrometry (MS) (Mass Confirmation) Q1->MS Yes Q3 Need high-resolution structural detail? Q2->Q3 No PeptideMap LC-MS/MS Peptide Mapping (Site of Attachment) Q2->PeptideMap Yes NMR NMR Spectroscopy (Detailed Structure) Q3->NMR Yes HPLC->Q1 MS->Q2 PeptideMap->Q3

Caption: Decision-making flowchart for selecting analytical validation techniques.

  • Mass Spectrometry (MS): This is the most powerful complementary technique. When coupled with HPLC (LC-MS), it provides mass confirmation for each peak eluting from the column. This unequivocally confirms the identity of the conjugate by showing the expected mass increase (Mass of Target + Mass of PEG Linker - Mass of H₂O). For complex mixtures, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can give a rapid profile of the different species present.[11]

  • NMR Spectroscopy: Nuclear Magnetic Resonance provides the most detailed structural information. While less sensitive and much lower throughput than MS, it can be used to confirm the precise site of conjugation and the structural integrity of the molecule post-reaction.[12][13] Its non-destructive nature is also an advantage.[14]

  • Size-Exclusion Chromatography (SEC): This HPLC mode separates molecules based on their hydrodynamic radius (size in solution). It is excellent for detecting the formation of high-molecular-weight aggregates but often fails to provide sufficient resolution to separate the unreacted protein from the mono-PEGylated product, especially for smaller PEG chains.[4]

Comparative Analysis of Validation Techniques
TechniquePrincipleInformation ObtainedSensitivityResolutionThroughputRelative Cost
RP-HPLC (UV) HydrophobicityPurity, Reaction ConversionHigh (ng-pg range)[15]HighHigh
LC-MS (ESI) Hydrophobicity & Mass-to-Charge RatioUnambiguous Identity, Mass Confirmation, PurityVery High (pg-fg range)[16][17]Very HighMedium-High
MALDI-TOF MS Mass-to-Charge RatioMass Confirmation, Heterogeneity ProfileHighMedium-HighHigh
$
NMR Spectroscopy Nuclear Spin PropertiesDefinitive Structure, Site of ConjugationLow (µg-mg range)[12][14]Very HighLow
$
SEC-HPLC Hydrodynamic RadiusAggregation, Gross Size ChangeMediumLowHigh

Conclusion: Building a Self-Validating System

For researchers and drug developers, relying on a single analytical technique is insufficient. A robust, self-validating system for this compound conjugation integrates multiple orthogonal methods. The recommended approach is:

  • Primary Analysis with RP-HPLC: Use an optimized RP-HPLC method as the primary tool to rapidly assess reaction completion and determine the purity of the crude and purified product.

  • Identity Confirmation with Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the product peak, providing unequivocal evidence of successful conjugation.

  • In-depth Structural Characterization (As Needed): For novel conjugates or when the precise site of attachment is critical for function, employ advanced techniques like LC-MS/MS peptide mapping or NMR spectroscopy.

By layering these techniques, you build a comprehensive analytical package that provides trustworthy, verifiable data, ensuring the quality and consistency of your PEGylated molecules and accelerating your research and development pipeline.

References

A Senior Application Scientist's Guide to Mass Spectrometry of Amino-PEG4-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Bifunctional Linker

In the landscape of bioconjugation, the Amino-PEG4-CH2CO2H linker stands out for its versatility. Its defined length, hydrophilic polyethylene glycol (PEG) spacer, and dual-functional nature—a primary amine at one end and a carboxylic acid at the other—make it a powerful tool for drug development professionals. This bifunctionality, however, presents a distinct analytical challenge. Depending on the coupling chemistry employed, the linker can attach to a protein via either its amine or its carboxyl group, targeting different amino acid residues.[1]

Consequently, robust characterization is not merely a quality control checkpoint; it is a fundamental necessity to confirm the conjugate's identity, purity, and structural integrity. Mass spectrometry (MS) is the cornerstone of this characterization, providing precise mass information that unlocks details of the conjugation. This guide provides a comparative analysis of the primary MS-based strategies for characterizing these conjugates, grounded in field-proven insights and experimental data. We will explore the strategic choices behind intact mass analysis versus bottom-up peptide mapping and compare the two workhorse ionization techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

Strategic Decision Point: Intact Mass vs. Peptide Mapping

The first decision in the analytical workflow is the level of detail required. This choice dictates the entire experimental approach.

  • Top-Down Analysis (Intact Mass): This approach analyzes the entire, undigested conjugate. Its primary goal is to confirm successful conjugation and determine the distribution of PEG moieties per protein (the "PEGylation state"). It is excellent for assessing overall reaction efficiency and product heterogeneity.

  • Bottom-Up Analysis (Peptide Mapping): This method involves the enzymatic digestion of the conjugate into smaller peptides, which are then analyzed. Its strength lies in pinpointing the exact amino acid residue(s) where the linker has been attached, providing definitive site-of-conjugation information.[2]

The relationship between these two strategies is often complementary, as illustrated in the workflow below.

G cluster_0 Characterization Strategy cluster_1 Top-Down Approach cluster_2 Bottom-Up Approach start This compound Conjugate Sample decision What is the analytical goal? start->decision intact_ms Intact Mass Analysis (MALDI-TOF or LC-ESI-MS) decision->intact_ms Overall Structure & Heterogeneity digestion Proteolytic Digestion (e.g., Trypsin) decision->digestion Precise Conjugation Site intact_result Confirms: - Successful Conjugation - PEGylation State Distribution - Average Molecular Weight intact_ms->intact_result intact_result->digestion Proceed if site aambiguity exists lcmsms Peptide Mapping (LC-MS/MS) digestion->lcmsms bottom_result Confirms: - Exact Site of Conjugation - Linker Orientation - Sequence Verification lcmsms->bottom_result

Caption: High-level workflow for selecting an MS characterization strategy.

Ionization Technique Comparison: MALDI-TOF vs. ESI

The choice of ionization source is critical and depends on the sample's complexity and the analytical goal. Both MALDI and ESI are "soft" ionization techniques that keep large biomolecules intact, but they operate on different principles and yield distinct data types.[3][4]

FeatureMALDI-TOF MSLC-ESI-MS
Principle Co-crystallizes analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte.[3]A liquid sample flows through a charged capillary, forming a fine spray of charged droplets that evaporate, leaving gaseous ions.[2]
Typical Ions Primarily singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺).Multiply charged ions (e.g., [M+nH]ⁿ⁺).[5]
Resulting Spectrum Simple, with peaks corresponding to different PEGylation states. Easy to interpret for average mass.Complex, with multiple charge state envelopes for each species. Requires deconvolution software.[2]
Mass Accuracy Good to excellent (typically 10-100 ppm, <5 ppm with internal calibration).[6]Excellent (typically <5 ppm, often <2 ppm on Orbitrap or FT-ICR instruments).[7][8]
Coupling to LC Possible (offline), but not as seamless as ESI.Natively coupled (online), allowing for separation of isomers and impurities before MS analysis.
Tolerance to Salts More tolerant to salts and buffers than ESI.Requires clean, desalted samples to avoid ion suppression and instrument contamination.[4]
Best For Rapid determination of average molecular weight and heterogeneity of relatively pure samples.[4]High-resolution, accurate mass analysis of complex mixtures; definitive site-of-conjugation studies (LC-MS/MS).[3]
Sensitivity High (low fmol to amol range).Very high (low fmol to high amol range), especially with nano-LC.
Causality Behind the Choices:
  • For a quick confirmation of conjugation , MALDI-TOF is often the superior choice due to its speed, simple sample preparation, and straightforward spectra showing primarily singly-charged ions.[4][5] This makes it easy to visualize the mass shift from the unconjugated protein to the mono-, di-, and poly-PEGylated species.

  • When dealing with a complex reaction mixture or requiring definitive site localization , the separation power of Liquid Chromatography (LC) is indispensable. Therefore, LC-ESI-MS is the gold standard.[3] The ability to separate the desired conjugate from unreacted protein, excess linker, and other byproducts before they enter the mass spectrometer is critical for unambiguous characterization.

Experimental Guide: From Sample to Data

Part 1: Intact Mass Analysis of the Conjugate

This protocol aims to confirm the molecular weight of the conjugate. ESI-MS is detailed here due to its high mass accuracy, though a similar sample preparation can be used for MALDI-TOF.

1. Sample Preparation (Critical for ESI)

The goal is to remove non-volatile salts and buffers that interfere with ionization.

  • Rationale: Salts like NaCl or phosphates can form adducts with the protein, complicating spectra. More importantly, they suppress the ionization of the analyte, drastically reducing signal intensity.

  • Protocol:

    • Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the protein (e.g., 10 kDa MWCO for a 50 kDa protein).

    • Add 500 µL of MS-grade water or a volatile buffer like 100 mM ammonium acetate to your conjugate sample (~10-50 µg).

    • Centrifuge according to the manufacturer's instructions. Discard the flow-through.

    • Repeat this wash step 2-3 times to ensure thorough desalting.

    • Reconstitute the washed conjugate in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of ~1 mg/mL.

2. ESI-MS Data Acquisition

  • Challenge: The inherent polydispersity of even discrete PEGs and the multiple charging of proteins in ESI can create highly complex spectra.

  • Mitigation Strategy: Post-column addition of a volatile amine like triethylamine (TEA) can be used. This technique reduces the charge state of the PEGylated species, simplifying the resulting spectrum by shifting ion envelopes to a higher m/z range and reducing overlap.[9]

  • Instrument Settings (Example on a Q-TOF):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.0 - 4.0 kV

    • Mass Range: 1000 - 5000 m/z (adjust based on expected charge states)

    • Source Temperature: 100-150 °C

3. Data Analysis

The raw data will show a series of bell-shaped envelopes of peaks. Deconvolution software (e.g., MaxEnt, BioPharma Finder) is required to convert this complex m/z spectrum into a zero-charge mass spectrum. The resulting spectrum should clearly show a peak for the unconjugated protein and additional peaks corresponding to the mass of the protein plus one or more this compound linkers (mass shift of ~251.28 Da per linker).[1]

Part 2: Site of Conjugation Analysis by Peptide Mapping

This bottom-up approach provides the highest level of structural detail.

G cluster_workflow Bottom-Up Peptide Mapping Workflow A 1. Denature, Reduce, & Alkylate Conjugate B 2. Enzymatic Digestion (Trypsin) A->B C 3. Peptide Cleanup (C18 Desalting) B->C D 4. LC-MS/MS Analysis C->D E 5. Database Search & Data Analysis D->E

Caption: Step-by-step workflow for LC-MS/MS peptide mapping.

1. Sample Preparation: In-Solution Digestion

  • Rationale: The protein must be denatured and its disulfide bonds broken to ensure the protease (e.g., trypsin) has complete access to its cleavage sites. Cysteine residues are then alkylated to prevent disulfide bonds from reforming.

  • Protocol:

    • Denaturation: To ~50 µg of the purified conjugate in a suitable buffer, add urea to a final concentration of 8 M.

    • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes.

    • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

    • Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <2 M. Add MS-grade trypsin at a 1:50 enzyme:protein ratio (w/w). Incubate overnight at 37 °C.[7]

    • Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis

  • Rationale: The complex mixture of peptides is separated by reverse-phase liquid chromatography. As peptides elute, they are ionized and analyzed. The mass spectrometer performs cycles of a full MS scan (MS1) followed by fragmentation scans (MS/MS) on the most intense peptide ions.

  • Typical LC Gradient: A gradient of 5% to 40% acetonitrile (with 0.1% formic acid) over 60 minutes on a C18 column.

  • MS/MS Method: Data-Dependent Acquisition (DDA) is commonly used. The instrument selects the top N most abundant precursor ions from an MS1 scan and subjects them to Collision-Induced Dissociation (CID) for an MS2 scan.

3. Data Interpretation: Finding the Needle in the Haystack

  • The Fragmentation Process: Under low-energy CID, the peptide backbone preferentially fragments, producing characteristic b- and y-ions. Crucially, the this compound linker itself is stable under these conditions. Therefore, a peptide modified with the linker will fragment along its backbone, but the resulting b- or y-ions will carry the additional mass of the linker.[10][11][12] This is the key to identification.

Caption: CID of a modified peptide yields fragment ions with the PEG linker attached.

  • Data Analysis Workflow:

    • The raw MS/MS data is processed using a database search engine (e.g., Mascot, Sequest).

    • The search is performed against the known sequence of the target protein.

    • A "variable modification" is added to potential target residues (e.g., Lysine, N-terminus, Asp, Glu) with the mass of the this compound linker (251.1369 Da).

    • The software attempts to match the experimental MS/MS spectra to theoretical fragmentation patterns of peptides with and without the modification.

    • A successful identification of a PEGylated peptide will present a series of b- and/or y-ions where the mass shift of the linker is consistently observed, pinpointing the site of conjugation.

Conclusion

Characterizing this compound conjugates by mass spectrometry is a multi-faceted process that requires careful selection of analytical strategy and technique. While MALDI-TOF MS offers a rapid and effective method for assessing overall conjugation success, LC-ESI-MS/MS remains the definitive technique for high-resolution intact mass measurement and unambiguous localization of the conjugation site. By understanding the principles of ionization, the nature of peptide fragmentation, and the rationale behind each step of sample preparation and data analysis, researchers can generate high-quality, reliable data to accelerate their drug development programs.

References

A Guide to Amino-PEG4-CH2CO2H: A Comparative Analysis of PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth, objective comparison of Amino-PEG4-CH2CO2H with other common linkers, supported by experimental data and detailed protocols to inform rational linker selection in drug development and research.

The Rise of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers have become indispensable tools in modern biopharmaceutical research.[2] These synthetic, hydrophilic polymers, composed of repeating ethylene oxide units, act as flexible spacers connecting a biomolecule to another moiety, such as a drug or an imaging agent.[1] The inclusion of a PEG linker can impart several beneficial properties to a bioconjugate, including:

  • Enhanced Hydrophilicity: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the bioconjugate, a critical factor for formulation and in vivo delivery.[3][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life. This "stealth" effect can also shield the conjugate from enzymatic degradation and the host's immune system, reducing immunogenicity.[1][5]

  • Precise Spacer Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules. This is particularly crucial in applications like PROTACs, where the linker length directly impacts the formation of a productive ternary complex.[6]

In Focus: this compound

This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and structure, unlike polydisperse PEGs which are a mixture of different chain lengths.[2] This monodispersity is a significant advantage in the manufacturing of therapeutics, ensuring batch-to-batch consistency and a more homogenous final product.[2]

This heterobifunctional linker possesses two distinct reactive groups: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a tetraethylene glycol spacer.[7][8] This architecture allows for a controlled, stepwise conjugation strategy. The primary amine can react with activated esters or carboxylic acids, while the carboxylic acid can be activated to react with primary amines, such as the lysine residues on an antibody.[7][9]

cluster_linker This compound Structure NH2 H₂N PEG4 —(CH₂CH₂O)₄— NH2->PEG4 CH2CO2H —CH₂COOH PEG4->CH2CO2H

Caption: Chemical structure of this compound.

Comparative Analysis of Linker Properties

The selection of a linker is a multi-faceted decision, balancing chemical stability, hydrophilicity, and the desired biological outcome.

Linker Stability: Amide vs. Thioether Bonds

This compound is typically used to form highly stable amide bonds.[7] In contrast, linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are used to create thioether bonds by reacting with cysteine residues. While both are covalent linkages, their stability profiles differ significantly, particularly in the in vivo environment.

Amide bonds are exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[10] Their primary mode of cleavage is enzymatic, which can be engineered into a linker for controlled drug release at a target site.[10] Thioether bonds formed from maleimide chemistry, however, are susceptible to retro-Michael reactions and thiol exchange with endogenous thiols like glutathione, which is abundant in plasma.[11] This can lead to premature release of the payload and potential off-target toxicity.[11]

FeatureThioether Bond (Maleimide Chemistry)Amide Bond
Formation Chemistry Michael addition of a thiol to a maleimideAcylation of an amine by an activated carboxylic acid
Chemical Stability Susceptible to retro-Michael reaction and thiol exchangeHighly stable due to resonance stabilization
Enzymatic Stability Generally stable to proteasesCan be susceptible to proteases if part of a recognition sequence
In Vivo Fate Potential for premature payload release and exchangeGenerally very stable in circulation

Data compiled from multiple sources.[11]

Hydrophilicity and the Impact of PEG Chain Length

The tetraethylene glycol spacer of this compound imparts a significant degree of hydrophilicity to the conjugate, which can be crucial for mitigating the aggregation often caused by hydrophobic payloads.[1] The length of the PEG chain is a critical parameter that can be tuned to optimize the properties of an ADC.

Studies have shown that increasing PEG linker length generally leads to:

  • Improved Pharmacokinetics: Longer PEG chains can lead to a longer plasma half-life.[12]

  • Enhanced Stability: PEGylated linkers can improve the stability of ADCs, reducing aggregation.[13]

  • Decreased In Vitro Potency: A longer PEG chain can sometimes lead to a decrease in in vitro cytotoxicity, though this is often offset by the improved in vivo performance.[14]

The following table summarizes data from a study comparing ADCs with different PEG side chain lengths, highlighting the impact on plasma and tumor exposure.

LinkerPlasma Exposure (AUC)Tumor Exposure (AUC)Tumor Weight Reduction
PEG2 LowLow35-45%
PEG4 ModerateModerate35-45%
PEG8 HighHigh75-85%
PEG12 HighHigh75-85%
PEG24 HighestHighest75-85%

This data illustrates a binary effect on tumor weight reduction, with longer PEG chains (PEG8 and above) showing significantly greater efficacy.[2]

For PROTACs, the linker length is even more critical, as it dictates the geometry of the ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short can cause steric clashes, while one that is too long may not facilitate a productive ubiquitination event.[6][15] The PEG4 length of this compound often serves as a good starting point for optimization in PROTAC design.[15]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of an ADC using a heterobifunctional PEG linker like this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the synthesis of an ADC via the formation of a stable amide bond between the carboxylic acid of a drug-linker complex and the lysine residues of an antibody.

cluster_synthesis ADC Synthesis Workflow Step1 Step 1: Drug-Linker Synthesis Step2 Step 2: Activation of Drug-Linker Step1->Step2 Amine of Linker reacts with activated Drug Step3 Step 3: Conjugation to Antibody Step2->Step3 EDC/NHS activation of Linker's Carboxyl group Step4 Step 4: Purification & Characterization Step3->Step4 Activated Linker reacts with Antibody Lysine residues

Caption: Workflow for ADC synthesis.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic Drug with a reactive group for the amine of the linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Drug-Linker Synthesis:

    • Synthesize the drug-linker conjugate by reacting the cytotoxic drug with the amine terminus of this compound. The specific reaction conditions will depend on the chemistry of the drug.

  • Activation of the Drug-Linker:

    • Dissolve the drug-linker conjugate in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, add the desired amount of the drug-linker stock solution to an activation buffer (e.g., MES buffer, pH 6.0).

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the activation buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the drug-linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated drug-linker.

  • Conjugation to the Antibody:

    • Prepare the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.

    • Immediately after activation, add the NHS-activated drug-linker to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a typical starting point.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters.

    • Purify the ADC using a desalting column or SEC to remove unconjugated drug-linker and other small molecules.

  • Characterization:

    • Determine the final protein concentration (A280).

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.

    • Assess the level of aggregation using SEC-HPLC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Characterization of ADC Hydrophilicity by HIC-HPLC

HIC is a powerful technique to assess the hydrophobicity of an ADC and to determine its DAR distribution. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) isopropanol

  • ADC sample

Procedure:

  • System Preparation:

    • Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in PBS.

  • Chromatography:

    • Inject the sample onto the column.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.), with higher DAR species eluting later. The relative area of each peak can be used to calculate the average DAR.

cluster_hic HIC Analysis Workflow Sample ADC Sample Injection Inject onto HIC Column Sample->Injection Gradient Apply Salt Gradient (High to Low Salt) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Analyze Chromatogram (DAR Distribution) Detection->Chromatogram

Caption: Workflow for HIC analysis of ADCs.

Conclusion: Making an Informed Linker Choice

The selection of a linker is a critical step in the design of a successful bioconjugate. This compound offers a compelling combination of features:

  • Defined Structure: As a discrete PEG linker, it ensures homogeneity and reproducibility.

  • Enhanced Hydrophilicity: The PEG4 spacer effectively mitigates the hydrophobicity of many payloads, improving solubility and reducing aggregation.

  • High Stability: The ability to form robust amide bonds provides excellent in vivo stability, crucial for minimizing off-target toxicity.

  • Versatility: Its heterobifunctional nature allows for controlled, stepwise conjugation in a variety of applications, including ADCs and PROTACs.

While longer PEG chains may offer advantages in terms of pharmacokinetics for certain applications, the shorter PEG4 linker provides a balance of hydrophilicity and a defined spacer length that is often optimal for maintaining in vitro potency. The exceptional stability of the amide bond it forms makes it a superior choice over thioether linkers for applications requiring long-term in vivo stability. Ultimately, the optimal linker choice will be application-dependent and should be guided by empirical data. This guide provides the foundational knowledge and experimental framework to empower researchers to make that informed decision.

References

A Head-to-Head Comparison for Optimal Antibody Conjugation: Amino-PEG4-CH2CO2H vs. SMCC Linker

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), the choice of the chemical linker is a paramount decision that dictates the efficacy, stability, and therapeutic window of the final bioconjugate. This guide provides a comprehensive, data-driven comparison of two widely utilized heterobifunctional linkers: the hydrophilic, PEGylated Amino-PEG4-CH2CO2H and the conventional, non-PEGylated SMCC. As a senior application scientist, my aim is to move beyond a simple recitation of facts to provide you with the causal reasoning behind experimental choices, enabling you to make informed decisions for your specific research and development needs.

At a Glance: Key Differences Between this compound and SMCC

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Hydrophilicity High, due to the polyethylene glycol (PEG) spacer.[1]Low, the cyclohexane and succinimide moieties are hydrophobic.[1]
Spacer Arm Flexible, extended PEG4 chain.Rigid cyclohexane ring.
Primary Conjugation Chemistry Forms stable amide bonds with both the antibody and the payload.[1]Forms a stable amide bond with the antibody (via NHS ester) and a thioether bond with the payload (via maleimide).[1]
Conjugate Stability Very high; amide bonds are generally stable under physiological conditions.[1]High, but the thioether bond can be susceptible to retro-Michael addition, leading to potential deconjugation.[1]
Solubility of Conjugate Excellent, particularly beneficial for hydrophobic payloads.[1]Can be low, potentially leading to aggregation with hydrophobic payloads.[1]
Potential for Aggregation Significantly reduced due to the hydrophilic PEG spacer.[2]Higher, especially with increasing drug-to-antibody ratios (DAR).[2]

The Underlying Chemistry: A Tale of Two Linkers

The fundamental difference between these two linkers lies in their chemical structure and, consequently, their impact on the physicochemical properties of the resulting ADC.

This compound: The Hydrophilic Workhorse

This linker is characterized by a discrete four-unit polyethylene glycol (PEG4) chain, flanked by a primary amine and a carboxylic acid. The PEG spacer is the star of the show, imparting significant hydrophilicity to the entire ADC construct.[2] This is a critical feature when working with highly potent, and often highly hydrophobic, cytotoxic payloads. By increasing the overall water solubility of the ADC, the PEG4 linker directly mitigates the risk of aggregation, a common pitfall in ADC development that can lead to reduced efficacy and potential immunogenicity.[2]

Conjugation with this compound typically proceeds in a two-step manner, forming stable amide bonds with both the antibody and the payload. This dual amide linkage contributes to the high stability of the final conjugate in circulation.[1]

SMCC: The Established Standard

SMCC is a non-PEGylated linker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts efficiently with primary amines on the antibody, such as lysine residues, to form a stable amide bond. The maleimide group, in turn, reacts specifically with sulfhydryl groups on a pre-activated payload to form a thioether bond.[1] The cyclohexane ring within the SMCC structure provides rigidity and enhances the stability of the maleimide group.[1]

While widely used and well-established, the hydrophobic nature of SMCC can be a liability, particularly when conjugating hydrophobic drugs.[1] The resulting ADCs can have a higher propensity for aggregation, which may necessitate lower drug-to-antibody ratios (DARs) to maintain solubility and stability.[2]

Visualizing the Conjugation Strategies

To better understand the practical application of these linkers, let's visualize their respective conjugation workflows.

G cluster_0 This compound Workflow cluster_1 SMCC Workflow A1 Antibody (Lys-NH2) E1 Antibody-Linker Conjugate A1->E1 B1 This compound C1 EDC/NHS Activation B1->C1 Activate COOH D1 Activated Linker C1->D1 D1->E1 React with Lys-NH2 G1 EDC/NHS Activation E1->G1 Activate Linker's NH2 to react with Payload's COOH (or vice-versa) F1 Payload (Amine-containing) F1->G1 H1 Final ADC G1->H1 A2 Antibody (Lys-NH2) C2 Antibody-SMCC A2->C2 B2 SMCC B2->C2 React NHS ester with Lys-NH2 E2 Final ADC C2->E2 D2 Payload (Thiol-containing) D2->E2 React Maleimide with Thiol

Caption: Comparative workflows for antibody conjugation using this compound and SMCC linkers.

Experimental Performance: A Data-Driven Comparison

Performance ParameterThis compound (PEGylated)SMCC (Non-PEGylated)Causality and Field-Proven Insights
Conjugation Efficiency Typically high (>70%) with EDC/NHS activation.[1]High for both NHS ester and maleimide reactions (often >80%).[1]The efficiency of both reactions is generally robust. The two-step nature of the this compound conjugation provides more control over the process.
ADC Solubility & Aggregation Significantly improved solubility and reduced aggregation, allowing for higher DARs.[2][3]Increased risk of aggregation, especially with hydrophobic payloads and high DARs.[2][3]The hydrophilic PEG chain creates a hydration shell around the ADC, masking the hydrophobicity of the payload and preventing intermolecular interactions that lead to aggregation.[4]
In Vitro Potency May exhibit slightly reduced potency in some cases due to steric hindrance from the PEG chain.[5]Generally maintains high potency.The flexible PEG spacer can create distance between the payload and its target, which in some cellular assays might slightly decrease potency. However, this is often offset by improved in vivo performance.
Pharmacokinetics (PK) Longer circulation half-life and increased area under the curve (AUC).[4][5]Shorter circulation half-life and lower AUC.[4][5]The increased hydrodynamic size imparted by the PEG linker reduces renal clearance, leading to prolonged circulation and greater exposure of the tumor to the ADC.[4]
In Vivo Efficacy Often demonstrates superior in vivo efficacy due to improved PK and tumor accumulation.[3][5]Can be highly effective, but may be limited by lower solubility and faster clearance.[5]The enhanced PK profile of PEGylated ADCs typically translates to better tumor penetration and overall therapeutic effect in animal models.[4]
Immunogenicity The PEG chain can mask immunogenic epitopes, potentially reducing an immune response.[6]The linker itself is generally not immunogenic, but aggregation can induce an immune response.By preventing aggregation, PEGylation indirectly reduces the risk of immunogenicity.

Experimental Protocols: A Guide to Best Practices

The following are detailed, self-validating protocols for the conjugation of a payload to an antibody using both this compound and SMCC linkers.

Protocol 1: Two-Step Antibody Conjugation using this compound

This protocol describes the conjugation of an amine-containing payload to an antibody via the this compound linker.

Step 1: Activation of Linker's Carboxylic Acid and Conjugation to Antibody

  • Rationale: The carboxylic acid end of the linker is activated with EDC and NHS to form a reactive NHS ester, which then couples to the primary amines (lysine residues) on the antibody.

  • Materials:

    • Monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in PBS.

    • Linker Activation:

      • In a separate tube, dissolve this compound and NHS in anhydrous DMF at a molar ratio of 1:1.2.[7]

      • Add EDC to the solution at a molar ratio of 1:1.1 relative to the linker.[7]

      • Allow the reaction to proceed at room temperature for 15-30 minutes.[8]

    • Conjugation to Antibody:

      • Add a 10-20 fold molar excess of the activated linker solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[7]

      • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[7]

    • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[7]

    • Purification: Purify the antibody-linker conjugate using a desalting column to remove unreacted linker and byproducts.[7]

Step 2: Conjugation of Payload to the Antibody-Linker Conjugate

  • Rationale: The free amine on the conjugated linker is now used to form a stable amide bond with a carboxylic acid-containing payload, again using EDC/NHS chemistry.

  • Materials:

    • Purified antibody-linker conjugate from Step 1

    • Payload with a carboxylic acid group

    • EDC and NHS

    • Anhydrous DMF or DMSO

    • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Procedure:

    • Payload Activation: In a separate tube, activate the carboxylic acid of the payload with EDC and NHS in DMF, as described in Step 1.2.

    • Conjugation: Add the activated payload to the antibody-linker conjugate solution. A typical starting molar ratio is a 5-10 fold excess of payload to the antibody.

    • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[8]

    • Purification: Purify the final ADC using SEC or HIC to remove unconjugated payload and other impurities.[7]

Protocol 2: Two-Step Antibody Conjugation using SMCC

This protocol outlines the conjugation of a thiol-containing payload to an antibody using the SMCC linker.

Step 1: Antibody Activation with SMCC

  • Rationale: The NHS ester of SMCC reacts with the primary amines on the antibody, introducing a maleimide-functionalized linker onto the antibody surface.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

    • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

    • Anhydrous DMSO or DMF

    • Desalting column

  • Procedure:

    • Antibody Preparation: Adjust the mAb concentration to 2-10 mg/mL in PBS.

    • SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Conjugation: Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.

    • Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with PBS.

Step 2: Conjugation of Thiol-Containing Payload

  • Rationale: The maleimide groups on the activated antibody react specifically with the sulfhydryl group of the payload to form a stable thioether bond.

  • Materials:

    • Maleimide-activated antibody from Step 1

    • Thiol-containing payload

    • Reaction buffer (PBS, pH 6.5-7.5)

    • Purification system (e.g., SEC or HIC)

  • Procedure:

    • Payload Preparation: Dissolve the thiol-containing payload in the reaction buffer.

    • Conjugation: Add the payload solution to the maleimide-activated antibody. A 1.5-5 fold molar excess of payload over available maleimide groups is a good starting point.

    • Incubation: Incubate for 1-2 hours at room temperature.

    • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like cysteine or N-acetylcysteine to cap any unreacted maleimide groups.

    • Purification: Purify the final ADC using SEC or HIC to remove unconjugated payload and other impurities.

Characterization of the Final ADC

Regardless of the linker used, thorough characterization of the final ADC is crucial. Key analytical techniques include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of the ADC.[9][10]

  • Size-Exclusion Chromatography (SEC): To quantify the level of aggregation in the final product.[11]

  • Mass Spectrometry (MS): To confirm the identity and mass of the conjugated species and determine the DAR.[12][13]

Conclusion: Making the Right Choice for Your Application

The selection between this compound and SMCC is not a matter of one being definitively "better" than the other, but rather which is more suitable for a given application.

Choose this compound when:

  • You are working with a hydrophobic payload and need to mitigate aggregation.

  • A longer circulation half-life and improved pharmacokinetics are critical for in vivo efficacy.

  • You require the high stability of dual amide bond linkages.

  • A more controlled, two-step conjugation process is desired.

Choose SMCC when:

  • You are working with a payload that is readily functionalized with a thiol group.

  • Established, well-documented protocols are a priority.

  • The hydrophobicity of the linker is not a major concern for your specific payload and antibody combination.

  • A non-cleavable linker strategy is required, relying on lysosomal degradation for payload release.

By understanding the fundamental chemical principles and performance characteristics of these two linkers, you are empowered to design and synthesize antibody conjugates with a higher probability of success, ultimately accelerating the development of novel targeted therapeutics.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Drug Development

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] At the heart of every PROTAC lies the linker, a component once seen as a mere spacer but now recognized as a critical determinant of efficacy, selectivity, and pharmacokinetic properties.[3][4]

The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design process, with profound implications for the therapeutic potential of the resulting molecule.[3] This guide provides an objective, data-supported comparison between these two primary classes of PROTAC linkers to inform the rational design of next-generation protein degraders.

Mechanism of Action: A Tale of Two Linkers

While all PROTACs aim to induce ubiquitination and subsequent proteasomal degradation of a target protein, the linker's nature—whether it is stable or designed to break apart—introduces variations in the mechanism and potential downstream effects.[1]

Non-Cleavable Linkers: The Stable Bridge

The most common strategy in PROTAC design involves non-cleavable linkers, typically composed of polyethylene glycol (PEG) or alkyl chains.[1] These linkers act as a stable bridge, ensuring the PROTAC molecule remains intact throughout its lifecycle.[3] The primary mechanism involves the formation of a ternary complex (Protein of Interest-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][5] The PROTAC is then released to engage another target protein, acting catalytically.[1]

NonCleavable_Mechanism cluster_cell Cell PROTAC PROTAC (Non-Cleavable Linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Canonical mechanism of a PROTAC with a non-cleavable linker.

Cleavable Linkers: A Strategy of Conditional Activation

Cleavable linkers are designed to be broken down by specific triggers, such as enzymes, pH changes, or the redox environment, which are often unique to the target cell or subcellular compartment.[1][6] This adds a layer of conditionality to the PROTAC's activity. Upon cleavage, the PROTAC may release a smaller, more permeable active molecule or exert its effects in a more localized manner.

Common Cleavage Triggers:

  • Enzyme-sensitive cleavage : Linkers containing peptide sequences (e.g., valine-citrulline) can be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in cancer cells.[1][7]

  • pH-sensitive cleavage : Linkers with acid-labile groups (e.g., hydrazones) can be cleaved in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1][7]

  • Glutathione-sensitive cleavage : Disulfide bonds can be reduced by the high intracellular concentration of glutathione (GSH), particularly elevated in the tumor microenvironment.[7][8]

Cleavable_Mechanism cluster_outside Extracellular / Circulation cluster_cell Target Cell InactivePROTAC Inactive PROTAC (Cleavable Linker) Trigger Cell-Specific Trigger (e.g., Enzymes, Low pH) InactivePROTAC->Trigger Enters Cell ActivePROTAC Active PROTAC Trigger->ActivePROTAC Cleavage TernaryComplex Ternary Complex ActivePROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Degradation Degradation TernaryComplex->Degradation Ubiquitination & Proteasomal Degradation

Caption: Activation mechanism of a PROTAC with a cleavable linker.

Head-to-Head Comparison: Key Performance Attributes

The choice between a cleavable and non-cleavable linker involves a trade-off between stability, potential toxicity, and mechanism of action.[1]

FeatureNon-Cleavable LinkerCleavable LinkerRationale & Supporting Insights
Stability Generally higher plasma and metabolic stability.[1][3]Stability is conditional and designed to be lower under specific triggers. Risk of premature cleavage exists.[1][7]Non-cleavable linkers (e.g., alkyl, PEG) are chemically robust, leading to more predictable PK profiles. Cleavable linkers must balance stability in circulation with efficient cleavage at the target site.
Selectivity & Toxicity Activity is systemic, dependent on POI/E3 ligase expression. Potential for on-target, off-tissue toxicity.[3]Can offer enhanced tissue/cell-type selectivity by responding to local triggers, potentially reducing systemic toxicity.[6][9]Cleavable linkers act as a "pro-drug" strategy. For example, folate-caged PROTACs are designed for selective uptake and activation in folate receptor-overexpressing cancer cells.[9]
Mechanism of Action Primarily relies on catalytic, proteasome-dependent degradation following ternary complex formation.[1]Can have a dual mechanism. The intact PROTAC may be active, and the cleaved fragments may also have biological activity or altered degradation pathways (e.g., lysosomal).[1]The degradation pathway should be verified. Co-treatment with proteasome (e.g., MG132) and lysosome (e.g., bafilomycin A1) inhibitors can elucidate the dominant mechanism.
"Bystander Effect" The "bystander effect" is generally negligible.[1]The cleaved, active PROTAC may diffuse to neighboring cells, killing antigen-negative cells in a heterogeneous tumor.[1][8]This effect is a key advantage for cleavable linkers in oncology, particularly in solid tumors where target expression can be varied.[10]
Permeability & 'Drug-like' Properties Large molecular weight can limit cell permeability. Physicochemical properties are often outside the "rule of five".[11][12]Cleavage can release a smaller, more membrane-permeable active molecule, potentially improving intracellular exposure.[1]Permeability can be assessed using assays like the Caco-2 or PAMPA models.[11][13]
Design Complexity Synthetically more straightforward. Optimization focuses on linker length and composition for optimal ternary complex formation.[4][14]More complex. Requires careful design of a stable yet trigger-sensitive cleavage site, adding another layer to the optimization process.The design of cleavable linkers often borrows from technologies developed for antibody-drug conjugates (ADCs).[7][10]

Experimental Workflows for Linker Evaluation

Evaluating the performance of PROTACs with different linkers requires a suite of robust assays.[1] The goal is to build a self-validating system where data from each step logically supports the next.

Caption: Workflow for comparing cleavable and non-cleavable PROTACs.

Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

Causality: A productive PROTAC must first be able to physically bridge the target protein and the E3 ligase.[15] This assay quantifies the formation of this crucial ternary complex inside living cells. A failure at this stage indicates a fundamental flaw in the PROTAC's geometry, likely due to a suboptimal linker.

Methodology:

  • Cell Line Generation: Engineer a cell line to express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).[15]

  • Assay Preparation: Seed the engineered cells in a 96-well plate. Label the HaloTag®-E3 ligase with a fluorescent ligand and add the NanoLuc® substrate.[15]

  • Treatment: Treat the cells with the PROTAC across a range of concentrations.

  • Measurement: Measure the light emission at the donor (~460 nm) and acceptor (~618 nm) wavelengths.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increased ratio indicates complex formation. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[15]

Protocol 2: Target Degradation Assay (Western Blot)

Causality: This is the definitive assay to confirm the PROTAC's primary function: reducing the levels of the target protein. It provides key quantitative metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11][16]

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve the protein state.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Apply a chemiluminescent substrate and image the blot. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against PROTAC concentration to calculate DC50 and Dmax.

Protocol 3: Linker Stability and Cleavage Assay (LC-MS/MS)

Causality: This protocol is crucial for validating the intended mechanism of cleavable linkers and assessing the stability of non-cleavable ones. For cleavable PROTACs, it confirms that cleavage occurs under the desired conditions. For all PROTACs, it provides critical pharmacokinetic data.

Methodology:

  • Incubation: Incubate the PROTAC in the relevant biological matrix (e.g., human plasma, cell lysate, or specific buffer conditions simulating the lysosome).

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Stop the reaction by protein precipitation (e.g., with cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Develop a method to separate the parent PROTAC molecule from its potential cleaved metabolites.

    • Monitor the disappearance of the parent compound and the appearance of cleavage products over time.

  • Data Analysis: Plot the concentration of the intact PROTAC over time to determine its half-life (t½) in the matrix. For cleavable linkers, quantify the rate of appearance of the active (cleaved) molecule.

Conclusion and Future Perspectives

The choice between cleavable and non-cleavable linkers for PROTACs is not a one-size-fits-all decision.[1] Non-cleavable linkers, predominantly alkyl and PEG chains, represent the current standard, offering high stability and a straightforward mechanism of action that has proven effective for numerous targets.[1][3] They are often the preferred starting point for new PROTAC campaigns due to their synthetic accessibility and predictable behavior.

Cleavable linkers, while less common, present an exciting frontier. They offer the potential for enhanced cell-type selectivity and a "bystander effect" that could be advantageous for treating heterogeneous diseases like cancer.[1][10] The development of antibody-PROTAC conjugates is a clear application of this technology, enabling targeted delivery of the degrader payload to specific cells.[9] However, the challenge lies in achieving the delicate balance between stability in circulation and efficient cleavage at the target site to avoid off-target toxicities. As our understanding of tumor microenvironments and cellular trafficking deepens, the rational design of "smart," conditionally activated PROTACs with cleavable linkers will undoubtedly become a key strategy in the future of targeted protein degradation.

References

Beyond the Standard: A Comparative Guide to Alternatives for Amino-PEG4-CH2CO2H in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist in the field of bioconjugation, I've witnessed the evolution of linker technology firsthand. For years, Amino-PEG4-CH2CO2H has been a reliable workhorse. Its heterobifunctional nature, featuring a primary amine and a carboxylic acid flanking a discrete tetra-polyethylene glycol (PEG) spacer, offers a straightforward approach to covalently connecting biomolecules.[1][2][3] The PEG4 chain is particularly valued for enhancing the aqueous solubility and reducing the aggregation of conjugates.[1][4][5] However, the increasing sophistication of applications, from antibody-drug conjugates (ADCs) to PROTACs and advanced diagnostics, demands a more diverse and specialized toolkit of chemical linkers.

This guide moves beyond the standard this compound to explore superior and context-specific alternatives. We will delve into the causal biochemistry behind linker choice, compare performance characteristics with supporting data, and provide actionable experimental protocols to empower researchers in making the most strategic decisions for their conjugation strategies.

The Benchmark: Understanding this compound

The utility of this compound lies in its two distinct reactive handles. The carboxylic acid can be activated by carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then efficiently couples with primary amines (e.g., lysine residues on a protein).[2][6] Conversely, the terminal amine is available to react with pre-activated carboxylic acids on another molecule.[2][3] This provides a simple, albeit not always highly specific, method for crosslinking.

Amino_PEG4_CH2CO2H_Structure cluster_amine Primary Amine cluster_peg Hydrophilic PEG4 Spacer cluster_acid Carboxylic Acid Amine H₂N PEG_chain —(CH₂CH₂O)₄—CH₂— Amine->PEG_chain Acid COOH PEG_chain->Acid

Caption: Structure of this compound linker.

The primary limitation of this linker is the ubiquity of its target functional groups. Most proteins have multiple lysine residues and carboxyl groups (aspartic/glutamic acid), leading to stochastic conjugation and a heterogeneous product mixture, which can be a significant drawback for therapeutic applications.

Strategic Alternatives: Tailoring the Linker to the Task

The selection of an alternative linker is a strategic decision that hinges on the desired outcome, including release strategy, conjugation chemistry, and the final biophysical properties of the conjugate.[7]

Orthogonal Reactivity: Precision through Heterobifunctional Linkers

To overcome the lack of specificity in amine-to-carboxyl coupling, heterobifunctional linkers with orthogonal reactive groups are paramount. These reagents allow for controlled, sequential reactions, minimizing unwanted self-conjugation.[8][9][10]

  • Amine-to-Thiol Linkers (e.g., SMCC, Sulfo-SMCC): These are among the most widely used alternatives. They contain an NHS ester to target amines and a maleimide group that reacts specifically with sulfhydryl groups (thiols) on cysteine residues.[11][12] This is highly advantageous as free cysteines are much rarer on protein surfaces than lysines, allowing for site-specific conjugation, especially when cysteines are introduced via genetic engineering. The water-soluble "Sulfo-" version (Sulfo-SMCC) is particularly useful for reactions with proteins that may precipitate in the presence of organic co-solvents.[12]

  • Bioorthogonal "Click Chemistry" Linkers: For unparalleled specificity, especially within complex biological systems, click chemistry linkers are the gold standard.[][14] These reactions are rapid, high-yielding, and inert to virtually all functional groups found in biology.

    • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Linkers containing a strained alkyne (e.g., DBCO) react specifically with an azide group. A DBCO-PEG-NHS ester, for example, can first be attached to a protein via its amines, which can then be "clicked" to a second molecule bearing an azide tag. This reaction is copper-free, making it ideal for use in living systems.[14][15]

    • Tetrazine Ligation: The reaction between a tetrazine and a trans-cyclooctene (TCO) is another extremely fast and bioorthogonal reaction, often used for in vivo labeling.[14]

Reactive_Groups cluster_std Standard Reactivity cluster_ortho Orthogonal Reactivity Amine Amine (-NH₂) Carboxyl (-COOH) Targets: Carboxyls / Amines Specificity: Low AmineThiol NHS Ester Maleimide Targets: Amines (-NH₂) / Thiols (-SH) Specificity: High Click DBCO / Azide Targets: Azides (-N₃) / Alkynes Specificity: Very High (Bioorthogonal)

Caption: Comparison of linker reactivity and specificity.

Cleavable Linkers: Engineering for Payload Release

For many applications, particularly in antibody-drug conjugates (ADCs), the linker must not only connect the antibody to the payload but also release it under specific conditions.[16][17] this compound forms a stable amide bond that is non-cleavable. Cleavable alternatives are designed to break apart in response to triggers unique to the target environment.[7][18]

  • pH-Sensitive (Acid-Labile) Linkers: Incorporating groups like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze and cleave in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after ADC internalization.[7][18]

  • Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is rapidly cleaved by the high concentration of reducing agents like glutathione inside the cell.[7]

  • Enzyme-Cleavable Linkers: This is a highly specific strategy that uses a short peptide sequence (e.g., valine-citrulline, Val-Cit) as part of the linker.[] This sequence is recognized and cleaved by proteases like Cathepsin B, which are often highly expressed inside tumor cells, leading to targeted payload release.[17][18][20]

Modulating Spacer Length and Composition

While the PEG4 unit is beneficial, linker length and composition are critical parameters to optimize.[21]

  • Longer PEG Chains (PEG8, PEG12, etc.): Increasing the PEG length can further enhance the solubility of hydrophobic payloads and increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life.[22]

  • Non-PEG Spacers: Concerns over the potential immunogenicity of PEG have led to the development of alternatives like polysarcosine (pSar) and polypeptides.[23][24][25] These alternatives can be biodegradable and may offer a superior biocompatibility profile.[26][27]

Performance Comparison Summary

FeatureThis compoundSulfo-SMCCDBCO-PEG4-NHS EsterVal-Cit-PABC Linker
Reactive Groups Amine, Carboxylic AcidNHS Ester, MaleimideNHS Ester, DBCOMaleimide, Peptide
Targets Amines, CarboxylsAmines, ThiolsAmines, AzidesThiols, Intracellular enzymes
Specificity Low (Stochastic)High (Site-specific potential)Very High (Bioorthogonal)High (Enzyme-specific)
Cleavability Non-cleavableNon-cleavableNon-cleavableEnzyme-cleavable
Key Advantage Simple, enhances solubilityControlled, sequential conjugationCopper-free click chemistry for live cellsTargeted payload release in tumor cells
Primary Use Case General crosslinking, PEGylationCreating defined protein-protein conjugatesLabeling in complex biological mediaAntibody-Drug Conjugates (ADCs)

Experimental Protocol: Comparative Antibody Labeling

This protocol provides a framework for comparing the conjugation of a fluorescent dye to a monoclonal antibody (mAb) using two different linker chemistries.

Objective: To compare the specificity and efficiency of labeling a mAb using EDC/NHS chemistry with Amino-PEG4-Dye versus a more site-specific thiol-reactive Maleimide-PEG4-Dye.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab), ~10 mg/mL in PBS, pH 7.4

  • Linker 1 System: Amino-PEG4-Fluorophore, EDC, Sulfo-NHS

  • Linker 2 System: Maleimide-PEG4-Fluorophore, TCEP (tris(2-carboxyethyl)phosphine)

  • Buffers: PBS (pH 7.4), 0.1 M Sodium Phosphate buffer with 150 mM NaCl, 5 mM EDTA (pH 7.2)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer, SDS-PAGE equipment

Experimental_Workflow cluster_armA Workflow A: Amine Reactive (Low Specificity) cluster_armB Workflow B: Thiol Reactive (High Specificity) cluster_analysis Purification & Analysis start Start: mAb in PBS A1 Activate Amino-PEG-Dye with EDC/Sulfo-NHS start->A1 B1 Reduce mAb with TCEP to expose hinge-region thiols start->B1 A2 Add activated linker to mAb (targets Lysines) A1->A2 A3 Incubate 2h at RT A2->A3 P1 Purify both conjugates via desalting column A3->P1 B2 Remove TCEP via desalting B1->B2 B3 Add Maleimide-PEG-Dye to reduced mAb B2->B3 B4 Incubate 2h at RT B3->B4 B4->P1 P2 Measure Protein & Dye conc. (UV-Vis) to find DAR P1->P2 P3 Analyze by SDS-PAGE (non-reducing for B) P2->P3

Caption: Comparative workflow for antibody labeling.

Methodology:

Workflow A: Amine-Reactive Conjugation

  • Linker Activation: In a separate tube, dissolve Amino-PEG4-Fluorophore (50-fold molar excess over mAb) in PBS. Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the linker). Incubate for 15 minutes at room temperature (RT).

  • Conjugation: Add the activated linker solution directly to the mAb solution.

  • Reaction: Incubate for 2 hours at RT with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.

Workflow B: Thiol-Reactive Conjugation [28]

  • Antibody Reduction: To the mAb solution, add a 20-fold molar excess of TCEP. Incubate for 1 hour at 37°C to selectively reduce the interchain disulfide bonds in the hinge region.

  • Buffer Exchange: Immediately remove TCEP using a desalting column, exchanging the mAb into a phosphate buffer (pH 7.2) containing EDTA. This step is critical as TCEP would react with the maleimide.

  • Conjugation: Dissolve the Maleimide-PEG4-Fluorophore (10-fold molar excess over mAb) in DMSO and add it to the reduced, purified mAb.

  • Reaction: Incubate for 2 hours at RT in the dark. Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine.

  • Purification: Purify the conjugate using a desalting column.

Analysis and Expected Outcomes:

  • Drug-to-Antibody Ratio (DAR): Calculate the DAR for both conjugates using UV-Vis spectrophotometry. The amine-reactive method (A) will likely produce a broad distribution of DARs (e.g., 0 to 8), while the thiol-reactive method (B) should yield a more homogenous product with a DAR close to 4 (assuming 4 accessible hinge-region thiols).

  • SDS-PAGE: Analysis of the thiol-conjugated mAb under non-reducing SDS-PAGE will show the intact, labeled antibody, confirming that the hinge-region disulfides were re-formed or linked. The amine-conjugated product will simply show a size shift.

Conclusion: A Strategic Approach to Bioconjugation

The era of one-size-fits-all bioconjugation is over. While this compound is a valuable tool for basic applications, the demands of modern therapeutics and diagnostics require a more sophisticated and tailored approach. By leveraging linkers with orthogonal reactivity, cleavable motifs, and optimized spacer characteristics, researchers can exert precise control over the structure and function of their bioconjugates. Understanding the interplay between the linker, the biomolecule, and the biological environment is the key to designing next-generation conjugates with enhanced efficacy, safety, and performance.

References

A Senior Application Scientist's Guide to Assessing the Purity of Amino-PEG4-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of advanced therapeutics and diagnostics, the covalent attachment of molecules like Amino-PEG4-CH2CO2H is a cornerstone strategy for enhancing the efficacy of bioconjugates. This heterobifunctional linker, with its defined tetra-polyethylene glycol (PEG) spacer, terminal amine, and carboxylic acid groups, is instrumental in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The PEG spacer not only improves aqueous solubility but also optimizes the pharmacokinetic profile of the final conjugate.[1][2]

However, the success of these sophisticated biomolecules is fundamentally dependent on the purity of the conjugate. The presence of impurities—such as unreacted starting materials, isomers, or aggregated species—can drastically alter a conjugate's efficacy, stability, and immunogenicity.[3][4] Therefore, a robust, multi-modal analytical strategy is not just a quality control measure; it is an essential component of rational drug design and development.

This guide provides an in-depth comparison of the critical analytical techniques required to comprehensively assess the purity of this compound conjugates. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your findings.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can fully elucidate the purity profile of a complex bioconjugate.[5] A combination of methods is necessary to obtain accurate and comprehensive results.[5] The primary analytical challenges revolve around the heterogeneity inherent in the PEGylation process, which can produce a mixture of unreacted components and various PEGylated isoforms.[3][6]

An effective analytical workflow logically combines techniques that separate based on different physicochemical properties, such as size, hydrophobicity, and mass-to-charge ratio.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a bioconjugate derived from this compound.

G cluster_0 Sample Preparation cluster_1 Primary Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Data Analysis & Reporting Prep Conjugate Sample HPLC RP-HPLC (Purity, Quantification) Prep->HPLC Inject SEC SEC (Aggregates, Fragments) Prep->SEC Inject LCMS LC-MS (Mass Verification, Impurity ID) HPLC->LCMS Couple for ID Analysis Integrate Data & Assess Purity HPLC->Analysis SEC->Analysis LCMS->Analysis NMR NMR (Structural Integrity, Linker:Payload Ratio) NMR->Analysis

Caption: A typical workflow for assessing bioconjugate purity.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required. For PEGylated proteins, methods like SDS-PAGE provide routine purity checks, while HPLC offers high-resolution separation, and mass spectrometry gives definitive molecular weight and structural details.[6] The following table provides a comparative overview of the most critical techniques for analyzing this compound conjugates.

TechniquePrinciple of SeparationPrimary Application for PEG ConjugatesStrengthsLimitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPurity assessment, quantification of conjugate vs. free protein/payload, resolving isomers.[7]High resolution, excellent for separating species with different degrees of PEGylation or positional isomers.[6][8]Can cause protein denaturation; complex method development.
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Detection and quantification of aggregates and fragments.[9][10]Mild, non-denaturing conditions preserve native protein structure.[11] Ideal for monitoring stability.[12]Lower resolution for species of similar size.[7] May not separate free PEG from the conjugate effectively.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass-to-Charge Ratio (m/z)Definitive molecular weight confirmation of the conjugate, identification of impurities and byproducts.[3]Unambiguous identification of species.[13] Can be coupled with HPLC for enhanced separation and characterization.[3]Complex data analysis, potential for ion suppression effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Spin PropertiesStructural confirmation of the linker and its attachment points, quantification of conjugation efficiency.[14][15]Provides detailed structural information at the atomic level.[16] Quantitative NMR (qNMR) can determine purity without a reference standard.Lower sensitivity compared to other methods, requires higher sample concentrations.
The Interplay of Impurities and Detection Methods

Different analytical techniques are suited for detecting specific types of impurities that can arise during the synthesis and conjugation process.

G Impurity Potential Impurities in This compound Conjugates Unreacted Unreacted Protein/ Payload/Linker Aggregates Aggregates & Fragments Isomers Positional Isomers Byproducts Reaction Byproducts RP_HPLC RP-HPLC Unreacted->RP_HPLC Detects Hydrophobicity Change SEC SEC Aggregates->SEC Detects Size Change Isomers->RP_HPLC High Resolution Separation LC_MS LC-MS Byproducts->LC_MS Identifies by Mass NMR NMR Byproducts->NMR Confirms Structure Technique Preferred Analytical Technique

Caption: Relationship between impurity types and detection methods.

Detailed Experimental Protocols

To ensure trustworthy and reproducible results, it is crucial to follow well-defined experimental protocols. Here, we provide a foundational protocol for the RP-HPLC analysis of a protein conjugate.

Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol is designed to separate the desired this compound conjugate from unreacted protein and other hydrophobic variants.

Causality: RP-HPLC separates molecules based on their hydrophobicity.[6] The covalent attachment of the relatively hydrophilic PEG linker to a protein will typically decrease its retention time on a C4 or C8 column compared to the unmodified protein, allowing for effective separation.

Self-Validation: The system is validated by running a blank (injection of mobile phase) to establish a baseline, followed by an injection of the unconjugated protein standard to determine its retention time. This ensures that any new peaks in the conjugate sample can be confidently identified.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C4, 300 Å, 3.5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Sample: Conjugate dissolved in Mobile Phase A (e.g., at 1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Blank Injection: Inject 20 µL of Mobile Phase A and run the full gradient to ensure no system peaks are present.

  • Standard Injection: Inject 20 µL of the unconjugated protein standard (at 1 mg/mL).

  • Sample Injection: Inject 20 µL of the filtered conjugate sample.[6]

  • Gradient Elution: Elute the bound components using a linear gradient. A typical gradient might be:

    • 5-65% Mobile Phase B over 30 minutes.

    • 65-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes (column wash).

    • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 8 minutes.

  • Detection: Monitor the eluent at 280 nm (for protein) and/or 220 nm (for peptide bonds).[17]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the conjugate is calculated as the area of the main conjugate peak divided by the total area of all peaks, expressed as a percentage.

Conclusion and Best Practices

The rigorous assessment of purity is non-negotiable in the development of bioconjugates utilizing linkers like this compound. A scientifically sound approach relies on the orthogonal application of multiple analytical techniques. RP-HPLC and SEC are workhorse methods for quantifying purity and aggregation, while LC-MS provides indispensable identity confirmation. NMR offers a powerful, albeit less routine, method for detailed structural verification.

By implementing the multi-modal strategies and robust protocols outlined in this guide, researchers can ensure the quality and consistency of their bioconjugates, thereby accelerating the development of novel and effective therapeutics and diagnostics.

References

A Head-to-Head Battle: Linear vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug delivery, the covalent attachment of Poly(ethylene glycol) (PEG) to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology.[][2] This strategy is pivotal for enhancing the pharmacokinetic and pharmacodynamic properties of drugs, ultimately improving their therapeutic index.[3] However, the architectural design of the PEG linker itself—specifically, the choice between a linear and a branched configuration—can profoundly influence a drug conjugate's performance.

This guide offers a comprehensive, data-driven comparison of linear and branched PEG linkers for researchers, scientists, and drug development professionals. By delving into the structural nuances, resulting physicochemical properties, and in vivo behavior, this document aims to provide the foundational knowledge required to select the optimal PEG architecture for a given therapeutic application.

At a Glance: Key Differences Between Linear and Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture A single, unbranched chain of ethylene glycol units.[4][5]Multiple PEG arms extending from a central core.[4][5]
Hydrodynamic Volume Generally smaller for a given molecular weight, though this can be context-dependent.[6][7][8]Typically possesses a larger hydrodynamic radius, which can contribute to reduced renal clearance.[][5][6]
"Stealth" Effect Provides a hydrophilic shield that reduces immunogenicity and enzymatic degradation.[5]Offers a superior three-dimensional shielding effect, leading to enhanced protection.[5][8]
Drug Loading Typically allows for a lower drug-to-antibody ratio (DAR) in ADCs.[5]Can be engineered to attach multiple drug molecules, potentially enabling a higher DAR.[5][9][10]
Steric Hindrance Minimal steric hindrance, which can be advantageous for maintaining the binding affinity of the conjugated molecule.[6]Increased steric hindrance may sometimes negatively impact binding affinity or the rate of enzymatic linker cleavage.[4][6][11]
In Vivo Half-Life Generally improves circulation time compared to non-PEGylated molecules.[]Often exhibits superior pharmacokinetic profiles with slower clearance and a longer in vivo half-life.[6][8]
Synthesis Simpler and more predictable synthesis.[6][12]More complex synthesis.[6]

Structural Architecture and Its Physicochemical Consequences

The fundamental distinction between linear and branched PEG linkers lies in their molecular structure, a difference that dictates their behavior in a biological environment. Linear PEGs are the simplest form, consisting of a single, straight chain of repeating ethylene glycol units.[] In contrast, branched PEGs feature multiple PEG arms radiating from a central core.[] This divergence in architecture has significant implications for several key parameters.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A B PEG Chain A->B C Functional Group B B->C Core Central Core PEG1 PEG Arm 1 Core->PEG1 PEG2 PEG Arm 2 Core->PEG2 PEG3 PEG Arm 3 Core->PEG3 Antibody Antibody Attachment Core->Antibody Drug1 Drug PEG1->Drug1 Drug2 Drug PEG2->Drug2 Drug3 Drug PEG3->Drug3

Caption: Structural comparison of linear and branched PEG linkers.
Hydrodynamic Volume: A Critical Factor in Renal Clearance

The hydrodynamic volume, or the effective size of a molecule in solution, is a crucial determinant of its in vivo fate, particularly its rate of renal clearance. It has been a long-held belief that branched PEGs, due to their three-dimensional structure, possess a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, thus slowing their filtration by the kidneys.[8]

However, research has shown this is not always a straightforward relationship. One study comparing PEGylated proteins found no significant difference in the viscosity radii of branched and linear PEG-proteins when the total molecular weight of the attached PEG was the same.[7][8] This suggests that the longer in vivo circulation times observed for branched PEG-proteins may not be solely explained by a size difference.[7][8] Conversely, other studies on polymeric nanocarriers have indicated that branched PEGs can exhibit a smaller hydrodynamic radius than their linear counterparts of the same molecular weight.[6] This highlights that the effect of PEG architecture on hydrodynamic size is context-dependent and influenced by the nature of the conjugated molecule.[6]

Table 1: Comparative Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA)

Bioconjugate Hydrodynamic Radius (Rh) (nm) Reference
Unmodified Human Serum Albumin (HSA) 3.5 [6]
Linear 5K PEG-HSA 4.2 [6]
Linear 10K PEG-HSA 5.2 [6]
Linear 20K PEG-HSA 6.1 [6]
Branched 20K PEG-HSA 6.3 [6]
Branched 40K PEG-HSA 7.9 [6]

Data from a study on PEGylated HSA suggests a slightly larger hydrodynamic radius for branched PEG of the same molecular weight in this specific context.[6]

Steric Hindrance and the "Stealth" Effect

The multiple arms of a branched PEG linker create a denser PEG cloud around the conjugated drug or nanoparticle. This enhanced steric hindrance provides a more effective "stealth" shield, offering superior protection from enzymatic degradation and recognition by the reticuloendothelial system (RES).[5][8] This improved shielding is a key contributor to the extended circulation times often seen with branched PEG conjugates.[8]

However, this increased steric bulk can be a double-edged sword. It may negatively impact the binding affinity of a targeting molecule (like an antibody) to its receptor or hinder the ability of enzymes to cleave the linker and release the drug at the target site.[4][6][11] Linear PEGs, with their simpler structure and lower steric profile, may offer more predictable behavior and less interference in this regard.[4][6]

Impact on Pharmacokinetics and In Vivo Performance

The structural differences between linear and branched PEGs translate directly into distinct pharmacokinetic (PK) profiles.

Circulation Half-Life and Clearance

A primary goal of PEGylation is to prolong the circulation time of a therapeutic agent.[][3] Branched PEG linkers often excel in this area. Their enhanced shielding and larger effective size lead to slower clearance rates and a longer in vivo half-life compared to linear PEGs of a similar total molecular weight.[6][8] Studies have shown that increasing the molecular weight and surface density of PEG on nanoparticles can prolong their blood circulation time by improving their ability to evade macrophages and the RES.[13]

Table 2: Pharmacokinetic Parameters of an ADC with Different Linker Architectures

ADC Configuration Clearance (mL/h/kg) Area Under the Curve (AUC) (µg·h/mL) Reference
Linear PEG 0.15 1,200 [6]
Pendant PEG* 0.08 2,100 [6]

*A pendant PEG configuration is functionally similar to a branched linker.[6]

This data indicates that the branched-like architecture results in significantly slower clearance and greater overall drug exposure (AUC).

Performance in Drug Conjugates: A Tale of Two Architectures

The choice of PEG architecture significantly impacts the efficacy and stability of complex drug delivery systems like antibody-drug conjugates (ADCs) and nanoparticles.

Antibody-Drug Conjugates (ADCs)

In ADC development, branched linkers offer the tantalizing possibility of increasing the drug-to-antibody ratio (DAR) without inducing aggregation, a common problem with hydrophobic drugs and linkers.[9][10] By attaching multiple payload molecules to a single conjugation site, a higher concentration of the cytotoxic drug can be delivered to the target cell per binding event.[9]

However, the linker's structure, including its length, is critical. A recent study found that the length of a branched linker dramatically affected the cytotoxic activity of a homogeneous DAR 6 ADC.[11] A "short" branched linker resulted in an ADC that was an order of magnitude less potent than one with a "long" branched linker, possibly due to steric hindrance preventing efficient cleavage of the linker by lysosomal enzymes.[11]

Table 3: In Vitro Cytotoxicity of a Homogeneous Trastuzumab-MMAE ADC

ADC Linker Configuration Drug-to-Antibody Ratio (DAR) IC50 (nM) Reference
"Short" Branched Linker 6 0.68 [11]
"Long" Branched Linker 6 0.074 [11]
Heterogeneous (Control) 6 0.071 [11]
Homogeneous (Control) 2 0.35 [11]

A lower IC50 value indicates higher potency.

Nanoparticle Drug Delivery

For nanoparticle-based systems, PEG architecture influences both stability and the ability to penetrate biological barriers. A study comparing linear and branched PEG-coated nanoparticles found that while all PEGylated versions were more stable in serum than uncoated nanoparticles, the reduction in total adsorbed protein was most significant for the branched PEG-coated nanoparticles.[14][15]

Interestingly, the same study revealed that branched PEG-coated nanoparticles diffused more rapidly through an extracellular matrix (ECM) model.[14][15][16] However, in a cystic fibrosis mucus model, nanoparticles with shorter linear PEGs (2 and 5 kDa) showed the best penetration.[14][15] This underscores that the optimal PEG architecture for nanoparticle delivery is highly dependent on the specific biological barrier that needs to be overcome.

Experimental Protocols

Reproducible and validated experimental findings are paramount. Below are detailed methodologies for key experiments used to compare linear and branched PEG linkers.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To determine and compare the hydrodynamic radii of biomolecules or nanoparticles conjugated with linear and branched PEG linkers.[6]

Causality: SEC separates molecules based on their size in solution (hydrodynamic radius). A larger molecule will travel through the porous beads of the column more quickly, resulting in a shorter elution time. This method provides a direct, quantitative comparison of the effective size of the PEGylated conjugates, which is a key predictor of their renal clearance rate.

Materials:

  • Size exclusion chromatography (SEC) system with a suitable column (e.g., Superdex 200).

  • Mobile phase (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).

  • Protein standards with known molecular weights and hydrodynamic radii.

  • PEGylated protein/nanoparticle samples (with linear and branched linkers).

  • Blue Dextran for determining the void volume (V₀).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Void Volume Determination: Inject a solution of Blue Dextran (which is completely excluded from the column pores) to determine the void volume (V₀) of the column.

  • Total Volume Determination: Inject a small molecule (e.g., acetone) that can access all pore volumes to determine the total column volume (Vₜ).

  • Calibration Curve Generation:

    • Inject a series of protein standards with known hydrodynamic radii individually onto the column.

    • Record the elution volume (Vₑ) for each standard.

    • Calculate the partition coefficient (Kₐᵥ) for each standard using the formula: Kₐᵥ = (Vₑ - V₀) / (Vₜ - V₀).

    • Plot a calibration curve of the logarithm of the hydrodynamic radius versus Kₐᵥ.

  • Sample Analysis:

    • Inject the PEGylated samples (linear and branched) onto the column under the same conditions.

    • Record their respective elution volumes.

  • Data Analysis:

    • Calculate the Kₐᵥ for each PEGylated sample.

    • Determine the hydrodynamic radius of each sample by interpolating from the calibration curve.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To evaluate and compare the pharmacokinetic profiles of drug conjugates with linear and branched PEG linkers in an animal model (e.g., mice or rats).[6]

Causality: This experiment directly measures how the body processes the drug conjugate over time. By comparing key parameters like clearance, volume of distribution, and area under the curve (AUC), we can quantitatively assess how the linker architecture affects the drug's circulation time and overall exposure, which are critical for therapeutic efficacy. The choice of animal model is typically based on established metabolic and physiological similarities to humans for the drug class being studied.

Procedure:

  • Animal Acclimatization: Acclimate the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week.

  • Dosing: Administer a single intravenous (IV) dose of the drug conjugate (linear and branched versions) to different groups of animals at a predetermined concentration.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate key parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t₁/₂)

    • Area under the curve (AUC)

In Vitro Cytotoxicity Assay

Objective: To measure and compare the potency of ADCs functionalized with linear and branched PEG linkers against a target cancer cell line.

Causality: This assay determines the concentration of the ADC required to kill 50% of the cancer cells (IC50). It provides a direct measure of the ADC's potency and can reveal whether the linker architecture (e.g., its length or steric hindrance) affects the efficiency of drug release and action within the target cell. The cell line chosen must express the target antigen for the ADC's antibody component.

Procedure:

  • Cell Seeding: Seed the target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (linear and branched linker versions) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells (100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each ADC.

cluster_workflow Experimental Workflow for Comparing ADC Efficacy A Synthesize ADCs with Linear and Branched PEG Linkers B Characterize ADCs (DAR, Purity, Aggregation) A->B C In Vitro Cytotoxicity Assay B->C D Pharmacokinetic Study in Animal Model B->D F Data Analysis and Comparison C->F E In Vivo Efficacy Study (Tumor Xenograft Model) D->E D->F E->F

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion: A Strategic Choice for Optimal Performance

The selection between linear and branched PEG linkers is not a matter of inherent superiority but of strategic design tailored to a specific therapeutic goal. Branched PEG linkers often provide significant advantages in extending in vivo half-life and enhancing the "stealth" properties of a drug conjugate.[5][6][8] They also open the door to higher drug loading in ADCs, which can be critical for potent payloads.[5][9]

However, the increased complexity and steric hindrance of branched structures can present challenges, potentially impacting binding affinity and the kinetics of drug release.[6][11] Linear PEG linkers, with their simpler, more predictable nature, may offer more reliable performance and less steric interference in applications where maintaining the unhindered function of the conjugated biomolecule is paramount.[4][6]

Ultimately, the optimal choice depends on a careful consideration of the drug's properties, the biological barriers to be overcome, and the desired pharmacokinetic and pharmacodynamic profile. As this guide demonstrates, a thorough, data-driven evaluation of both architectures is essential for the rational design of next-generation drug delivery systems.

References

Safety Operating Guide

Navigating the Disposal of Amino-PEG4-CH2CO2H: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of compounds like Amino-PEG4-CH2CO2H, a common PEG linker in bioconjugation and PROTAC development, is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

While often shipped as a non-hazardous chemical, the ultimate disposal of this compound and its associated waste requires careful consideration of its potential reactivity and the regulatory landscape.[1][4] This document will equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this process effectively, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound, also known as 14-amino-3,6,9,12-tetraoxatetradecanoic acid, is a bifunctional molecule featuring a primary amine and a terminal carboxylic acid.[1][2] This structure allows for versatile conjugation strategies. However, these reactive groups also dictate its handling and disposal. While the compound itself may have a low hazard profile, it is crucial to recognize that its derivatives or solutions in various solvents may possess different, more significant hazards. For instance, a related compound is noted to cause serious eye irritation.

Key Properties for Disposal Consideration:

PropertyValue/InformationImplication for Disposal
Chemical Formula C10H21NO6[1]
Appearance White solid or colorless liquid[5]Visual identification of the pure substance.
Reactivity The amino and carboxylic acid groups are reactive.[1][2][6]Potential for reaction with other waste chemicals. Segregation is key.
Solubility Soluble in aqueous media and DMSO.[6][7]Aqueous waste solutions require proper collection and disposal, not drain disposal.[7]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be an integral part of your experimental planning, guided by your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[8][9]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal.[10] Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Unused/Expired this compound: This should be treated as hazardous chemical waste.[7]

  • Contaminated Labware: Items such as pipette tips, tubes, and vials that have come into direct contact with the compound should be considered contaminated waste.

  • Aqueous Waste Solutions: Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container.[7] Never dispose of this down the drain. [7]

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE that are contaminated should be disposed of as hazardous waste.[7]

Step 2: Proper Waste Containerization and Labeling

All waste containers must be appropriate for the type of waste they hold and clearly labeled.[10]

  • Container Selection: Use containers that are chemically compatible with this compound and any solvents used. Ensure containers have secure, sealable lids.[10]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all components of a mixture, including solvents and their approximate concentrations.

Step 3: Storage of Chemical Waste

Hazardous waste must be stored safely in designated Satellite Accumulation Areas (SAAs) within the laboratory.[11]

  • Location: Store waste containers in a secondary containment bin in a well-ventilated area, away from heat sources and incompatible materials.[10]

  • Accumulation Time: Be mindful of the time limits for waste accumulation in SAAs as stipulated by the EPA and your institutional policies.[12]

Step 4: Arranging for Disposal

The final step is the removal of the hazardous waste by trained professionals.

  • Contact your EHS Office: Your institution's EHS office is the primary resource for arranging waste pickup. They will provide specific instructions and ensure that the disposal is handled by a licensed hazardous waste vendor.

Visualizing the Disposal Decision Process

The following diagram illustrates the critical decision points in the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_pure Pure/Expired Compound? start->is_pure is_aqueous Aqueous Solution? start->is_aqueous is_solid Contaminated Solid? start->is_solid pure_container Collect in Labeled Hazardous Waste Container (Solid Waste) is_pure->pure_container Yes aqueous_container Collect in Labeled Hazardous Waste Container (Aqueous Waste) is_aqueous->aqueous_container Yes solid_container Collect in Labeled Hazardous Waste Container (Solid Lab Waste) is_solid->solid_container Yes storage Store in Designated Satellite Accumulation Area pure_container->storage aqueous_container->storage solid_container->storage disposal Arrange for Pickup by EHS/Licensed Vendor storage->disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

The Regulatory Framework: EPA and OSHA Guidelines

The management of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11]

  • EPA's Role: The EPA establishes regulations for the identification, handling, and disposal of hazardous waste.[11] Key regulations include the Hazardous Waste Generator Improvements Rule, which provides clarity and flexibility for waste generators.[11] For academic institutions, the optional Subpart K regulations offer an alternative framework for managing laboratory hazardous waste that is better suited to the research environment.[12][13]

  • OSHA's Mandate: OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP).[9] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[9][14]

It is imperative that all laboratory personnel are familiar with their institution's specific CHP and the relevant federal, state, and local regulations.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of waste minimization, proper segregation, and compliant disposal, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's EHS office for guidance and clarification on disposal procedures.

References

A Senior Application Scientist's Guide to the Safe Handling of Amino-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Amino-PEG4-CH2CO2H. As a bifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), its proper handling is paramount to ensuring both personnel safety and experimental integrity.[1][2] While polyethylene glycol (PEG) derivatives are generally considered to have low toxicity, a comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently available.[3][4] Therefore, this guide adopts a conservative approach, grounding its recommendations in the known reactivity of its terminal amine and carboxylic acid groups and the safety profiles of structurally similar compounds.

Our objective is to build a foundation of trust by providing value beyond the product itself, empowering you to work safely and effectively. The protocols herein are designed as a self-validating system, explaining the causality behind each step to foster a proactive safety culture in your laboratory.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary, inferred hazards stem from its potential as an irritant and its chemical reactivity.

  • Inferred Chemical Hazards : Based on SDS documentation for analogous PEGylated compounds with reactive functional groups, this compound should be handled as a substance with the potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[5][6] Direct contact should always be avoided.

  • Reactivity : The molecule contains a primary amine and a terminal carboxylic acid.[1][2] While not pyrophoric or explosive, these groups are reactive and can participate in unintended reactions if handled or stored improperly.

  • Physical Form : Depending on the supplier, this reagent may be a solid or a viscous oil. Handling a powder can introduce an inhalation risk, while an oil presents a greater splash and surface contamination risk. All handling of the neat compound should be performed in a certified chemical fume hood.

The guiding principle for handling this compound is ALARA (As Low As Reasonably Achievable). All protocols and personal protective equipment (PPE) choices are designed to minimize the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for key laboratory operations involving this compound.

Operational Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glassesNitrile glovesLaboratory coatNot required
Weighing & Aliquoting (Solid) Chemical safety goggles with side shields[3][4]Nitrile gloves (inspect before use)Laboratory coatMandatory: Certified Chemical Fume Hood
Solution Preparation (Liquid Handling) Chemical safety goggles; face shield if splash risk is high[3][7]Nitrile gloves (change if contact occurs)Laboratory coat; chemical-resistant apron recommendedMandatory: Certified Chemical Fume Hood
Reaction Workup & Purification Chemical safety goggles and face shield[7][8]Nitrile gloves (frequent changes recommended)Laboratory coat and chemical-resistant apronMandatory: Certified Chemical Fume Hood
Causality Behind PPE Choices:
  • Eye Protection : Chemical safety goggles provide a 360-degree seal around the eyes, which is superior to safety glasses for protecting against splashes and fine powders. A face shield is added during liquid transfers to protect the entire face from unexpected splashes.[3][7]

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals for short-duration contact.[4] It is critical to inspect gloves for pinholes before use and to remove them immediately using the proper technique if contact is suspected, followed by thorough hand washing.

  • Body Protection : A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.[3] A chemical-resistant apron provides an additional layer of protection against larger volume splashes during solution preparation and reaction workups.

  • Respiratory Protection : The most effective way to prevent respiratory irritation is to control the hazard at its source. Performing all manipulations of the neat compound within a chemical fume hood prevents the inhalation of any potential aerosols or dust.[3][6][7]

Safe Handling and Operational Workflow

A systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for the preparation of a stock solution, a common procedure in any research lab.

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation (Pre-Operation) :

    • Ensure your chemical fume hood is certified and the sash is at the appropriate working height.

    • Assemble all necessary materials: the vial of this compound, anhydrous DMSO, appropriate glassware, and vortex mixer.

    • Don all required PPE as specified in the table above (Solution Preparation). .

  • Equilibration :

    • Remove the sealed container of this compound from its long-term storage at -20°C.[9]

    • Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the hygroscopic compound, which could compromise its integrity.[7][10] .

  • Weighing and Transfer (Inside Fume Hood) :

    • Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of the compound to the weigh boat. If it is a solid, use a clean spatula and avoid generating dust.

    • Record the exact mass, then transfer the compound to a sterile, appropriately sized vial or flask. .

  • Dissolution :

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.[11]

    • Seal the vial securely.

    • Gently swirl or vortex the vial until the compound is fully dissolved. Ultrasonic agitation may be used if necessary.[11] .

  • Post-Handling and Cleanup :

    • Label the stock solution vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated disposables (pipette tips, weigh boat, gloves) in a designated, sealed hazardous waste container.[10]

    • Remove PPE in the correct order to prevent self-contamination (apron, then outer gloves, face shield/goggles, lab coat, inner gloves).

    • Wash hands thoroughly with soap and water after exiting the laboratory.[4][5]

Visualized Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_post Post-Handling Phase Receive 1. Receive & Inspect Verify chemical integrity. Store 2. Store Appropriately -20°C, dry, dark. Receive->Store Upon receipt PPE_Don 3. Don Required PPE Goggles, Lab Coat, Gloves. Store->PPE_Don Before handling Equilibrate 4. Equilibrate to Room Temp Prevent moisture condensation. PPE_Don->Equilibrate Weigh 5. Weigh & Transfer Avoid dust/aerosol generation. Equilibrate->Weigh Dissolve 6. Dissolve or React Perform chemical manipulation. Weigh->Dissolve Decon 7. Decontaminate Clean workspace and equipment. Dissolve->Decon Waste 8. Dispose of Waste Segregate into labeled containers. Decon->Waste PPE_Doff 9. Doff PPE Correctly Avoid self-contamination. Waste->PPE_Doff Wash 10. Wash Hands Final safety step. PPE_Doff->Wash

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Emergency Procedures

Immediate and correct action is vital in the event of an accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention if irritation develops or persists.[5][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]

  • Ingestion : Do not induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Chemical Waste : All unused or expired this compound and its solutions must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container that is compatible with the solvents used.[7][10]

  • Contaminated Labware : All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, weigh boats, paper towels) must be placed in a designated hazardous waste container lined with a chemically resistant bag. Do not mix with general laboratory waste.[10]

  • Labeling : Waste containers must be clearly labeled with the full chemical name ("this compound") and any solvents present.[7]

  • Disposal Procedure : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. Never pour chemical waste down the drain.[7][10]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.